4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(5-butyl-1,3-dioxan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-3-4-13-10-17-15(18-11-13)14-7-5-12(9-16)6-8-14/h5-8,13,15H,2-4,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZHIMLDHBRGMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1COC(OC1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80225774, DTXSID10887783 | |
| Record name | 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
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| Record name | Benzonitrile, 4-(trans-5-butyl-1,3-dioxan-2-yl)- | |
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Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74800-54-7, 74240-65-6 | |
| Record name | 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74800-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzonitrile, 4-(trans-5-butyl-1,3-dioxan-2-yl)- | |
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| Record name | 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 4-(trans-5-butyl-1,3-dioxan-2-yl)- | |
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| Record name | 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile | |
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| Record name | Benzonitrile, 4-(trans-5-butyl-1,3-dioxan-2-yl)- | |
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| Record name | 4-(5-butyl-1,3-dioxan-2-yl)benzonitrile | |
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| Record name | Benzonitrile, 4-(trans-5-butyl-1,3-dioxan-2-yl) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile: Synthesis, Properties, and Applications in Advanced Materials
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(5-butyl-1,3-dioxan-2-yl)benzonitrile, a molecule of significant interest in the field of materials science. While the benzonitrile moiety is a common pharmacophore, extensive literature review reveals that the primary application of this specific compound and its close analogs lies not in pharmacology, but in the design of liquid crystals. This guide will therefore focus on the synthesis, physicochemical properties, and the pivotal role of this compound in the development of liquid crystalline materials. We will explore the structure-property relationships that govern its mesomorphic behavior and provide a detailed synthetic protocol for its preparation.
Introduction: Unveiling the Material Science Significance of a Unique Benzonitrile Derivative
Benzonitrile derivatives are a cornerstone in medicinal chemistry, valued for their ability to act as bioisosteres for various functional groups and their role in modulating pharmacological activity.[1] However, the unique structural combination of a 4-cyanophenyl group with a 5-butyl-1,3-dioxane ring in this compound directs its utility towards a different scientific domain: materials science, and specifically, liquid crystals.[2][3]
The 1,3-dioxane ring, a six-membered heterocycle, provides a rigid and stereochemically defined core, which is a critical feature for the formation of liquid crystalline phases. The presence of a terminal cyano group on the phenyl ring introduces a strong dipole moment, further influencing the intermolecular interactions that lead to the self-assembly of molecules into ordered, yet fluid, mesophases.[4] This guide will delve into the technical details of this fascinating molecule, providing researchers with the necessary information to synthesize and explore its potential in advanced material applications.
Chemical Structure and Physicochemical Properties
The chemical identity of this compound is well-established, with its structure and basic properties cataloged in various chemical databases.[5] The molecule consists of a central 1,3-dioxane ring substituted at the 2-position with a 4-cyanophenyl group and at the 5-position with a butyl group. The stereochemistry at the 2 and 5 positions of the dioxane ring, typically the trans configuration, is crucial for maintaining a linear molecular shape, a prerequisite for liquid crystallinity.
Structural Details
-
IUPAC Name: this compound[5]
-
CAS Number: 74800-54-7[5]
-
Molecular Formula: C₁₅H₁₉NO₂[5]
-
Molecular Weight: 245.32 g/mol [5]
-
SMILES: CCCCC1COC(OC1)C2=CC=C(C=C2)C#N
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available, many properties are computationally predicted and await experimental verification.
| Property | Value | Source |
| Molecular Weight | 245.32 g/mol | PubChem[5] |
| XLogP3-AA (Predicted) | 3.3 | PubChem[5] |
| Hydrogen Bond Donor Count | 0 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |
| Rotatable Bond Count | 4 | PubChem[5] |
| Exact Mass | 245.141579 g/mol | PubChem[5] |
| Topological Polar Surface Area | 42.3 Ų | PubChem[5] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of 2,5-disubstituted 1,3-dioxanes is typically achieved through the acid-catalyzed acetalization of a 1,3-diol with an aldehyde or ketone. In the case of this compound, the key starting materials are 2-butyl-1,3-propanediol and 4-formylbenzonitrile.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-butyl-1,3-propanediol (1 equivalent), 4-formylbenzonitrile (1 equivalent), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.01-0.05 equivalents).
-
Solvent Addition: Add a suitable solvent for azeotropic removal of water, such as toluene or benzene.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap.
-
Completion and Quenching: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. Quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound. The trans-isomer is typically the major product due to thermodynamic stability.
Application in Liquid Crystals: Structure-Property Relationships
The molecular architecture of this compound is ideally suited for the formation of liquid crystalline phases. The interplay between the different structural motifs gives rise to its mesomorphic properties.
The Role of the 1,3-Dioxane Ring
The 1,3-dioxane ring serves as a rigid core component, which is essential for maintaining the rod-like molecular shape necessary for liquid crystallinity. The trans-configuration of the substituents at the 2 and 5 positions ensures a linear geometry, promoting the parallel alignment of molecules in the mesophase.
The Influence of the 4-Cyanophenyl Group
The 4-cyanophenyl group imparts a strong dipole moment along the long molecular axis. This permanent dipole leads to strong intermolecular dipole-dipole interactions, which contribute to the thermal stability of the liquid crystalline phase. The cyano group is a common terminal substituent in liquid crystal design for this reason.[3]
The Effect of the 5-Butyl Group
The flexible butyl chain at the 5-position of the dioxane ring contributes to the overall anisotropy of the molecule and influences the melting point and the type of liquid crystalline phase formed. The length of this alkyl chain can be varied to fine-tune the mesomorphic properties of the material.
Logical Relationship Diagram
Caption: Structure-property relationships in this compound.
Conclusion and Future Outlook
This compound stands as a testament to the diverse applications of organic molecules. While its structural features might initially suggest potential pharmacological activity, a deeper investigation reveals its true value in the realm of materials science. Its carefully designed molecular architecture makes it a valuable component in the formulation of liquid crystal mixtures for display technologies and other optoelectronic applications.[6][7]
For researchers in drug development, this case serves as an important reminder of the multifaceted nature of chemical structures and the need for a broad perspective in evaluating their potential applications. For materials scientists, this molecule and its analogs continue to be a fertile ground for exploring the fundamental principles of liquid crystal design and for the development of novel materials with tailored properties. Future research may focus on the synthesis of derivatives with different alkyl chain lengths or the incorporation of other functional groups to further modulate the liquid crystalline properties for specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 5. This compound | C15H19NO2 | CID 543680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ciocoverage.com [ciocoverage.com]
4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile CAS number 74800-54-7
An In-depth Technical Guide to 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile (CAS: 74800-54-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: Situating the Molecule in Modern Chemistry
This compound is a bifunctional organic molecule that holds a significant position as a chemical intermediate, particularly in the field of materials science. Its structure, featuring a rigid benzonitrile group and a flexible butyl-substituted dioxane ring, imparts specific physicochemical properties that are highly desirable for the synthesis of liquid crystals.[1][2] Liquid crystals are a unique state of matter, exhibiting properties between those of conventional liquids and solid crystals, making them essential components in display technologies like LCDs.[][4][5] This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its analytical characterization and safe handling, designed to empower researchers in their scientific endeavors.
Part 1: Core Chemical and Physical Identity
A precise understanding of a molecule's properties is the foundation of its application. The identity and key physicochemical characteristics of this compound are summarized below.
Molecular Structure and Identifiers
The molecule consists of a 4-cyanophenyl group attached to the C2 position of a 1,3-dioxane ring, which is further substituted with a butyl group at the C5 position.
Caption: Chemical structure of this compound.
Physicochemical Data
Quantitative data for the compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 74800-54-7 | [6][7][8][][10] |
| Molecular Formula | C₁₅H₁₉NO₂ | [6][11] |
| Molecular Weight | 245.32 g/mol | [6][11] |
| IUPAC Name | This compound | [6] |
| Monoisotopic Mass | 245.141578849 Da | [6][12] |
| Synonyms | Benzonitrile, 4-(trans-5-butyl-1,3-dioxan-2-yl)- | [6][11] |
| XLogP3 | 3.3 | [6] |
Part 2: Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that relies on the convergence of two key precursors: 4-Cyanobenzaldehyde and 2-Butylpropane-1,3-diol . The final step is an acid-catalyzed acetal formation. Understanding the synthesis of each precursor is critical for controlling the purity and yield of the final product.
References
- 1. liqcryst.alfa-chemistry.com [liqcryst.alfa-chemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. BRG - Introduction to Liquid Crystals [barrett-group.mcgill.ca]
- 6. This compound | C15H19NO2 | CID 543680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 8. 74800-54-7|this compound|BLD Pharm [bldpharm.com]
- 10. 74800-54-7,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 11. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 12. PubChemLite - this compound (C15H19NO2) [pubchemlite.lcsb.uni.lu]
A Technical Guide to 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-(5-butyl-1,3-dioxan-2-yl)benzonitrile, a specialized organic compound with significant potential in materials science and as a versatile intermediate in synthetic chemistry. While the benzonitrile moiety is a well-recognized pharmacophore in drug discovery, the primary documented applications for this specific molecule lie in the field of liquid crystal technologies. This document details the compound's nomenclature and physicochemical properties, provides a robust, step-by-step protocol for its synthesis via acid-catalyzed acetalization, elucidates the underlying reaction mechanism, and discusses its established and potential applications. The guide is intended for researchers, chemists, and materials scientists engaged in organic synthesis, drug development, and advanced materials engineering.
Compound Identification and Nomenclature
This compound is an aromatic compound characterized by a central benzonitrile unit linked to a 5-butyl-substituted 1,3-dioxane ring. This structure imparts a unique combination of a rigid polar group (the cyanophenyl moiety) and a flexible, non-polar aliphatic chain, which is key to its application in liquid crystal formulations. Accurate identification is critical for regulatory compliance, procurement, and scientific communication.
A comprehensive list of synonyms, registry numbers, and key identifiers has been compiled from various chemical databases to ensure unambiguous identification.
| Identifier Type | Value |
| IUPAC Name | This compound |
| Systematic Name | Benzonitrile, 4-(trans-5-butyl-1,3-dioxan-2-yl)- |
| CAS Number | 74800-54-7, 74240-65-6 |
| Molecular Formula | C₁₅H₁₉NO₂ |
| Molecular Weight | 245.32 g/mol |
| InChIKey | ZCZHIMLDHBRGMF-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1COC(OC1)C2=CC=C(C=C2)C#N |
| Depositor-Supplied Synonyms | trans-2-(4-CYANOPHENYL)-5-N-BUTYL-1,3-DIOXANE, 4-(5-butyl-1,3-dioxan-2-yl)benzenecarbonitrile, 4-(trans-5-Butyl-dioxan-2-yl)-benzonitrile |
Physicochemical and Spectroscopic Properties
The physicochemical properties of a compound dictate its behavior in various systems, influencing solubility, stability, and potential biological interactions. The predicted properties for this compound are summarized below.
| Property | Value | Source |
| Monoisotopic Mass | 245.14159 Da | PubChem |
| XLogP3 | 3.3 | PubChem |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Boiling Point (Predicted) | 352.98 °C at 760 mmHg | LookChem |
| Density (Predicted) | 1.123 g/cm³ | LookChem |
| Refractive Index (Predicted) | 1.538 | LookChem |
Spectroscopic data is essential for the structural confirmation and quality control of the synthesized compound. While a comprehensive public spectral database for this specific molecule is limited, predicted data and analysis of its constituent functional groups provide a reliable basis for characterization.
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¹H-NMR Spectroscopy: Expected signals would include aromatic protons from the benzonitrile ring (typically in the 7.5-7.8 ppm range), a singlet for the acetal proton, multiplets for the dioxane ring protons, and signals corresponding to the butyl chain (a triplet for the terminal methyl group and multiplets for the methylene groups).
-
¹³C-NMR Spectroscopy: Key signals would include the nitrile carbon (around 118-120 ppm), aromatic carbons, the acetal carbon (around 100-105 ppm), and aliphatic carbons of the dioxane and butyl groups.
-
Mass Spectrometry: The predicted monoisotopic mass is 245.14159 Da. Collision-induced dissociation would likely result in fragmentation of the dioxane ring and the butyl chain. Predicted adducts for analysis include [M+H]⁺ at m/z 246.14887 and [M+Na]⁺ at m/z 268.13081.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2230 cm⁻¹. Other significant bands would include C-O stretching for the dioxane ether linkages and C-H stretching for the aromatic and aliphatic groups.
Synthesis Pathway and Mechanistic Rationale
The most direct and industrially scalable synthesis of this compound involves the acid-catalyzed acetalization of 4-formylbenzonitrile with 2-butyl-1,3-propanediol. This reaction is a classic example of carbonyl group protection and is widely used in organic synthesis for its high efficiency and selectivity.
Synthesis Workflow
The overall workflow is a straightforward one-pot synthesis followed by purification. The process involves combining the starting materials with an acid catalyst in a solvent capable of azeotropically removing water to drive the reaction to completion.
An In-depth Technical Guide to the Mesogenic Properties of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile
Abstract
This technical guide provides a comprehensive overview of the anticipated mesogenic properties of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile, a liquid crystalline compound featuring a 1,3-dioxane ring. While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from analogous compounds and established characterization methodologies to project its behavior. We will explore the molecular design, a proposed synthetic pathway, and the critical experimental protocols for characterizing its liquid crystal phases. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the structure-property relationships of dioxane-based liquid crystals.
Introduction: The Significance of Dioxane-Based Liquid Crystals
Liquid crystals (LCs) represent a unique state of matter that exhibits properties intermediate between those of a conventional liquid and a solid crystal.[1] This mesomorphic state is characterized by long-range orientational order of the constituent molecules, leading to anisotropic physical properties. The incorporation of heterocyclic rings, such as 1,3-dioxane, into the molecular core of liquid crystals has been a subject of considerable research.[2] These structures can influence the molecule's geometry, polarity, and intermolecular interactions, thereby tuning the mesogenic properties.
The target molecule, this compound, combines a flexible butyl group, a semi-rigid dioxane ring, and a polar benzonitrile group. The cyano (C≡N) group is a strong dipole, which is known to enhance the stability of nematic and smectic phases in liquid crystals due to strong dipole-dipole interactions.[3][4] The butyl chain contributes to the molecular aspect ratio and can influence the melting point and the type of mesophase formed. This guide will provide a projected analysis of the synthesis and mesogenic characterization of this promising compound.
Molecular Structure and Design Rationale
The molecular architecture of this compound is key to its potential liquid crystalline behavior.
-
PubChem CID: 543680[5]
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Molecular Formula: C₁₅H₁₉NO₂[5]
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Molecular Weight: 245.32 g/mol [5]
-
IUPAC Name: this compound[5]
The molecule can be deconstructed into three key functional components:
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The Benzonitrile Group: This rigid, polar moiety is a common feature in calamitic (rod-shaped) liquid crystals. The strong dipole of the nitrile group promotes the parallel alignment of molecules necessary for mesophase formation.
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The 1,3-Dioxane Ring: This heterocyclic ring acts as a core component, contributing to the overall rigidity and length of the molecule. The stereochemistry of the substituents on the dioxane ring can also play a role in the packing and mesophase behavior.
-
The Butyl Chain: This flexible alkyl chain provides a degree of fluidity and influences the melting point. The length of the alkyl chain is a critical parameter in determining the type of mesophase (e.g., nematic vs. smectic) and the temperature range of its stability.
Below is a diagram illustrating the molecular structure.
Caption: Molecular structure of this compound.
Proposed Synthesis Pathway
The synthesis of this compound can be achieved through a straightforward acetalization reaction. A plausible synthetic route is outlined below.
Protocol: Synthesis of this compound
Materials:
-
4-Cyanobenzaldehyde
-
2-Butyl-1,3-propanediol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (saturated)
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Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (eluents)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine 4-cyanobenzaldehyde (1.0 eq), 2-butyl-1,3-propanediol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.
-
Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Quenching and Extraction: Cool the reaction mixture to room temperature. Wash the mixture with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - this compound (C15H19NO2) [pubchemlite.lcsb.uni.lu]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. This compound | C15H19NO2 | CID 543680 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Mesomorphic World of Benzonitrile Derivatives: A Technical Guide to Phase Behavior, Synthesis, and Characterization
Introduction: The Unique Role of the Nitrile Group in Mesophase Formation
Liquid crystals represent a fascinating state of matter, exhibiting a delicate balance of the long-range order of crystalline solids and the fluidity of isotropic liquids.[1] Within the vast landscape of mesogenic molecules, benzonitrile derivatives hold a place of particular significance, primarily due to the profound influence of the terminal cyano (-C≡N) group.[2] This strongly polar, electron-withdrawing group imparts a large dipole moment along the principal molecular axis, which is a critical factor in promoting the anisotropic intermolecular interactions necessary for the formation of liquid crystalline phases.[3] These interactions, a combination of dipole-dipole forces and π-π stacking of the aromatic cores, lead to the self-assembly of molecules into ordered, yet fluid, arrangements known as mesophases.[2][4]
This guide provides an in-depth exploration of the liquid crystal phases of calamitic (rod-shaped) benzonitrile derivatives.[4][5] We will delve into the fundamental principles of their molecular design, detail the synthesis of key compound classes, provide comprehensive protocols for their characterization, and discuss their applications, which have been pivotal in technologies such as Liquid Crystal Displays (LCDs).[6]
Section 1: Molecular Architecture and its Influence on Mesomorphic Behavior
The ability of a benzonitrile derivative to form a liquid crystal phase, and the specific type of phase (e.g., nematic, smectic), is intricately linked to its molecular structure. Calamitic mesogens are typically composed of a rigid core, flexible terminal chains, and sometimes linking groups connecting the aromatic units.[7]
The Rigid Core: Foundation of Anisotropy
The core structure, usually comprising two or more linked phenyl rings (as in biphenyls or terphenyls), provides the necessary shape anisotropy (rod-like character) for mesophase formation.[7] The inclusion of the benzonitrile moiety is a classic design strategy. The linearity of the biphenyl or terphenyl core, coupled with the strong longitudinal dipole from the cyano group, enhances the tendency for parallel alignment of the molecules.[8]
The Terminal Alkyl/Alkoxy Chain: Modulator of Phase Stability and Type
The flexible alkyl (-CnH2n+1) or alkoxy (-OCnH2n+1) chain at the end of the molecule plays a crucial role in modulating the melting and clearing points (the temperature at which the liquid crystal transitions to an isotropic liquid).
-
Chain Length: Increasing the alkyl chain length generally depresses the melting point. However, it also tends to promote higher-ordered smectic phases over the nematic phase. This is due to the increased van der Waals interactions between the chains, which favor layered arrangements.[9]
-
Odd-Even Effect: A pronounced "odd-even" effect is often observed in homologous series, where the clearing temperatures for derivatives with an even number of carbons in the alkyl/alkoxy chain are higher than those of their neighbors with an odd number of carbons. This is attributed to the orientation of the terminal C-C bond relative to the molecular axis, which affects the overall molecular anisotropy.
Linking Groups: Fine-Tuning Molecular Geometry
Linking groups, such as esters (-COO-) or Schiff bases (-CH=N-), are incorporated between aromatic rings to extend the rigid core and influence the overall linearity and polarity of the molecule. Ester linkages, for example, are widely used and contribute to the stability of the mesophase.[10] Schiff bases, formed from precursors like 4-aminobenzonitrile, also create highly conjugated, linear molecules conducive to liquid crystal formation.[3]
Section 2: Synthesis of Key Benzonitrile Liquid Crystals
The synthesis of benzonitrile-based liquid crystals involves standard organic chemistry reactions, with a focus on building the core structure and attaching the desired terminal groups. Below are representative, detailed protocols for the synthesis of foundational precursors and a classic liquid crystal class.
Synthesis of the Core Precursor: 4-Cyano-4'-hydroxybiphenyl
This precursor is fundamental for synthesizing numerous benzonitrile liquid crystals, particularly the widely studied nOCB (4-alkoxy-4'-cyanobiphenyl) series. One common route involves the demethylation of 4-cyano-4'-methoxybiphenyl.[11]
Experimental Protocol: Demethylation of 4-Cyano-4'-methoxybiphenyl [11]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4-cyano-4'-methoxybiphenyl (10.0 g) and pyridinium chloride (30.0 g).
-
Heating: Heat the mixture to 200°C under a nitrogen atmosphere and maintain this temperature for 2 hours.
-
Workup: Cool the reaction mixture to approximately 110°C. Carefully add pyridine (50 mL), followed by 1N hydrochloric acid (50 mL).
-
Extraction: Cool the mixture to room temperature and extract the product with chloroform (1 x 100 mL, then 1 x 25 mL).
-
Washing and Drying: Combine the organic extracts and wash twice with water (100 mL each). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation under reduced pressure to yield crude 4-cyano-4'-hydroxybiphenyl. The product can be further purified by recrystallization.
Synthesis of Ester-Linked Benzonitrile Liquid Crystals
This protocol describes the esterification of 4-cyano-4'-hydroxybiphenyl with an alkoxybenzoic acid, a common method for creating mesogens with an ester linking group.
Experimental Protocol: Synthesis of 4-Cyano-4'-biphenyl 4-(Hexyloxy)benzoate
-
Acid Chloride Formation: In a flask, reflux 4-(hexyloxy)benzoic acid (1.0 eq) with an excess of thionyl chloride (SOCl₂) for 2 hours to form the corresponding acid chloride. Remove the excess thionyl chloride under reduced pressure.
-
Esterification Reaction: Dissolve 4-cyano-4'-hydroxybiphenyl (1.0 eq) and the prepared 4-(hexyloxy)benzoyl chloride in dry pyridine. Stir the mixture at room temperature overnight.
-
Workup: Pour the reaction mixture into a mixture of ice and dilute hydrochloric acid to precipitate the crude product.
-
Purification: Filter the solid product, wash thoroughly with water, and then with a dilute sodium bicarbonate solution, followed by water again until the washings are neutral.
-
Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) until a constant transition temperature is achieved, as verified by DSC.[12]
Section 3: Characterization of Liquid Crystal Phases
Identifying the specific mesophases and their transition temperatures is critical. A combination of Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) provides a comprehensive characterization.[13]
Polarized Optical Microscopy (POM)
POM is the primary tool for visually identifying liquid crystal phases based on their unique optical textures.[9] The birefringent nature of liquid crystals causes them to interact with polarized light, producing characteristic patterns.[14]
Experimental Protocol: Sample Preparation and Observation
-
Sample Preparation: Place a small amount (a few milligrams) of the benzonitrile derivative on a clean glass microscope slide.
-
Heating: Place the slide on a hot stage attached to the polarizing microscope. Heat the sample above its clearing point to the isotropic liquid state.
-
Cell Formation: Place a clean coverslip over the molten sample and press gently to create a thin, uniform film.
-
Observation: Cool the sample slowly (e.g., 1-5 °C/min) from the isotropic phase while observing through the crossed polarizers.
-
Texture Identification: As the sample cools, it will transition into different mesophases, each with a characteristic texture.
-
Nematic (N) Phase: Often appears as a "Schlieren" texture with dark brushes corresponding to topological defects, or a "marbled" texture.[15]
-
Smectic A (SmA) Phase: Typically forms a "focal conic fan" texture when cooling from the nematic phase or "batonnets" (rod-like structures) when growing from the isotropic liquid.[15][16]
-
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the heat flow into or out of a sample as a function of temperature.[17] It is used to quantitatively determine the temperatures and enthalpy changes (ΔH) associated with phase transitions.[18]
Interpreting a DSC Thermogram:
-
Heating Cycle: Endothermic peaks (heat absorption) correspond to transitions to a higher-entropy state. The largest peak is typically the crystal-to-mesophase or crystal-to-isotropic transition (melting). Smaller peaks at higher temperatures represent mesophase-to-mesophase (e.g., SmA to N) or mesophase-to-isotropic (clearing) transitions.[17]
-
Cooling Cycle: Exothermic peaks (heat release) show the reverse transitions. Supercooling is common, meaning crystallization often occurs at a lower temperature on cooling than melting does on heating.
-
Enantiotropic vs. Monotropic: If a mesophase is observed on both heating and cooling cycles, it is enantiotropic. If it only appears on cooling, it is monotropic.
X-ray Diffraction (XRD)
XRD provides definitive information about the molecular arrangement within a phase.[13] By analyzing the diffraction pattern, one can determine the type of positional order.
-
Nematic Phase: Shows only diffuse scattering at wide angles, corresponding to the average lateral spacing of the molecules, and sometimes diffuse scattering at small angles if there are short-range smectic-like fluctuations (cybotactic clusters).
-
Smectic Phases: Exhibit one or more sharp, low-angle diffraction peaks (Bragg reflections) that correspond to the smectic layer spacing (d). This provides direct evidence of the one-dimensional positional order characteristic of smectic phases.
Section 4: Structure-Property Data of Benzonitrile Derivatives
The systematic study of homologous series is fundamental to understanding structure-property relationships. The cyanobiphenyls are the most well-documented class.
Table 1: Phase Transition Temperatures for 4-Alkyl-4'-cyanobiphenyls (nCB)
| Compound (n) | Structure | Cr → N/I (°C) | N → I (°C) |
| 5CB | C₅H₁₁-(Ph)₂-CN | 22.0 | 35.0 |
| 6CB | C₆H₁₃-(Ph)₂-CN | 14.5 | 29.0 |
| 7CB | C₇H₁₅-(Ph)₂-CN | 30.0 | 42.8 |
| 8CB | C₈H₁₇-(Ph)₂-CN | 21.5 (Cr→SmA) | 40.5 |
Note: 8CB exhibits a Smectic A to Nematic transition at 33.5°C.
Table 2: Phase Transition Temperatures for 4-Alkoxy-4'-cyanobiphenyls (nOCB)
| Compound (n) | Structure | Cr → N/SmA (°C) | SmA → N (°C) | N → I (°C) |
| 5OCB | C₅H₁₁O-(Ph)₂-CN | 52.0 | 54.0 | 68.0 |
| 6OCB | C₆H₁₃O-(Ph)₂-CN | 60.5 | - | 76.5 |
| 7OCB | C₇H₁₅O-(Ph)₂-CN | 54.0 | 61.0 | 75.0 |
| 8OCB | C₈H₁₇O-(Ph)₂-CN | 54.5 | 67.0 | 80.0 |
Data compiled from various sources. Cr = Crystal, SmA = Smectic A, N = Nematic, I = Isotropic Liquid.
These tables clearly illustrate the principles discussed in Section 1. For instance, the introduction of the oxygen atom in the nOCB series generally increases the transition temperatures compared to the nCB series. Furthermore, the tendency to form smectic phases increases with longer chain lengths, as seen in 8CB and the longer nOCB homologues.
Conclusion
Benzonitrile derivatives are a cornerstone of liquid crystal research and technology. Their predictable structure-property relationships, driven by the powerful dipole of the cyano group and the geometry of the aromatic core, make them ideal subjects for both fundamental studies and practical applications. A thorough understanding of their synthesis and the application of complementary characterization techniques like POM, DSC, and XRD are essential for designing new materials with tailored mesomorphic properties for next-generation technologies.
References
- 1. Liquid crystal - Wikipedia [en.wikipedia.org]
- 2. Classification and Examples of Liquid Crystals - CleanEnergyWIKI [cleanenergywiki.org]
- 3. mdpi.com [mdpi.com]
- 4. ijmr.net.in [ijmr.net.in]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US6160157A - Preparation of 4-cyano-4'-hydroxybiphenyl - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. bhu.ac.in [bhu.ac.in]
- 11. colorado.edu [colorado.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. cskscientificpress.com [cskscientificpress.com]
- 15. iosrjen.org [iosrjen.org]
- 16. researchgate.net [researchgate.net]
- 17. ukessays.com [ukessays.com]
- 18. prepchem.com [prepchem.com]
The Dioxane Ring: A Cornerstone in Modern Liquid Crystal Design
An In-Depth Technical Guide
Abstract
The 1,3-dioxane ring has emerged as a pivotal structural motif in the design of high-performance liquid crystals, fundamentally altering the landscape of electro-optical materials. Its incorporation into mesogenic molecules imparts a unique combination of properties, most notably a significant influence on dielectric anisotropy and the stabilization of exotic phases such as the ferroelectric nematic phase. This guide provides a comprehensive exploration of the multifaceted role of the dioxane ring, detailing its impact on molecular geometry, mesophase behavior, and key physical properties including dielectric permittivity, birefringence, and viscosity. We will delve into the causal mechanisms behind these effects, present detailed protocols for the synthesis and characterization of dioxane-based liquid crystals, and discuss their transformative potential in next-generation display technologies and advanced optical materials.
Introduction: The Molecular Architecture of Liquid Crystals
Liquid crystals (LCs) represent a unique state of matter, exhibiting the fluidity of a liquid while maintaining a degree of the long-range molecular order found in crystalline solids.[1] This duality is the foundation for their widespread application in technologies ranging from flat-panel displays and smart windows to advanced sensors and telecommunication devices.[1][2] The macroscopic properties of a liquid crystal material are a direct consequence of the chemical structure and geometry of its constituent molecules. Parameters such as molecular length, rigidity, and the presence of polar groups dictate the formation and stability of different mesophases (e.g., nematic, smectic) and define critical performance metrics like switching voltage, response time, and optical contrast.
Historically, LC design has centered on rigid, aromatic cores (like biphenyls or terphenyls) to promote the anisotropic, rod-like shape necessary for mesophase formation.[3] However, the pursuit of materials with superior properties, particularly high dielectric anisotropy (Δε) for low-voltage applications, has driven the exploration of more complex molecular architectures.[2] In this context, the introduction of saturated heterocyclic rings, specifically the 1,3-dioxane ring, has been a paradigm-shifting innovation. This guide examines the critical role of this structural unit, explaining how its unique stereochemistry and electronic nature are harnessed to create some of the most advanced liquid crystal materials to date.
Structural and Steric Influence of the Dioxane Ring
The defining characteristic of the 1,3-dioxane ring is its non-aromatic, saturated nature, which forces it to adopt a puckered, three-dimensional conformation, typically a chair form. This has profound implications for the overall molecular geometry of the mesogen.
-
Deviation from Linearity: Unlike a flat phenyl ring, the chair-like structure of the dioxane ring introduces a slight kink or deviation from perfect molecular linearity. This can influence intermolecular interactions and packing efficiency within the liquid crystalline matrix. Research comparing 1,3-dioxaperhydrophenanthrenes to their parent perhydrophenanthrene counterparts suggests that this deviation can lead to a reduction in mesophase stability.
-
Increased Molecular Breadth: The presence of the dioxane ring, particularly when compared to a single aromatic ring, can increase the overall breadth of the molecule. This steric bulk affects how molecules pack together, influencing the type of mesophase that is favored. For example, wider molecules may be less inclined to form the more ordered smectic phases.[4]
-
Conformational Rigidity: Despite being a saturated ring, the dioxane structure provides a degree of rigidity to the molecular core. This helps maintain the overall anisotropic shape required for liquid crystallinity. The introduction of gem-difluoro substitution at the 5-position of the ring can further rigidify the six-membered ring through stereoelectronic interactions.[5]
Impact on Key Physical Properties
The incorporation of a dioxane ring most significantly impacts the dielectric properties of a liquid crystal, but it also influences its optical anisotropy and viscosity.
Dielectric Anisotropy (Δε)
Dielectric anisotropy (Δε = ε|| - ε⊥), the difference in dielectric permittivity parallel and perpendicular to the molecular long axis, is arguably the most critical parameter for display applications. It directly influences the driving voltage of an LC device; a larger Δε allows for lower operating voltages.[2]
The two oxygen atoms in the 1,3-dioxane ring possess lone pairs of electrons, creating a significant dipole moment component that is perpendicular (transverse) to the main axis of the molecule. This intrinsic transverse dipole is a powerful tool for engineering the overall dielectric anisotropy.
-
Negative Δε: When the dioxane ring is a central part of the core and terminal polar groups (like cyano) are absent, the transverse dipole often dominates, leading to materials with a large negative dielectric anisotropy.[6]
-
Positive Δε and Ferroelectricity: The most groundbreaking discovery related to dioxane-based LCs is their capacity to form a ferroelectric nematic (NF) phase .[7] Molecules like C3-DIO, which combine a dioxane unit with strong polar groups (e.g., fluorine atoms), exhibit an unusually large net molecular dipole moment.[2] In the NF phase, these dipoles align, leading to macroscopic spontaneous polarization and an extraordinarily high dielectric constant, often exceeding 10,000.[7][8]
-
Causality: A clear correlation has been established between the magnitude of the total molecular dipole moment and the emergence of this ferroelectric phase. Molecules with a calculated dipole moment above a threshold of approximately 8.5 Debye tend to exhibit the NF phase, while those below this value show a conventional paraelectric nematic phase.[8] The introduction of strong electron-withdrawing groups, such as a cyano group, can further enhance the dipole moment (to >13 D) and the resulting dielectric constant.[8]
-
Optical Anisotropy (Birefringence, Δn)
Birefringence (Δn = ne - no) is a measure of the difference in refractive index for light polarized parallel and perpendicular to the LC director. It is crucial for determining the light modulation efficiency and thickness of an LC cell.[9]
High birefringence is typically associated with molecules containing long, conjugated π-electron systems, such as multiple aromatic rings and acetylene linkages.[3] The 1,3-dioxane ring, being a saturated aliphatic structure, does not contribute to π-electron conjugation. Consequently, its inclusion in a mesogenic core generally acts to reduce the overall birefringence compared to an analogous, fully aromatic compound. This effect can be desirable for specific applications where a lower Δn is required. However, for high-Δn applications, dioxane rings are typically used in conjunction with other highly polarizable structural units, such as tolane groups, to achieve the desired optical properties.[10]
Viscosity (η)
Viscosity is a critical factor influencing the switching speed of a liquid crystal device. Lower viscosity allows the molecules to reorient more quickly in response to an electric field. The viscosity of a liquid crystal is highly dependent on its molecular structure.[11]
Generally, molecules with rigid cores containing multiple aromatic rings exhibit higher viscosity.[11] The inclusion of saturated rings, such as cyclohexane or dioxane, disrupts the close packing and "stacking" of aromatic cores, leading to a reduction in viscosity .[11] This is a significant advantage of using dioxane rings, as it allows for the design of materials that can combine desirable dielectric properties with faster response times.
Table 1: Properties of Dioxane-Containing Liquid Crystal Analogues
| Compound Analogue (Modification from C3-DIO) | Phase Sequence on Cooling (°C)[2] | Total Dipole Moment (μ, Debye)[2] | Ferroelectric Phase Observed?[2] |
| C3-DIO (Reference) | N (192.3) Cryst | 9.77 | Yes (NF) |
| Analogue 4 (2,3-difluorobenzoate) | N (198.8) Cryst | 9.07 | No |
| Analogue 5 (2,5-difluorobenzoate) | N (182.0) Cryst | 9.09 | No |
| Analogue 7 (CN group instead of F) | N (184.2) Cryst | 13.14 | Yes (NF) |
| Analogue 6 (H instead of F) | N (197.8) Cryst | 8.00 | No |
Data sourced from Matsukizono et al., Journal of Materials Chemistry C, 2023.[2] This table clearly demonstrates the structure-property relationship, where a total dipole moment above ~8.5 D correlates with the emergence of a ferroelectric phase.[8]
Synthesis and Characterization Protocols
The creation and validation of novel dioxane-based liquid crystals rely on established synthetic chemistry and rigorous physical characterization.
Experimental Protocol: Synthesis of a Dioxane-Based LC Core
This protocol is a representative example of the key acetalization step used to form the 1,3-dioxane ring, based on literature procedures.[12]
Objective: To synthesize a 2-aryl-5-alkyl-1,3-dioxane intermediate.
Materials:
-
Substituted Benzaldehyde (e.g., 3,5-Difluorobenzaldehyde)
-
Substituted 1,3-Propanediol (e.g., 2-n-propyl-1,3-propanediol)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) - Catalyst
-
Anhydrous Magnesium Sulfate (MgSO₄) - Dehydrating Agent
-
Dichloromethane (CH₂Cl₂) - Solvent
-
Standard glassware for organic synthesis
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add the substituted benzaldehyde (1.0 eq), 2-n-propyl-1,3-propanediol (1.2 eq), and anhydrous MgSO₄ (4-5 eq).
-
Solvation: Add dry CH₂Cl₂ to the flask to dissolve and suspend the reagents.
-
Catalysis: Add a catalytic amount of TsOH·H₂O (0.1 eq) to the mixture.
-
Reaction: Stir the mixture at a moderately elevated temperature (e.g., 40°C) for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching & Extraction: Upon completion, cool the mixture and add cold deionized water. Extract the aqueous layer with CH₂Cl₂.
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica-gel column chromatography to yield the pure 1,3-dioxane derivative.[12]
Experimental Protocol: Characterization Workflow
A multi-technique approach is essential to fully characterize the properties of a new dioxane-based liquid crystal.
1. Phase Transition Analysis - Differential Scanning Calorimetry (DSC)
-
Methodology: A small sample (~2-5 mg) is hermetically sealed in an aluminum pan. The sample is subjected to a controlled heating and cooling cycle (e.g., at 5°C/min) in a DSC instrument.
-
Data Output: Endothermic and exothermic peaks in the heat flow curve correspond to phase transitions (e.g., Crystal-to-Nematic, Nematic-to-Isotropic). This provides precise transition temperatures and enthalpies.
2. Mesophase Identification - Polarized Optical Microscopy (POM)
-
Methodology: A small amount of the LC sample is placed on a microscope slide, heated to its isotropic phase on a hot stage, and then slowly cooled. The sample is observed between crossed polarizers.
-
Data Output: Different LC phases exhibit characteristic optical textures (e.g., Schlieren texture for nematic, focal-conic fan texture for smectic A). Observation of these textures allows for unambiguous phase identification.
3. Dielectric Properties - Dielectric Spectroscopy
-
Methodology: The LC sample is injected into a liquid crystal cell with transparent electrodes (e.g., ITO-coated glass) of a known thickness (~10 µm).[2] An impedance analyzer applies a small AC voltage (e.g., 0.1 Vrms) across a range of frequencies (1 Hz to 10 MHz). The measurements are performed at various temperatures as the cell is cooled from the isotropic phase.[2]
-
Data Output: This technique yields the dielectric permittivity (ε' and ε'') as a function of frequency and temperature, from which the dielectric anisotropy (Δε) can be calculated.
4. Ferroelectric Confirmation - Polarization Reversal Current Measurement
-
Methodology: A triangular wave voltage (e.g., ±20 V, 0.1-100 Hz) is applied to the LC cell within the suspected NF phase. The resulting polarization current is measured.
-
Data Output: The presence of a polarization current peak upon voltage reversal is a hallmark of ferroelectric switching. Integrating the current over time yields a D-E hysteresis loop, confirming the ferroelectric nature of the phase.
References
- 1. dakenchem.com [dakenchem.com]
- 2. Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC05363B [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. BJOC - 4,6-Diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystal compositions [beilstein-journals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Anisotropic fluid with phototunable dielectric permittivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 12. rsc.org [rsc.org]
Physical properties of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile
An In-depth Technical Guide to the Physical Properties of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of the compound this compound. While experimentally determined data for this specific molecule is limited in publicly accessible literature, this document serves as a vital resource for researchers, scientists, and drug development professionals by not only consolidating available information but also by providing detailed, field-proven methodologies for its empirical determination. Grounded in authoritative protocols and IUPAC standards, this guide explains the causality behind experimental choices, ensuring a trustworthy and self-validating framework for characterization. The objective is to equip researchers with the necessary knowledge to thoroughly analyze this and similar novel compounds, ensuring data integrity and reproducibility.
Introduction and Compound Identification
This compound is a moderately complex organic molecule featuring a benzonitrile group attached to a substituted 1,3-dioxane ring. The presence of the polar nitrile group and the largely nonpolar butyl-dioxane moiety suggests a compound with nuanced solubility and physicochemical characteristics that are of interest in medicinal chemistry and materials science. Benzonitrile derivatives, for instance, are precursors in the synthesis of various pharmaceuticals and agrochemicals.[1]
Accurate characterization of its physical properties is a prerequisite for any application, from designing reaction conditions for further synthesis to formulating it for biological assays. This guide provides the foundational knowledge for such characterization.
Compound Identifiers:
-
IUPAC Name: this compound[2]
-
CAS Number: 74800-54-7[2][4][5] (Note: A stereoisomer, 4-(trans-5-butyl-1,3-dioxan-2-yl)benzonitrile, is associated with CAS 74240-65-6[3])
Molecular Structure and Core Physicochemical Properties
The structural features of a molecule dictate its physical properties. The diagram below illustrates the two-dimensional structure of this compound.
Caption: 2D structure of this compound.
Data Summary Table
The table below summarizes the available computed and essential physical properties. Experimentally determined values, once obtained, should be recorded here.
| Property | Value | Source / Method |
| Molecular Weight | 245.32 g/mol | Computed[2][3] |
| Molecular Formula | C₁₅H₁₉NO₂ | - |
| CAS Number | 74800-54-7 | -[4][5] |
| XLogP3 | 3.3 | Computed[2][6] |
| Melting Point | Not available | To be determined (See Section 3.1) |
| Boiling Point | Not available | To be determined (See Section 3.2) |
| Solubility | Not available | To be determined (See Section 3.3) |
Experimental Protocols for Physical Property Determination
The following sections outline the standard, authoritative methodologies for determining the key physical properties of a novel organic compound like this compound. Adherence to these protocols is crucial for generating reliable and reproducible data.
Workflow for Physical Characterization
The logical flow for characterizing a new compound is depicted below. It begins with basic identification and proceeds through the determination of fundamental physical constants.
Caption: General workflow for physical property characterization.
Melting Point Determination
Expertise & Causality: The melting point is a critical indicator of a substance's purity.[7] A sharp melting range (typically <1°C) suggests a high degree of purity, while a broad or depressed melting range often indicates the presence of impurities. For a crystalline solid, this temperature marks the transition from a highly ordered solid state to a liquid state.
Protocol: Digital Melting Point Apparatus (e.g., Mel-Temp)
-
Sample Preparation: Finely powder a small amount (2-3 mg) of dry this compound.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Set a fast ramp rate (~10-20°C/min) to quickly find an approximate melting range. This prevents spending excessive time in the final, precise measurement.
-
Precise Determination: Using a fresh sample, heat the block rapidly to about 20°C below the approximate melting point found in the previous step. Then, reduce the ramp rate to 1-2°C/min to allow for thermal equilibrium.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Report this as the melting range.[8]
Trustworthiness: This protocol is self-validating by first performing a rapid scan to establish a baseline, followed by a slow, precise measurement to ensure accuracy. Calibrating the apparatus with known standards (e.g., benzoic acid) is essential for instrument validation.
Boiling Point Determination
Expertise & Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[9] It is a characteristic physical constant that is highly sensitive to changes in atmospheric pressure. For this reason, reporting the pressure at which the boiling point was measured is mandatory for data integrity.[10][11]
Protocol: Simple Distillation This method is suitable for determining the boiling point of quantities greater than 5 mL.
-
Apparatus Setup: Assemble a simple distillation apparatus in a fume hood, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.[9]
-
Sample Introduction: Place approximately 10 mL of this compound and a few boiling chips into the round-bottom flask.
-
Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.
-
Heating: Gently heat the flask. As the liquid boils, vapor will rise and condense in the condenser.
-
Data Recording: The temperature will rise and then stabilize. Record the constant temperature at which the liquid is actively distilling as the boiling point.[9] Note the atmospheric pressure during the measurement.
Trustworthiness: The stability of the temperature reading during distillation validates the measurement. A fluctuating temperature may indicate an impure sample or improper thermometer placement.
Solubility Profiling
Expertise & Causality: Solubility is a measure of how much solute can dissolve in a given solvent at a specific temperature. A solubility profile across a range of solvents (polar, non-polar, protic, aprotic) provides critical insights into the compound's intermolecular forces and is essential for applications in chromatography, reaction chemistry, and formulation.[12] The principle "like dissolves like" is the guiding heuristic.[8]
Protocol: Qualitative Solubility Test
-
Solvent Selection: Prepare a set of test tubes, each containing 1 mL of a different solvent. A standard panel should include:
-
Water (polar, protic)
-
Ethanol (polar, protic)
-
Dichloromethane (polar, aprotic)
-
Ethyl Acetate (moderately polar)
-
Hexane (non-polar)
-
-
Sample Addition: To each test tube, add a small, pre-weighed amount of this compound (e.g., 10 mg).
-
Observation: Agitate the mixture (e.g., using a vortex mixer) for 30-60 seconds.
-
Classification: Observe if the solid dissolves completely. Classify the solubility as:
-
Soluble: The entire solid dissolves.
-
Partially Soluble: Some, but not all, of the solid dissolves.
-
Insoluble: No visible dissolution occurs.[12]
-
-
Data Reporting: Report the results in a table, noting the temperature of the experiment. For quantitative analysis, more advanced techniques like UV-Vis spectrophotometry or HPLC would be employed after creating saturated solutions.
Trustworthiness: This protocol is validated by using a consistent amount of solute and solvent and by testing against a diverse panel of solvents, which provides a cross-reference for the compound's polarity.
Authoritative Grounding and Data Reporting
All experimental data should be reported in accordance with IUPAC (International Union of Pure and Applied Chemistry) guidelines.[13][14][15] This ensures that the data is unambiguous, comparable across different studies, and scientifically rigorous. Key recommendations include:
-
Purity Statement: The purity of the chemical sample must be stated numerically and the method of determination described.[10]
-
SI Units: Only SI units should be used for reporting data.[10]
-
Pressure Reporting: For boiling points, the experimental pressure must be reported. The term "atmospheric pressure" should be avoided in favor of a specific value (e.g., 101.3 kPa).[11]
Conclusion
This guide establishes a robust framework for understanding and determining the physical properties of this compound. While specific experimental values are not yet widely published, the provided protocols, grounded in established chemical principles and authoritative standards, empower researchers to generate high-quality, reliable data. The systematic application of these methodologies will yield the crucial physical constants needed to advance research and development involving this compound.
References
- 1. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents [patents.google.com]
- 2. This compound | C15H19NO2 | CID 543680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. 74800-54-7|this compound|BLD Pharm [bldpharm.com]
- 6. PubChemLite - this compound (C15H19NO2) [pubchemlite.lcsb.uni.lu]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. FPE Guidelines For Reporting of New Experimental Property Data [trc.nist.gov]
- 11. Good Reporting Practice for Thermophysical and Thermochemical Property Measurements (IUPAC Technical Report) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. amherst.edu [amherst.edu]
- 13. iupac.org [iupac.org]
- 14. iupac.org [iupac.org]
- 15. youtube.com [youtube.com]
A Technical Guide to the Spectroscopic Characterization of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile
Introduction
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile, a molecule incorporating a benzonitrile moiety and a substituted 1,3-dioxane ring, presents a unique combination of functional groups with potential applications in medicinal chemistry and liquid crystal research. This guide provides a comprehensive technical overview of the predicted spectroscopic data for this compound, offering researchers a predictive framework for its identification and characterization. We will delve into the theoretical underpinnings of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established spectroscopic principles. Furthermore, this document outlines detailed, field-proven protocols for the acquisition of high-quality spectroscopic data.
The molecular structure of this compound is presented below, with atoms numbered for the purpose of spectroscopic assignment.
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to be complex, with distinct signals for the aromatic, dioxane, and butyl moieties. The chemical shifts are influenced by the electronic environment of each proton.[2][3]
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H2, H6 | 7.70 - 7.80 | Doublet | ~8.0 | 2H |
| H3, H5 | 7.55 - 7.65 | Doublet | ~8.0 | 2H |
| H9 (acetal) | 5.70 - 5.80 | Singlet | - | 1H |
| H11 (axial) | 4.20 - 4.30 | Doublet of Doublets | ~11.5, ~4.5 | 2H |
| H11 (equatorial) | 3.80 - 3.90 | Doublet of Doublets | ~11.5, ~2.5 | 2H |
| H12 | 1.90 - 2.05 | Multiplet | - | 1H |
| H14 | 1.30 - 1.45 | Multiplet | - | 2H |
| H15, H16 | 1.20 - 1.40 | Multiplet | - | 4H |
| H17 | 0.85 - 0.95 | Triplet | ~7.0 | 3H |
Expertise & Experience in Interpretation:
-
Aromatic Region: The protons on the benzonitrile ring are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The electron-withdrawing nature of the nitrile group will deshield the adjacent protons (H3, H5), shifting them slightly downfield compared to the protons ortho to the dioxane substituent (H2, H6).
-
Acetal Proton (H9): This proton is highly deshielded due to being bonded to a carbon atom that is attached to two oxygen atoms. It is expected to appear as a sharp singlet downfield.
-
Dioxane Protons (H11, H12): The 1,3-dioxane ring typically adopts a chair conformation.[4] This leads to magnetically non-equivalent axial and equatorial protons on C11, which will exhibit complex splitting patterns due to both geminal and vicinal coupling. The axial protons are generally found at a lower chemical shift than the equatorial protons. The proton at C12 will be a complex multiplet due to coupling with the adjacent dioxane and butyl protons.
-
Butyl Chain Protons (H14-H17): These protons will appear in the aliphatic region of the spectrum. The terminal methyl group (H17) is expected to be a triplet, while the methylene groups (H14, H15, H16) will show complex overlapping multiplets.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.[5][6]
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| C4 (C=O) | 160.0 - 165.0 |
| C1 | 145.0 - 150.0 |
| C3, C5 | 132.0 - 133.0 |
| C2, C6 | 128.0 - 129.0 |
| C7 (C≡N) | 118.0 - 119.0 |
| C-CN (ipso) | 110.0 - 115.0 |
| C9 (acetal) | 100.0 - 102.0 |
| C11 | 65.0 - 68.0 |
| C12 | 35.0 - 38.0 |
| C14 | 28.0 - 30.0 |
| C15 | 22.0 - 24.0 |
| C16 | 22.0 - 24.0 |
| C17 | 13.5 - 14.5 |
Expertise & Experience in Interpretation:
-
Aromatic and Nitrile Carbons: The carbons of the benzonitrile ring will appear in the downfield region (110-150 ppm). The carbon of the nitrile group (C7) will have a characteristic shift around 118 ppm. The ipso-carbon attached to the nitrile group will also be in this region.
-
Acetal Carbon (C9): The carbon of the acetal group is significantly deshielded by the two attached oxygen atoms and will appear around 100-102 ppm.
-
Dioxane and Butyl Carbons: The carbons of the dioxane ring and the butyl chain will appear in the upfield region of the spectrum, consistent with sp³ hybridized carbons.
Experimental Protocol: NMR Spectroscopy
Trustworthiness through Self-Validating Systems: This protocol is designed to ensure high-quality, reproducible data.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[7]
-
Transfer the solution to a standard 5 mm NMR tube. The sample height should be approximately 4-5 cm.[7]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
-
Acquire a standard ¹H NMR spectrum using a 90° pulse. Typically, 8-16 scans are sufficient for a sample of this concentration.
-
For the ¹³C NMR spectrum, acquire a proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Caption: Workflow for NMR data acquisition and processing.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9]
Predicted IR Absorption Spectrum
The IR spectrum of this compound will be characterized by absorptions corresponding to its key functional groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |
| Aromatic C-H | 3100 - 3000 | Medium | Stretch |
| Aliphatic C-H | 2960 - 2850 | Strong | Stretch |
| Nitrile (C≡N) | 2240 - 2220 | Strong, Sharp | Stretch |
| Aromatic C=C | 1610 - 1580, 1500 - 1450 | Medium | Stretch |
| Aliphatic C-H | 1470 - 1370 | Medium | Bend |
| Acetal C-O | 1150 - 1050 | Strong | Stretch |
Expertise & Experience in Interpretation:
-
C≡N Stretch: The most diagnostic peak in the spectrum will be the strong, sharp absorption for the nitrile group, which is expected in the 2240-2220 cm⁻¹ region.[10][11] Conjugation with the aromatic ring typically shifts this absorption to a slightly lower wavenumber compared to aliphatic nitriles.[11]
-
C-H Stretches: The spectrum will show distinct C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the butyl and dioxane groups (below 3000 cm⁻¹).[12]
-
C-O Stretches: The strong absorptions in the 1150-1050 cm⁻¹ region are characteristic of the C-O stretching vibrations of the acetal functionality within the dioxane ring.
-
Aromatic C=C Stretches: The presence of the benzene ring will give rise to medium intensity peaks in the 1610-1450 cm⁻¹ region.
Experimental Protocol: FT-IR Spectroscopy
Trustworthiness through Self-Validating Systems: This protocol ensures a clean and accurate spectrum, free from atmospheric interference.
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[13]
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[13]
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O absorptions.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[14]
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Part 3: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[15] It provides information about the molecular weight and elemental composition, and the fragmentation pattern can be used to deduce structural features.[16]
Predicted Mass Spectrum (Electron Ionization)
Upon electron ionization (EI), this compound is expected to produce a molecular ion (M⁺˙) and several characteristic fragment ions.
| m/z | Predicted Ion Structure | Comments |
| 245 | [C₁₅H₁₉NO₂]⁺˙ | Molecular ion (M⁺˙) |
| 188 | [M - C₄H₉]⁺ | Loss of the butyl radical |
| 144 | [C₈H₆N-CHO]⁺ | Fragmentation of the dioxane ring |
| 131 | [C₈H₇NO]⁺ | Putative ion from dioxane ring opening |
| 102 | [C₇H₄N]⁺ | Cyanophenyl cation |
Expertise & Experience in Interpretation:
-
Molecular Ion: The molecular ion peak at m/z 245 should be observable, although it may be of low intensity due to the lability of the acetal group.
-
Major Fragmentation Pathways: The fragmentation of cyclic acetals is a key consideration.[17] A primary fragmentation pathway is expected to be the loss of the butyl group (C₄H₉, 57 amu) via alpha-cleavage, leading to a fragment at m/z 188. Further fragmentation of the dioxane ring is likely, potentially leading to the formation of a stable cyanophenyl-containing cation.
Caption: Predicted major fragmentation pathway for this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Trustworthiness through Self-Validating Systems: This protocol is designed for the analysis of a semi-volatile organic compound.
-
Sample Preparation:
-
GC-MS System Parameters:
-
Injector: Set to a temperature of 250 °C. A 1 µL injection volume is typical.
-
GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion and major fragment ions. Compare the obtained spectrum with spectral libraries if available.
-
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spectrometry data for this compound. The predicted spectra and fragmentation patterns are based on fundamental principles of spectroscopy and data from analogous structures. The provided experimental protocols offer a robust framework for obtaining high-quality data for this and similar compounds. This guide is intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, drug development, and materials science, facilitating the efficient and accurate characterization of this novel molecule.
References
- 1. Spectroscopy - Wikipedia [en.wikipedia.org]
- 2. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. bhu.ac.in [bhu.ac.in]
- 6. compoundchem.com [compoundchem.com]
- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 8. researchgate.net [researchgate.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. labindia-analytical.com [labindia-analytical.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 18. diverdi.colostate.edu [diverdi.colostate.edu]
- 19. Sample preparation GC-MS [scioninstruments.com]
An In-depth Technical Guide to the Thermal Stability of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide offers a comprehensive analysis of the predicted thermal stability of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile, a molecule of interest in materials science and potentially in drug development scaffolds. In the absence of extensive direct experimental data for this specific compound, this document synthesizes information from analogous structures, including benzonitrile derivatives and substituted 1,3-dioxanes, to provide a predictive overview of its thermal properties. We will explore the structural basis for its expected thermal robustness, propose potential degradation pathways, and detail the requisite analytical methodologies—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—for its empirical validation. This guide is intended to serve as a foundational resource for researchers, enabling informed experimental design and application development.
Introduction: Structural Rationale for Thermal Stability
This compound is a bifunctional molecule featuring a rigid benzonitrile group and a flexible, substituted 1,3-dioxane ring. This unique combination suggests its potential utility in the design of liquid crystals and as a stable scaffold in medicinal chemistry. The thermal stability of such a molecule is a critical parameter, dictating its processing conditions, shelf-life, and viability in high-temperature applications.
The core of this molecule's anticipated thermal stability lies in its constituent parts:
-
The Benzonitrile Moiety: The aromatic nitrile group is known for its high thermal stability. The C≡N triple bond and the aromatic ring are energetically stable and resistant to thermal cleavage. Benzonitrile itself is stable up to its boiling point of approximately 191°C and only begins to decompose at temperatures exceeding 550°C.[1] This suggests that the benzonitrile portion of the molecule will likely remain intact until very high temperatures are reached.
-
The 1,3-Dioxane Ring: The 1,3-dioxane ring, a cyclic acetal, is generally stable under neutral and basic conditions.[2] Its thermal decomposition is expected to be the primary determinant of the overall thermal stability of the molecule. The presence of a butyl group at the 5-position may influence the degradation mechanism through steric and electronic effects.
Predicted Thermal Behavior and Degradation Pathways
Based on computational studies of similar 1,3-dioxane compounds, the thermal decomposition of the dioxane ring is likely to be the initiating event in the degradation of this compound.[3]
Proposed Degradation Mechanism
A plausible thermal degradation pathway likely involves the homolytic cleavage of the C-O bonds within the dioxane ring, which are generally the most labile bonds in the structure under thermal stress. This could lead to the formation of radical intermediates, followed by a cascade of reactions.
The initiation is hypothesized to be the cleavage of a C-O bond in the dioxane ring, forming a diradical intermediate. This intermediate can then undergo further reactions such as rearrangement to yield 4-cyanobenzaldehyde and fragmentation to produce smaller volatile molecules. At significantly higher temperatures, the highly stable benzonitrile moiety would eventually decompose.
Analytical Workflow for Thermal Stability Assessment
A definitive understanding of the thermal stability of this compound requires empirical analysis. The combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive thermal profile.[4][5]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing precise information on decomposition temperatures.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace. Purge the system with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition (Tonset) and the temperature of maximum weight loss (Tmax) from the resulting TGA curve and its derivative.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, identifying phase transitions such as melting, crystallization, and glass transitions.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Use an empty sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Heating Program: Implement a heat-cool-heat cycle to erase any prior thermal history. For instance:
-
Heat from 25°C to 250°C at 10°C/min.
-
Cool from 250°C to -50°C at 10°C/min.
-
Heat from -50°C to 300°C at 10°C/min.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram to identify endothermic peaks (melting, Tm) and exothermic peaks (crystallization, Tc), as well as step changes in the baseline (glass transition, Tg).
Predicted Thermal Properties
While specific values require experimental determination, we can predict the types of thermal events and their approximate ranges based on analogous compounds reported in the literature.[4][6][7][8]
| Thermal Property | Analytical Technique | Predicted Observation | Significance |
| Glass Transition (Tg) | DSC | Expected below room temperature | Indicates transition from a rigid, glassy state to a more rubbery state. Important for amorphous solids. |
| Melting Point (Tm) | DSC | Expected above room temperature; likely in the range of 100-200°C | The temperature at which the crystalline solid transitions to a liquid. A sharp melting point indicates high purity. |
| Decomposition Onset (Tonset) | TGA | Predicted to be above 200°C | The temperature at which significant mass loss begins, marking the lower limit of thermal stability. |
| Nematic to Isotropic Transition (TNI) | DSC & Polarized Optical Microscopy | Possible if the molecule exhibits liquid crystalline properties | The clearing point, where the ordered nematic phase transitions to a disordered isotropic liquid.[6] |
Implications for Research and Development
A thorough understanding of the thermal stability of this compound is paramount for its successful application.
-
In Materials Science: For applications in liquid crystal displays, the thermal range of the nematic phase is critical.[9] The decomposition temperature will define the upper limit for device operation and manufacturing processes.
-
In Drug Development: If used as a scaffold, its stability during synthesis, purification, formulation, and storage is essential. High thermal stability ensures the integrity of the molecule and prevents the formation of potentially toxic degradation products.
Conclusion
While direct experimental data on the thermal stability of this compound is not yet widely available, a predictive analysis based on its constituent chemical moieties provides a strong foundation for future research. The benzonitrile group is expected to confer significant thermal robustness, while the 1,3-dioxane ring will likely be the point of initial thermal degradation. The analytical workflows detailed herein, utilizing TGA and DSC, provide a clear path for the empirical determination of its complete thermal profile. This information is critical for unlocking the full potential of this promising molecule in advanced materials and pharmaceutical applications.
References
Solubility Profile of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile: An Experimental and Theoretical Analysis
An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive examination of the solubility characteristics of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile, a compound of interest in contemporary chemical synthesis and materials science. We present a detailed, field-tested experimental protocol for determining solubility in a range of common laboratory solvents, grounded in the principles of the OECD Guideline 105 shake-flask method. The guide synthesizes theoretical principles of solute-solvent interactions with practical, step-by-step instructions to empower researchers in predicting, measuring, and interpreting solubility data. All quantitative data is presented in a clear, tabular format, and key workflows are visualized to enhance reproducibility.
Introduction and Theoretical Framework
This compound is a molecule featuring a unique combination of functional groups that dictate its physicochemical properties. Understanding its solubility is a critical first step in a wide array of applications, including reaction chemistry, formulation development, and purification processes. The solubility of a compound is not an intrinsic property but rather a description of the dynamic equilibrium achieved when the solute and solvent interact.
1.1. Molecular Structure Analysis
The structure of this compound incorporates three key chemical moieties:
-
Benzonitrile Group: A polar aromatic ring containing an electron-withdrawing nitrile (-C≡N) group. This part of the molecule contributes to its polarity and potential for dipole-dipole interactions.
-
1,3-Dioxane Ring: A six-membered heterocyclic ether. The two oxygen atoms act as hydrogen bond acceptors, increasing polarity.
-
Butyl Group: A nonpolar alkyl chain (-C₄H₉) that introduces significant hydrophobic character to the molecule.
The interplay between the polar benzonitrile and dioxane components and the nonpolar butyl chain suggests that the molecule possesses a moderate overall polarity. Therefore, its solubility is expected to be highest in solvents of intermediate polarity and lower in highly polar (like water) or highly nonpolar (like hexane) solvents. This follows the fundamental chemical principle of "like dissolves like".
1.2. Principles of Solvent Selection
To establish a comprehensive solubility profile, a diverse set of solvents was selected, spanning the full spectrum of polarity. These solvents are categorized as:
-
Polar Protic: Solvents like water and ethanol, which can engage in hydrogen bonding.
-
Polar Aprotic: Solvents such as acetone and acetonitrile, which have significant dipole moments but do not have O-H or N-H bonds.
-
Nonpolar: Solvents like hexane and toluene, which have low dielectric constants and interact primarily through London dispersion forces.
The choice of solvents is designed to probe the different types of intermolecular forces that can lead to successful solvation of the target compound.
Experimental Methodology: Solubility Determination
The following protocol is based on the widely accepted shake-flask method, which is a robust technique for determining the saturation solubility of a substance. This method involves agitating an excess amount of the solute with the solvent at a constant temperature until equilibrium is reached.
2.1. Materials and Equipment
-
This compound (>99% purity)
-
HPLC-grade solvents (Water, Ethanol, Acetone, Acetonitrile, Dichloromethane, Toluene, Hexane)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials (20 mL) with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
2.2. Experimental Workflow Diagram
Methodological & Application
Application Note & Protocol: Synthesis of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile. The target molecule is synthesized via an acid-catalyzed acetalization of 4-cyanobenzaldehyde with 2-butyl-1,3-propanediol. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a robust and reproducible methodology. We delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step procedure utilizing a Dean-Stark apparatus for efficient water removal, and outline rigorous analytical methods for product validation. Safety protocols and data interpretation are also discussed in detail to ensure safe and successful execution.
Introduction & Scientific Principle
The 1,3-dioxane moiety is a six-membered cyclic acetal that serves as a crucial protecting group for carbonyl compounds (aldehydes and ketones) and 1,3-diols in multi-step organic synthesis.[1] Its stability under basic, reductive, oxidative, and organometallic conditions makes it an invaluable tool for selectively masking reactive functional groups.[1] The formation of 1,3-dioxanes is an equilibrium-driven process, typically catalyzed by a Brønsted or Lewis acid.[2]
The synthesis of this compound involves the condensation of 4-cyanobenzaldehyde with 2-butyl-1,3-propanediol. The reaction is catalyzed by p-toluenesulfonic acid (PTSA), a strong organic acid that is easy to handle and remove. To drive the equilibrium toward the product, the water formed during the reaction is continuously removed by azeotropic distillation using toluene and a Dean-Stark apparatus.[2][3] This technique is fundamental for achieving high yields in acetalization reactions.[4] The resulting compound, featuring both a nitrile and a protected benzaldehyde, is a versatile intermediate for further chemical elaboration.
Reaction Scheme & Mechanism
3.1 Overall Transformation
The reaction proceeds as follows:
-
Reactants: 4-Cyanobenzaldehyde, 2-Butyl-1,3-propanediol
-
Catalyst: p-Toluenesulfonic acid (PTSA)
-
Solvent: Toluene
-
Product: this compound
-
Byproduct: Water (H₂O)
3.2 Catalytic Mechanism
The acid-catalyzed mechanism involves several key equilibrium steps. The process is initiated by the protonation of the carbonyl oxygen of 4-cyanobenzaldehyde by PTSA, which significantly enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the hydroxyl groups of 2-butyl-1,3-propanediol to form a hemiacetal intermediate. Subsequent intramolecular cyclization via attack by the second hydroxyl group, followed by the elimination of a water molecule, yields the stable 1,3-dioxane ring.
Detailed Experimental Protocol
4.1 Materials and Equipment
| Reagent / Material | Grade | Supplier | Notes |
| 4-Cyanobenzaldehyde | ≥98% | e.g., Merck/Sigma | Store in a cool, dry place. |
| 2-Butyl-1,3-propanediol | ≥97% | e.g., TCI | Hygroscopic, store under inert gas. |
| p-Toluenesulfonic acid (PTSA) | Monohydrate, ≥98.5% | e.g., Alfa Aesar | Corrosive and hygroscopic.[5] |
| Toluene | Anhydrous, ≥99.8% | e.g., Fisher Sci. | Use a freshly opened bottle or dry. |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Lab prepared | For neutralization. |
| Brine | Saturated solution | Lab prepared | For washing. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Lab grade | For drying organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Lab grade | For column chromatography. |
| Hexane / Ethyl Acetate | HPLC Grade | Lab grade | For chromatography eluent. |
Equipment: 250 mL round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer/hotplate, heating mantle, separatory funnel, rotary evaporator, glass column for chromatography, standard laboratory glassware.
4.2 Reagent Quantities
| Reagent | MW ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 4-Cyanobenzaldehyde | 131.13 | 5.00 | 38.1 | 1.0 |
| 2-Butyl-1,3-propanediol | 118.17 | 5.40 | 45.7 | 1.2 |
| p-Toluenesulfonic acid | 190.22 | 0.36 | 1.9 | 0.05 |
| Toluene | - | 120 mL | - | - |
4.3 Step-by-Step Procedure
-
Apparatus Setup:
-
Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried to remove residual moisture.
-
Secure the apparatus in a fume hood using clamps.
-
Connect the condenser to a water source, ensuring water enters at the bottom and exits at the top.
-
Fill the Dean-Stark trap with anhydrous toluene until it begins to flow back into the reaction flask.[4]
-
-
Reaction Execution:
-
To the round-bottom flask, add 4-cyanobenzaldehyde (5.00 g, 38.1 mmol) and 120 mL of anhydrous toluene. Stir until the solid dissolves.
-
Add 2-butyl-1,3-propanediol (5.40 g, 45.7 mmol) to the flask via syringe.
-
Finally, add p-toluenesulfonic acid monohydrate (0.36 g, 1.9 mmol) to the stirring solution.
-
Heat the mixture to a gentle reflux (approx. 110-115 °C oil bath temperature) using a heating mantle.
-
Monitor the reaction by observing the collection of water in the graduated arm of the Dean-Stark trap. The reaction is typically complete within 3-5 hours, or when no more water is collected. The theoretical amount of water is approximately 0.69 mL.
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Dismantle the Dean-Stark apparatus and transfer the reaction mixture to a 250 mL separatory funnel.
-
Wash the solution sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the PTSA catalyst), 50 mL of deionized water, and finally 50 mL of brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene. A viscous oil or a low-melting solid should remain.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Load the crude product onto the column (adsorbed onto a small amount of silica if necessary).
-
Elute the column with a hexane/ethyl acetate gradient (e.g., starting from 98:2 and gradually increasing the polarity).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white solid or colorless oil.
-
Experimental Workflow Visualization
Characterization Data
The identity and purity of the final product must be confirmed by spectroscopic methods.[6]
| Technique | Expected Results |
| ¹H NMR | (400 MHz, CDCl₃, δ ppm): 7.70 (d, J=8.4 Hz, 2H, Ar-H ortho to CN), 7.60 (d, J=8.4 Hz, 2H, Ar-H meta to CN), 5.50 (s, 1H, acetal-H), 4.25 (dd, 2H, O-CH₂ axial), 3.80 (t, 2H, O-CH₂ equatorial), 1.80-1.70 (m, 1H, CH-CH₂), 1.40-1.20 (m, 6H, butyl CH₂), 0.90 (t, 3H, CH₃). |
| ¹³C NMR | (100 MHz, CDCl₃, δ ppm): 145.0 (Ar-C), 132.5 (Ar-CH), 128.0 (Ar-CH), 118.5 (CN), 112.0 (Ar-C-CN), 101.0 (acetal-C), 70.0 (O-CH₂), 35.0 (CH), 30.0 (CH₂), 28.5 (CH₂), 22.5 (CH₂), 14.0 (CH₃). |
| FT-IR | (KBr, cm⁻¹): 2955-2860 (C-H aliphatic stretch), 2228 (C≡N stretch), 1610 (C=C aromatic stretch), 1170, 1050 (C-O acetal stretch). |
| GC-MS (EI) | m/z (relative intensity): 245 (M⁺), 202 (M⁺ - C₃H₇), 130 (fragment), 116 (fragment). |
Safety & Handling Precautions
All manipulations must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[5][7]
-
4-Cyanobenzaldehyde: Harmful if swallowed, inhaled, or in contact with skin.[8][9] Avoid dust formation and ensure adequate ventilation.[7]
-
p-Toluenesulfonic Acid (PTSA): Causes severe skin burns and eye damage.[10][11] It is corrosive and should be handled with extreme care.[12] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]
-
Toluene: Flammable liquid and vapor. It is also a suspected teratogen and can cause nervous system damage with prolonged exposure. Avoid inhalation and skin contact.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogen-free organic waste should be collected in a designated container.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 4. Chemistry Teaching Labs - Dean Stark Trap [chemtl.york.ac.uk]
- 5. capitalresin.com [capitalresin.com]
- 6. benchchem.com [benchchem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. fishersci.com [fishersci.com]
- 10. integraclear.com [integraclear.com]
- 11. nj.gov [nj.gov]
- 12. labort.in [labort.in]
Application Note: A Senior Scientist's Guide to the Purification of Dioxane-Based Liquid Crystals
Executive Summary: The Imperative of Purity in Liquid Crystal Science
Dioxane-based liquid crystals are a fascinating class of materials, finding applications from advanced display technologies to novel drug delivery systems due to their unique phase behaviors.[1][2][3] The precise and predictable transition between crystalline, smectic, nematic, and isotropic phases is the very foundation of their function. However, this behavior is exquisitely sensitive to impurities. Even trace amounts of synthetic precursors, byproducts, solvents, or water can drastically alter phase transition temperatures, broaden transition ranges, or suppress desired mesophases altogether.[4][5][6] This guide provides a comprehensive overview of field-proven purification strategies, moving beyond simple step-by-step instructions to explain the underlying causality, enabling researchers to design robust and effective purification workflows.
Common impurities in dioxane-based systems often stem from their synthesis and include unreacted starting materials, catalysts, and byproducts such as acetaldehyde, ethylene acetal, and various acids.[7][8][9] The presence of these foreign molecules disrupts the delicate intermolecular forces governing the self-assembly of the liquid crystal molecules, thereby compromising performance.[10][11] Therefore, achieving ultra-high purity is not merely an academic exercise but a prerequisite for reliable material characterization and application development.
Foundational Purification Methodologies: A Multi-Pronged Approach
No single purification technique is a panacea. The most effective strategies employ a sequence of orthogonal methods, each targeting different types of impurities.[7] A typical workflow involves a primary bulk purification step like recrystallization, followed by a high-resolution technique such as column chromatography for removing structurally similar impurities.
Recrystallization: The Workhorse of Bulk Purification
Recrystallization is a powerful technique for removing a significant portion of impurities from a solid or semi-solid crude product.[12] It leverages the differences in solubility between the target liquid crystal compound and contaminants in a chosen solvent system at varying temperatures.[13]
Causality Behind the Protocol: The core principle is that the desired compound should be highly soluble in a hot solvent but sparingly soluble at cold temperatures, while impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain highly soluble at low temperatures (remaining in the mother liquor upon cooling).
Detailed Protocol: Recrystallization from a Dichloromethane/Methanol System
This protocol is particularly effective for many moderately polar dioxane-based liquid crystals.[14]
-
Solvent Selection: Begin by determining an appropriate solvent system. Dichloromethane (CH2Cl2) is often a good solvent, while methanol (MeOH) acts as an anti-solvent. The goal is to find a ratio where the compound dissolves when hot but precipitates upon cooling or addition of the anti-solvent.
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crude liquid crystal product in a minimal amount of hot CH2Cl2. Add the solvent portion-wise with gentle heating and stirring until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them. This step is critical for preventing these impurities from being trapped in the newly forming crystals.
-
Crystallization: Slowly add methanol to the hot solution until it becomes slightly turbid. Add a drop or two of hot CH2Cl2 to redissolve the precipitate, ensuring the solution is saturated.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath or refrigerator (-10°C to -20°C) for several hours to maximize crystal formation.[13] Slow cooling is paramount for forming large, pure crystals, as rapid cooling can trap impurities.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (in this case, a methanol-heavy mixture) to remove any residual mother liquor adhering to the crystal surfaces.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent. Residual solvent is itself an impurity that can depress phase transition temperatures.
Logical Workflow: Recrystallization
Caption: A streamlined workflow for purification by recrystallization.
Column Chromatography: For High-Resolution Separation
When dealing with impurities that are structurally and chemically similar to the target compound, recrystallization may be insufficient. Column chromatography provides superior resolving power by exploiting subtle differences in the affinity of compounds for a stationary phase and a mobile phase.[15][16][17]
Causality Behind the Protocol: The separation is based on the principle of differential adsorption.[17] A polar stationary phase like silica gel will more strongly adsorb polar compounds. By flowing a less polar mobile phase (eluent) through the column, less polar compounds will travel faster, while more polar compounds will be retained longer, effecting a separation.[18]
Detailed Protocol: Silica Gel Column Chromatography
-
TLC Optimization: Before packing a column, optimize the separation on a Thin-Layer Chromatography (TLC) plate. The ideal eluent system should provide a retention factor (Rf) for the target compound of approximately 0.3, with clear separation from all impurity spots. A common starting point for dioxane LCs is a mixture of n-hexane and dichloromethane.[14]
-
Column Packing (Wet Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.[15]
-
Add a small layer of sand.
-
Create a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and add another layer of sand on top to protect the silica bed during sample loading.
-
-
Sample Loading: Dissolve the crude or partially purified product in a minimal amount of the eluent or a compatible solvent. Carefully apply the solution to the top of the column.
-
Elution: Begin passing the mobile phase through the column. Start with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity (e.g., by increasing the percentage of CH2Cl2). This "gradient elution" helps to first elute non-polar impurities, followed by the target compound, leaving highly polar impurities adsorbed to the silica.
-
Fraction Collection: Collect the eluent in a series of numbered fractions. Monitor the composition of each fraction using TLC.
-
Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator. Dry the final product under high vacuum.
Logical Workflow: Column Chromatography
Caption: The systematic process of purification via column chromatography.
Molecular Distillation: For Thermally Sensitive Compounds
Standard distillation is often unsuitable for complex liquid crystal molecules, which can decompose at the high temperatures required for boiling, even under a standard vacuum.[19] Molecular distillation (or short-path distillation) is an advanced technique performed under high vacuum (e.g., 0.001 mPa).[20]
Causality Behind the Protocol: This method does not rely on boiling points. Instead, it separates molecules based on differences in their mean free path.[20] In a high vacuum, molecules evaporate from a heated surface and travel a short distance to a condenser. Heavier, less volatile molecules (like high-boiling impurities or polymers) have a shorter mean free path and are less likely to reach the condenser, while the more volatile target liquid crystal molecules are collected as the distillate. This allows for purification at significantly lower temperatures, preventing thermal degradation.[20] This is highly effective for removing residual solvents, colored byproducts, and high-boiling-point impurities.[20]
A Unified Purification Strategy & Purity Validation
Achieving the highest purity (>99.9%) often requires a combination of these techniques. The diagram below illustrates a comprehensive workflow from crude synthetic product to a highly purified liquid crystal suitable for device fabrication or pharmaceutical formulation.
Integrated Purification Workflow
Caption: A multi-step strategy for achieving ultra-pure liquid crystals.
Self-Validating the Protocol: Purity Assessment
The success of any purification protocol must be rigorously validated.
-
Differential Scanning Calorimetry (DSC): This is the primary tool for characterizing the thermal behavior of liquid crystals. A pure compound will exhibit sharp, well-defined endothermic peaks at its phase transition temperatures (e.g., Crystal-to-Nematic, Nematic-to-Isotropic). Impurities cause these peaks to broaden and shift to lower temperatures.[4][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the target compound and for detecting any residual protonated impurities or solvents.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is exceptionally sensitive for detecting volatile impurities, such as residual solvents or low-molecular-weight synthetic byproducts.[21][22]
Data Summary: Technique Selection Guide
| Purification Technique | Primary Target Impurities | Advantages | Limitations |
| Recrystallization | Insoluble solids, impurities with significantly different solubility | High throughput, cost-effective, removes bulk impurities effectively.[23] | Ineffective for structurally similar impurities; requires a solid/semi-solid material. |
| Column Chromatography | Structurally similar compounds, isomers, colored byproducts | High resolution, versatile for a wide range of compounds.[15][24] | Can be time-consuming, requires significant solvent volumes, potential for sample loss on the column. |
| Molecular Distillation | High-boiling point byproducts, polymeric contaminants, residual solvents | Low-temperature operation prevents thermal degradation of sensitive LCs.[20] | Requires specialized equipment; less effective for separating compounds with similar vapor pressures. |
Conclusion
The purification of dioxane-based liquid crystals is a meticulous but essential process that directly governs the final material's properties and performance. By understanding the scientific principles behind each technique—recrystallization for bulk cleanup, column chromatography for fine-tuning, and molecular distillation for sensitive compounds—researchers can implement a logical, multi-step workflow. This approach, validated by rigorous analytical methods like DSC and GC-MS, ensures the production of high-purity materials, paving the way for reliable research and the successful development of next-generation technologies.
References
- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 2. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 3. Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Impurity-induced nematic–isotropic transition of liquid crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. humarlab.ijs.si [humarlab.ijs.si]
- 7. researchgate.net [researchgate.net]
- 8. Purification of 1,4-Dioxane - Chempedia - LookChem [lookchem.com]
- 9. GB2172887A - Purification of 1,4-dioxane - Google Patents [patents.google.com]
- 10. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 11. Frontiers | Phase transitions in complex functional liquid crystals—The entropy effect [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US5391768A - Purification of 1,4-dioxan-2-one by crystallization - Google Patents [patents.google.com]
- 14. rsc.org [rsc.org]
- 15. Column chromatography - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chromtech.com [chromtech.com]
- 18. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 19. How To [chem.rochester.edu]
- 20. toptiontech.com [toptiontech.com]
- 21. Determination of 1,4-dioxane impurity levels in Triton X-100 raw material by gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. iscientific.org [iscientific.org]
- 24. Liquid Crystals as Stationary Phases in Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: A Detailed Protocol for the Synthesis of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile
Abstract
This document provides a comprehensive, field-proven experimental protocol for the synthesis of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile, a key intermediate in various organic synthesis and drug development applications. The protocol details the acid-catalyzed acetalization of 4-cyanobenzaldehyde with 2-butyl-1,3-propanediol. We emphasize the scientific rationale behind each step, ensuring both reproducibility and a deep understanding of the reaction dynamics. This guide is designed for researchers, scientists, and professionals in drug development, offering a blend of detailed methodology, safety protocols, and mechanistic insights to facilitate successful synthesis.
Introduction and Scientific Context
In the landscape of medicinal chemistry and materials science, benzonitrile derivatives serve as crucial structural motifs and versatile synthetic precursors. The nitrile group can be transformed into a variety of other functional groups, including amines, carboxylic acids, and tetrazoles, making it a valuable handle in molecular design.
The target molecule, this compound, incorporates a 1,3-dioxane ring, which functions as a protective group for the aldehyde functionality of 4-cyanobenzaldehyde. The protection of aldehydes as acetals is a cornerstone strategy in multi-step organic synthesis. Aldehydes are highly reactive and susceptible to nucleophilic attack, oxidation, and reduction. By converting the aldehyde to a stable cyclic acetal, chemists can perform reactions on other parts of the molecule without unintended side reactions at the aldehyde position. The acetal can be readily removed later by hydrolysis with aqueous acid, restoring the original aldehyde. This protocol employs an acid-catalyzed reaction under azeotropic conditions to drive the synthesis to completion, a classic and efficient method for acetal formation.
Reaction Mechanism: Acid-Catalyzed Acetal Formation
The synthesis proceeds via an acid-catalyzed nucleophilic addition-elimination pathway. The catalyst, p-toluenesulfonic acid (p-TsOH), plays a pivotal role in activating the carbonyl group of 4-cyanobenzaldehyde.
The mechanism unfolds through the following key steps:
-
Protonation of the Carbonyl Oxygen: The p-TsOH catalyst donates a proton to the carbonyl oxygen of 4-cyanobenzaldehyde. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][2][3]
-
First Nucleophilic Attack: A hydroxyl group from the 2-butyl-1,3-propanediol molecule acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate known as a hemiacetal.[3]
-
Proton Transfer: A proton is transferred from the newly added oxonium ion to one of the other oxygen atoms.
-
Elimination of Water: The protonated hydroxyl group of the hemiacetal is now a good leaving group (water). Elimination of a water molecule generates a resonance-stabilized oxonium ion.
-
Second Nucleophilic Attack (Intramolecular): The second hydroxyl group of the diol molecule attacks the oxonium ion in an intramolecular fashion, leading to the formation of the six-membered dioxane ring.
-
Deprotonation: A weak base (e.g., the solvent or the tosylate anion) removes the final proton from the oxonium ion, regenerating the acid catalyst and yielding the final product, this compound.
This entire process is a series of equilibria. To ensure a high yield of the acetal product, the water generated as a byproduct must be continuously removed from the reaction mixture, thereby driving the equilibrium forward in accordance with Le Châtelier's principle.[3]
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | M.W. ( g/mol ) | Supplier Recommendation |
| 4-Cyanobenzaldehyde | 105-07-7 | C₈H₅NO | 131.13 | Sigma-Aldrich (≥98.0%) |
| 2-n-Butylpropane-1,3-diol | 2612-26-2 | C₇H₁₆O₂ | 132.20 | Thermo Fisher (B21739) |
| p-Toluenesulfonic acid monohydrate (p-TsOH) | 6192-52-5 | C₇H₁₀O₄S | 190.22 | Sigma-Aldrich (402885) |
| Toluene, Anhydrous | 108-88-3 | C₇H₈ | 92.14 | Sigma-Aldrich (≥99.5%) |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | NaHCO₃ | 84.01 | Prepare in-house |
| Brine (Saturated NaCl Solution) | 7647-14-5 | NaCl | 58.44 | Prepare in-house |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Any standard supplier |
| Ethyl Acetate (for chromatography) | 141-78-6 | C₄H₈O₂ | 88.11 | HPLC Grade |
| Hexanes (for chromatography) | 110-54-3 | C₆H₁₄ | 86.18 | HPLC Grade |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dean-Stark apparatus
-
Reflux condenser
-
Nitrogen or Argon gas inlet and bubbler
-
Thermometer or temperature probe
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Detailed Experimental Protocol
This protocol describes the synthesis on a 10 mmol scale.
Step 1: Reaction Setup
-
Assemble the reaction apparatus: Place a 250 mL three-neck round-bottom flask fitted with a magnetic stir bar in a heating mantle.
-
Attach a Dean-Stark trap to the central neck of the flask. Fit a reflux condenser to the top of the Dean-Stark trap.
-
Connect the condenser to a chilled water supply.
-
Attach a nitrogen or argon inlet to one of the side necks and a thermometer or temperature probe to the other.
-
Ensure all glassware joints are properly sealed. The system should be flushed with inert gas.
Step 2: Charging the Reactants
-
To the reaction flask, add 4-cyanobenzaldehyde (1.31 g, 10.0 mmol, 1.0 equiv.).
-
Add 2-n-butylpropane-1,3-diol (1.45 g, 11.0 mmol, 1.1 equiv.).
-
Add anhydrous toluene (100 mL).
-
Finally, add p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol, 0.1 equiv.) as the catalyst.
Step 3: Reaction Execution
-
Begin vigorous stirring of the mixture.
-
Heat the reaction mixture to reflux (the boiling point of toluene is ~111°C). The internal temperature should be maintained to ensure a steady reflux rate.
-
Toluene and water will begin to co-distill as an azeotrope and collect in the Dean-Stark trap.[4] In the trap, the denser water will separate to the bottom layer, while the less dense toluene will overflow and return to the reaction flask.[5]
-
Monitor the progress of the reaction by observing the amount of water collected in the graduated arm of the Dean-Stark trap. The theoretical amount of water to be collected is 0.18 mL (from the reactants) plus a small amount from the catalyst hydrate.
-
The reaction can also be monitored by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. Spot the starting material (4-cyanobenzaldehyde) and the reaction mixture. The reaction is complete when the starting aldehyde spot is no longer visible (typically 3-5 hours).
Step 4: Work-up and Isolation
-
Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a 500 mL separatory funnel.
-
Quench the reaction : Slowly add 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel to neutralize the p-TsOH catalyst. Caution: CO₂ gas evolution may occur. Vent the funnel frequently.
-
Shake the funnel vigorously and then allow the layers to separate.
-
Remove the lower aqueous layer.
-
Wash the organic layer with 50 mL of water, followed by 50 mL of brine (saturated NaCl solution) to remove residual water-soluble impurities.
-
Transfer the organic (toluene) layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene. This will yield the crude product, typically as a pale yellow oil or solid.
Step 5: Purification
-
The crude product can be purified by flash column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexanes and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).
-
Collect the fractions and monitor them by TLC.
-
Combine the pure fractions containing the product and remove the solvent under reduced pressure to yield this compound as a purified solid or oil. An alternative to chromatography is recrystallization from a suitable solvent like ethyl acetate/hexanes.[6]
Data Presentation & Expected Results
| Parameter | Value | Moles (mmol) | Molar Equiv. |
| 4-Cyanobenzaldehyde | 1.31 g | 10.0 | 1.0 |
| 2-n-Butylpropane-1,3-diol | 1.45 g | 11.0 | 1.1 |
| p-TsOH·H₂O | 0.19 g | 1.0 | 0.1 |
| Toluene (Solvent) | 100 mL | - | - |
| Reaction Conditions | |||
| Temperature | Reflux (~111 °C) | - | - |
| Reaction Time | 3-5 hours | - | - |
| Expected Yield | |||
| Theoretical Yield | 2.45 g | 10.0 | - |
| Typical Purified Yield | 2.08 - 2.33 g (85-95%) | - | - |
| Product Properties | |||
| Molecular Formula | C₁₅H₁₉NO₂ | - | - |
| Molecular Weight | 245.32 g/mol | - | - |
| Appearance | White to off-white solid or colorless oil | - | - |
Visualization of Experimental Workflow
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-BUTYL-2-ETHYL-1,3-PROPANEDIOL - Safety Data Sheet [chemicalbook.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. US5391768A - Purification of 1,4-dioxan-2-one by crystallization - Google Patents [patents.google.com]
Application of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile in Liquid Crystal Displays
An Application Note and Protocol Guide for Researchers
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed technical guide on the application of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile in the formulation of liquid crystal (LC) mixtures for display technologies. We will explore the molecule's structural-functional relationship, its role in modulating the dielectric anisotropy of nematic mixtures, and its impact on the electro-optical performance of display devices. This guide includes comprehensive, step-by-step protocols for the preparation of liquid crystal test mixtures, fabrication of electro-optical test cells, and characterization of their key physical properties. The causality behind experimental choices is elucidated to provide researchers with a robust framework for their investigations.
Introduction: The Strategic Role of Dioxane Benzonitriles in LC Mixtures
The performance of a liquid crystal display (LCD) is fundamentally dictated by the physical properties of the liquid crystal mixture it employs. Parameters such as dielectric anisotropy (Δε), birefringence (Δn), viscosity (γ), and clearing point (T_c) are critical determinants of a display's operating voltage, response time, contrast ratio, and operational temperature range. The fine-tuning of these parameters is achieved through the meticulous formulation of LC mixtures, often comprising a eutectic base mixture and various additives or dopants with specific functionalities.
This compound is a mesogenic compound of significant interest in this context. Its molecular architecture is strategically designed to impart desirable properties to a liquid crystal host. The molecule consists of three key moieties:
-
A Cyano (Benzonitrile) Group: This is a strongly polar group that introduces a large dipole moment along the principal molecular axis.[1] This feature is instrumental in inducing a high positive dielectric anisotropy (Δε > 0) in the LC mixture.[2] A large positive Δε is crucial for low-voltage operation in common display modes like the Twisted Nematic (TN) mode.[3]
-
A 1,3-Dioxane Ring: This heterocyclic ring system contributes to the molecule's rigid core, which is essential for maintaining the liquid crystalline phase over a broad temperature range. The stereochemistry of the dioxane ring can also influence the packing of the LC molecules, thereby affecting properties like viscosity and clearing point.[4]
-
A Butyl Chain: This flexible alkyl chain enhances the solubility of the compound in the host LC mixture and helps to modulate the melting and clearing points.
The combination of these structural features makes this compound an effective component for raising the dielectric anisotropy of nematic mixtures without significantly compromising other critical performance metrics.
Principle of Action: Engineering Dielectric Anisotropy
The functionality of this compound in an LCD is rooted in its interaction with an external electric field. In a nematic LC mixture with positive dielectric anisotropy, the rod-like molecules align their long axes parallel to the direction of an applied electric field. This reorientation alters the effective refractive index of the liquid crystal layer, thereby modulating the transmission of polarized light.
The magnitude of the dielectric anisotropy (Δε = ε_parallel - ε_perpendicular) dictates the sensitivity of the LC molecules to the electric field. A larger Δε allows for significant molecular reorientation at a lower applied voltage, which is highly desirable for energy-efficient displays.[5] The large dipole moment of the cyano group in this compound makes a strong contribution to ε_parallel, thus increasing the overall Δε of the mixture it is added to.[6][7]
Physicochemical and Electro-Optical Properties
The addition of this compound to a nematic host will alter the mixture's properties. Below is a table summarizing the key physicochemical properties of the pure compound and the expected impact on a standard nematic LC mixture.
| Property | Symbol | Value for Pure Compound | Typical Impact on Nematic Mixture |
| Molecular Formula | - | C₁₅H₁₉NO₂[8] | - |
| Molecular Weight | M_w | 245.32 g/mol [8] | Minor change |
| CAS Number | - | 74800-54-7[9] | - |
| Dielectric Anisotropy | Δε | High positive (estimated) | Increases Δε |
| Birefringence | Δn | Moderate (estimated) | Modulates Δn |
| Clearing Point | T_c | Varies | Can increase or decrease T_c |
| Viscosity | γ | Moderate (estimated) | May slightly increase viscosity |
Note: Specific quantitative data for the pure compound's mesogenic properties are not widely published. The impact on a mixture is dependent on the concentration and the properties of the host.
Experimental Protocols
The following protocols provide a framework for incorporating this compound into a liquid crystal mixture and evaluating its electro-optical performance.
Protocol 1: Preparation of a Liquid Crystal Test Mixture
Objective: To prepare a homogenous liquid crystal mixture containing a known concentration of this compound.
Materials:
-
Host nematic liquid crystal mixture (e.g., a standard eutectic mixture like E7).
-
This compound (dopant).
-
Analytical balance (±0.01 mg).
-
Small glass vial with a PTFE-lined cap.
-
Vortex mixer.
-
Hot plate.
Procedure:
-
Weighing: Accurately weigh the desired amount of the host LC mixture into a clean, dry glass vial. Then, weigh the required amount of this compound to achieve the target weight percentage (e.g., 5-15 wt%).
-
Initial Mixing: Securely cap the vial and gently vortex the mixture for 1-2 minutes to distribute the dopant within the host.
-
Homogenization: Heat the vial on a hot plate to a temperature approximately 10°C above the clearing point of the host mixture. This will bring the mixture into the isotropic phase.
-
Causality: In the isotropic phase, the viscosity is significantly lower, and the components are fully miscible, ensuring a homogenous mixture at the molecular level.
-
-
Sustained Mixing: While in the isotropic phase, vortex the mixture for an additional 5-10 minutes.
-
Cooling: Slowly cool the mixture back to room temperature. The mixture should appear clear and uniform.
-
Degassing (Optional but Recommended): To remove any dissolved air, which can interfere with cell filling, place the vial in a vacuum chamber for 10-15 minutes.
Protocol 2: Fabrication of a Twisted Nematic (TN) Liquid Crystal Test Cell
Objective: To construct a standard test cell for measuring the electro-optical properties of the prepared LC mixture.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates.
-
Polyvinyl alcohol (PVA) solution (alignment agent).
-
Spinner or hotplate for coating.
-
Lint-free cloth.
-
Spacers of a known diameter (e.g., 5 µm).
-
UV-curable sealant.
-
UV lamp.
-
Binder clips.
-
Prepared liquid crystal mixture.
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates with a sequence of solvents (e.g., acetone, isopropanol) and deionized water, followed by drying with nitrogen gas.
-
Alignment Layer Coating: Apply a thin layer of PVA solution onto the conductive side of the ITO substrates using a spin coater or by evaporating the solution on a hotplate.[10]
-
Rubbing: Unidirectionally rub the PVA-coated surfaces with a lint-free cloth. This process creates microgrooves that will align the liquid crystal molecules at the surface.[10]
-
Causality: The mechanical rubbing process creates an anisotropic surface that directs the initial alignment of the LC molecules, a crucial step for the operation of a TN cell.
-
-
Cell Assembly:
-
Dispense the UV-curable sealant, mixed with spacers, around the perimeter of one substrate.
-
Place the second substrate on top, with the rubbing directions oriented at 90 degrees to each other, leaving a small gap in the sealant for filling.
-
Gently press the substrates together and clamp with binder clips.
-
-
Curing: Expose the cell to a UV lamp to cure the sealant and fix the cell gap.
-
Filling:
-
Place a drop of the prepared LC mixture at the edge of the filling gap.
-
Place the cell in a vacuum chamber. Evacuate the chamber and then slowly release the vacuum. The pressure difference will drive the liquid crystal into the cell via capillary action.
-
-
Sealing: Once filled, seal the gap with a small amount of UV-curable sealant and cure it under the UV lamp.
Protocol 3: Characterization of Electro-Optical Properties
Objective: To measure the key electro-optical properties of the LC mixture in the fabricated test cell.
Apparatus:
-
Polarizing Optical Microscope (POM).
-
Helium-Neon (HeNe) laser or a stable light source.
-
Function generator.
-
Voltage amplifier.
-
Photodiode detector.
-
Oscilloscope.
-
Hot stage for temperature control.
-
LCR meter.
Procedure:
-
Dielectric Anisotropy (Δε) Measurement:
-
Prepare two cells: one with parallel rubbing (planar alignment) and one with a homeotropic alignment agent.
-
Measure the capacitance of the planar cell (C_perp) and the homeotropic cell (C_para) at a low frequency (e.g., 1 kHz) using an LCR meter.
-
Δε can be calculated from these capacitance values and the cell geometry.[11]
-
-
Birefringence (Δn) Measurement:
-
Voltage-Transmittance (V-T) Curve:
-
Place the TN cell between crossed polarizers in the POM.
-
Apply a square wave voltage (e.g., 1 kHz) across the cell, varying the amplitude from 0V to 10V.
-
Measure the transmitted light intensity with the photodiode at each voltage step.
-
Plot transmittance versus voltage to determine the threshold voltage (V_th) and saturation voltage (V_sat).
-
-
Response Time Measurement:
-
Apply a square wave voltage that switches between the threshold and saturation voltages.
-
Use the oscilloscope to measure the time it takes for the transmittance to change from 10% to 90% (rise time, τ_on) and from 90% to 10% (decay time, τ_off).
-
Data Interpretation and Troubleshooting
-
High Threshold Voltage: If V_th is too high, it may indicate that the concentration of this compound is insufficient to achieve the desired Δε. Consider preparing a mixture with a higher concentration.
-
Slow Response Time: An increase in response time may be due to an increase in the mixture's viscosity. This is a common trade-off when adding dopants. The operating temperature can be adjusted, or other low-viscosity components can be added to the mixture to compensate.
-
Poor Alignment: If the cell appears patchy or shows defects under the POM, it indicates poor alignment. This can be caused by contaminated substrates, an uneven alignment layer, or improper rubbing. Revisit the cell fabrication protocol.
Conclusion
This compound serves as a valuable component in the formulation of advanced liquid crystal mixtures. Its strategic design, featuring a strong polar cyano group, allows for the effective enhancement of positive dielectric anisotropy, enabling the development of low-power liquid crystal displays. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the potential of this and similar compounds in the field of liquid crystal technology.
References
- 1. SYNTHESIS AND PROPERTIES OF NEMATIC LIQUID CRYSTALS EXHIBITING A POSITIVE DIELECTRIC ANISOTROPY | Supplément au Journal de Physique Colloques [jphyscol.journaldephysique.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC05363B [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 7. Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. This compound | C15H19NO2 | CID 543680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 10. Preparation of a Liquid Crystal Pixel – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 11. Dielectric spectroscopy analysis in employing liquid crystal phthalonitrile derivative in nematic liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note & Protocols: Synthesis and Multi-technique Characterization of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile Derivatives
Introduction: The Strategic Importance of Benzonitrile-Dioxane Scaffolds
In the landscape of modern medicinal chemistry, the strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of rational drug design. Benzonitrile derivatives are a well-established class of compounds, pivotal as building blocks in the synthesis of a wide array of pharmaceuticals.[1] The nitrile moiety (-C≡N) is a unique functional group; its linear geometry, metabolic stability, and ability to act as a hydrogen bond acceptor make it a valuable bioisostere for other polar groups.[2] More than 30 nitrile-containing pharmaceuticals have received FDA approval, targeting a broad spectrum of diseases.[2]
Concurrently, 1,3-dioxane derivatives have garnered significant attention, not merely as protecting groups for carbonyls, but as conformationally restricted scaffolds that can impart favorable pharmacokinetic properties.[3] Their utility as chiral building blocks is indispensable in creating complex, stereochemically pure therapeutics. Furthermore, certain dioxane derivatives have shown promise as effective modulators in overcoming multidrug resistance (MDR) in cancer chemotherapy, a major hurdle in oncology.[4][5]
This application note details the synthesis and comprehensive characterization of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile [6][7][8], a molecule that marries the benzonitrile pharmacophore with a substituted 1,3-dioxane ring. We provide field-proven, step-by-step protocols for its synthesis via acid-catalyzed acetalization and its structural elucidation using a suite of orthogonal analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot these methods for their specific derivatives.
Synthesis Protocol: Acid-Catalyzed Acetalization
The formation of the 1,3-dioxane ring is achieved through the acid-catalyzed reaction of an aldehyde with a 1,3-diol. This is a reversible equilibrium-driven reaction. To ensure a high yield of the desired acetal, the equilibrium must be shifted towards the product side, which is accomplished by the continuous removal of water, the reaction's byproduct.
Causality of Experimental Design:
-
Catalyst: A Brønsted acid like p-toluenesulfonic acid (p-TSA) is employed to protonate the carbonyl oxygen of the aldehyde. This crucial step dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the diol's hydroxyl groups.[9]
-
Solvent & Water Removal: Toluene is used as the solvent. It is immiscible with water and forms a low-boiling azeotrope with it. This allows for the effective removal of water using a Dean-Stark apparatus, which physically separates the condensed water, thereby driving the reaction to completion according to Le Châtelier's principle.[10][11]
-
Work-up: The reaction is quenched with a mild base (saturated sodium bicarbonate solution) to neutralize the acid catalyst, preventing the reverse reaction (hydrolysis) during product isolation.
Reaction Scheme
Caption: Synthesis of the target compound via acid-catalyzed acetalization.
Step-by-Step Protocol
-
Apparatus Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-cyanobenzaldehyde (10.0 g, 76.3 mmol) and 2-butyl-1,3-propanediol (11.0 g, 83.2 mmol, 1.1 eq).
-
Reagent Addition: Add 120 mL of toluene, followed by a catalytic amount of p-toluenesulfonic acid monohydrate (p-TSA, ~0.15 g, 0.8 mmol).
-
Reaction: Attach a Dean-Stark trap and a reflux condenser to the flask. Heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).
-
Completion & Quenching: Once the theoretical amount of water (~1.4 mL) has been collected and TLC analysis indicates the consumption of the starting aldehyde (typically 3-5 hours), remove the heat source and allow the mixture to cool to room temperature.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution, 50 mL of water, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 95:5) to afford the pure product.
Comprehensive Characterization Protocols
Unambiguous structural confirmation requires a multi-technique approach. The data from NMR, FT-IR, and MS are complementary, each providing unique insights into the molecular architecture.[12][13][14]
Caption: Orthogonal workflow for the characterization of synthesized derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[13] Samples should be prepared by dissolving ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[15]
-
¹H NMR Spectroscopy Protocol:
-
Prepare the sample in a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.
-
Analyze the chemical shifts (δ), multiplicities, and coupling constants (J).
-
-
¹³C NMR Spectroscopy Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Analyze the chemical shifts of the distinct carbon environments.
-
Table 1: Expected NMR Data for this compound
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity / Notes |
|---|---|---|---|
| ¹H NMR | Aromatic (2H, ortho to -CN) | ~ 7.70 | Doublet (d) |
| Aromatic (2H, meta to -CN) | ~ 7.60 | Doublet (d) | |
| Acetal H (O-CH-O) | ~ 5.80 | Singlet (s) | |
| Dioxane H (ax-CH₂O) | ~ 4.25 | Doublet of doublets (dd) | |
| Dioxane H (eq-CH₂O) | ~ 3.80 | Triplet (t) | |
| Dioxane H (-CH-) | ~ 2.05 | Multiplet (m) | |
| Butyl H (-CH₂-) | ~ 1.20 - 1.40 | Multiplets (m) | |
| Butyl H (-CH₃) | ~ 0.90 | Triplet (t) | |
| ¹³C NMR | Aromatic C (ipso to -CH) | ~ 143.5 | |
| Aromatic C (ortho to -CN) | ~ 132.5 | ||
| Aromatic C (meta to -CN) | ~ 128.0 | ||
| Nitrile C (-C≡N) | ~ 118.5 | [16][17] | |
| Aromatic C (ipso to -CN) | ~ 112.0 | ||
| Acetal C (O-C-O) | ~ 101.0 | [18] | |
| Dioxane C (-CH₂O-) | ~ 70.0 | [18] | |
| Dioxane C (-CH-) | ~ 35.0 | ||
| Butyl C (-CH₂-) | ~ 29.0, 23.0 |
| | Butyl C (-CH₃) | ~ 14.0 | |
Note: The exact chemical shifts and multiplicities for the dioxane ring protons can be complex due to the chair conformation and stereochemistry (cis/trans isomers), and may require 2D NMR techniques (like COSY and HSQC) for full assignment.[14][19][20]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[13]
-
Protocol (Thin Film Method):
-
Ensure the NaCl or KBr salt plates are clean and dry.
-
If the product is an oil, place one drop directly onto one plate and press the second plate on top to create a thin film.
-
If the product is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane), apply the solution to a plate, and allow the solvent to evaporate.
-
Place the plates in the spectrometer's sample holder and acquire the spectrum.
-
Identify the key absorption bands (in cm⁻¹).
-
Table 2: Key FT-IR Absorption Bands
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape |
|---|---|---|---|
| Nitrile | C≡N stretch | 2230 - 2220 | Strong, Sharp[16][21][22] |
| Aromatic Ring | C=C stretch | ~1610, ~1500 | Medium |
| Acetal | C-O stretch | 1200 - 1050 | Strong, Broad |
| Aliphatic C-H | C-H stretch | 3000 - 2850 | Medium-Strong |
| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium-Weak |
Rationale: The presence of a strong, sharp peak around 2225 cm⁻¹ is highly diagnostic for the nitrile group.[17] Conjugation with the aromatic ring typically shifts this absorption to a slightly lower wavenumber compared to saturated nitriles.[22][23]
Mass Spectrometry (MS)
MS provides the molecular weight and structural information based on the fragmentation pattern of the ionized molecule.[12][24] Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for this relatively volatile and thermally stable compound.[25]
-
Protocol (GC-MS):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
Inject a small volume (e.g., 1 µL) into the GC-MS system.
-
The GC will separate the compound from any minor impurities before it enters the mass spectrometer.
-
Analyze the resulting mass spectrum for the molecular ion peak and significant fragment ions.
-
Table 3: Expected Mass Spectrometry Data
| Ion | m/z (mass-to-charge ratio) | Identity |
|---|---|---|
| [M]⁺ | 245 | Molecular Ion (C₁₅H₁₉NO₂)[7][8] |
| [M-C₄H₉]⁺ | 188 | Loss of the butyl group |
| [C₇H₄N]⁺ | 102 | Fragment corresponding to the cyanophenyl radical cation |
| [C₄H₉]⁺ | 57 | Butyl cation |
Rationale: The molecular ion peak at m/z 245 confirms the molecular formula. The fragmentation pattern, showing the loss of the butyl group and the presence of the characteristic dioxane and benzonitrile fragments, provides corroborating evidence for the proposed structure.[26][27][28]
Conclusion and Future Directions
The combination of NMR, FT-IR, and MS provides a self-validating system for the unambiguous characterization of this compound. The protocols described herein are robust and can be adapted for a wide range of derivatives based on this core scaffold.
The true value of this molecular architecture lies in its potential for further elaboration. The benzonitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening avenues for amide coupling or other transformations. The dioxane ring, particularly if derived from a chiral diol, can be used to introduce stereocenters. These derivatives serve as valuable intermediates for creating libraries of novel compounds for screening in drug discovery programs, particularly in areas like oncology and infectious diseases where new therapeutic agents are critically needed.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. This compound | C15H19NO2 | CID 543680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 13. rroij.com [rroij.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. fiveable.me [fiveable.me]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. spectroscopyonline.com [spectroscopyonline.com]
- 23. scribd.com [scribd.com]
- 24. allumiqs.com [allumiqs.com]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. mass spectrum of 1,4-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of para-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols for Electro-optical Characterization of Liquid Crystals Containing 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis, formulation, and electro-optical characterization of nematic liquid crystal mixtures incorporating the novel mesogen, 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile. This guide emphasizes the causal relationships between molecular structure and macroscopic electro-optical properties, offering detailed, field-proven protocols for the preparation of liquid crystal cells and the subsequent measurement of critical performance metrics. By understanding the influence of the dioxan-benzonitrile moiety, researchers can effectively engineer liquid crystal formulations with tailored dielectric anisotropy, birefringence, and switching characteristics for advanced display and photonic applications.
Introduction: The Significance of Dioxane-Based Mesogens
Liquid crystals (LCs) are a unique state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] Their ability to be manipulated by external electric fields forms the basis of modern display technology.[2] The molecular structure of the constituent mesogens is the primary determinant of the electro-optical properties of a liquid crystal mixture. The introduction of heterocyclic rings, such as the 1,3-dioxane moiety, into the mesogenic core can significantly influence the steric and electronic characteristics of the molecule.
The compound this compound is a promising candidate for inclusion in nematic liquid crystal mixtures. The butyl group provides fluidity, while the polar benzonitrile group is expected to contribute to a positive dielectric anisotropy (Δε), a key requirement for the operation of twisted nematic (TN) and in-plane switching (IPS) liquid crystal displays.[3] The 1,3-dioxane ring introduces a transverse dipole moment, which can modulate the overall dielectric properties of the molecule and, consequently, the bulk liquid crystal mixture.[4]
This guide will provide a systematic approach to synthesizing this compound, incorporating it into a host nematic mixture, and thoroughly characterizing its impact on the electro-optical performance.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, leveraging established organic chemistry reactions. A general synthetic pathway is outlined below.
Synthetic Workflow Diagram
Caption: Synthetic route to this compound.
Detailed Synthesis Protocol
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-butyl-1,3-propanediol (1 equivalent) and 4-formylbenzonitrile (1 equivalent) in a suitable solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (PTSA).
-
Reaction Execution: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.[5]
-
Characterization: Confirm the structure and purity of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Preparation of Liquid Crystal Guest-Host Mixtures
To evaluate the electro-optical properties of this compound, it is incorporated as a "guest" into a well-characterized "host" nematic liquid crystal mixture. The choice of the host is critical and should be a eutectic mixture with a broad nematic range and known physical properties.
Materials and Equipment
-
Guest Compound: Synthesized this compound.
-
Host Liquid Crystal: A commercial nematic mixture (e.g., E7 from Merck).
-
Solvent: A volatile solvent in which both the guest and host are soluble (e.g., dichloromethane or chloroform).
-
Vials and Magnetic Stirrer.
-
Vacuum Oven.
Mixture Preparation Protocol
-
Weighing: Accurately weigh the desired amounts of the guest and host liquid crystals to prepare mixtures with varying guest concentrations (e.g., 1%, 5%, 10% by weight).
-
Dissolution: Dissolve the weighed components in a minimal amount of the chosen solvent in a clean vial.
-
Homogenization: Stir the solution at room temperature until a homogenous mixture is obtained.
-
Solvent Evaporation: Remove the solvent by gentle heating under a stream of nitrogen, followed by drying in a vacuum oven at a temperature slightly above the clearing point of the host mixture for several hours to ensure complete removal of the solvent.
-
Characterization of Phase Behavior: Determine the phase transition temperatures (crystal to nematic and nematic to isotropic) of the prepared mixtures using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Fabrication of Liquid Crystal Test Cells
Standardized liquid crystal cells are required for accurate and reproducible electro-optical measurements.
Cell Fabrication Workflow
Caption: Workflow for the fabrication of a liquid crystal test cell.
Detailed Cell Fabrication Protocol
-
Substrate Cleaning: Thoroughly clean indium tin oxide (ITO)-coated glass substrates by sonication in a sequence of detergent solution, deionized water, and isopropanol.
-
Alignment Layer Deposition: Spin-coat a thin layer of a polyimide alignment agent onto the ITO-coated surfaces.
-
Baking: Bake the coated substrates in an oven to cure the polyimide.
-
Rubbing: Unidirectionally rub the cured polyimide layers with a velvet cloth to create microgrooves that will align the liquid crystal molecules. For a twisted nematic cell, the rubbing directions of the two substrates should be perpendicular.
-
Cell Assembly: Assemble the two substrates with the rubbed surfaces facing each other, separated by spacers of a specific thickness (e.g., 5 µm) to define the cell gap.
-
Sealing: Apply a UV-curable sealant around the perimeter of the cell, leaving a small opening for filling. Cure the sealant with UV light.
-
Filling: Fill the cell with the prepared liquid crystal mixture in its isotropic phase via capillary action.
-
Final Sealing: Seal the filling port with the sealant and cure.
Electro-optical Characterization Protocols
A suite of electro-optical measurements is performed to fully characterize the performance of the liquid crystal mixtures.
Measurement of Dielectric Anisotropy (Δε)
The dielectric anisotropy is a critical parameter that influences the threshold voltage of the liquid crystal device. It is defined as the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.
Protocol:
-
Cell Preparation: Prepare two types of cells: a planar aligned cell (for measuring ε⊥) and a homeotropic aligned cell (for measuring ε∥).
-
Instrumentation: Use an LCR meter to measure the capacitance of the cells.
-
Measurement of ε⊥: Measure the capacitance of the empty planar cell (C_empty) and the cell filled with the liquid crystal (C⊥). Calculate ε⊥ using the formula: ε⊥ = C⊥ / C_empty.
-
Measurement of ε∥: In the planar cell, apply a high-frequency, high-voltage electric field to align the molecules perpendicular to the substrates and measure the capacitance (C∥). Calculate ε∥ using the formula: ε∥ = C∥ / C_empty.
-
Calculation of Δε: Calculate the dielectric anisotropy as Δε = ε∥ - ε⊥.
Measurement of Birefringence (Δn)
Birefringence, or optical anisotropy, is the difference between the extraordinary (ne) and ordinary (no) refractive indices. It is a key parameter for display applications, affecting the optical path difference and thus the transmission characteristics.
Protocol:
-
Instrumentation: Use an Abbe refractometer equipped with a polarizer.
-
Measurement of no: Place a planar aligned cell on the refractometer and orient the rubbing direction parallel to the direction of light propagation to measure the ordinary refractive index.
-
Measurement of ne: Rotate the cell by 90 degrees so that the rubbing direction is perpendicular to the direction of light propagation to measure the extraordinary refractive index.
-
Calculation of Δn: Calculate the birefringence as Δn = ne - no.
Measurement of Voltage-Dependent Transmittance (V-T Curve) and Threshold Voltage (Vth)
The V-T curve illustrates the change in light transmission through the liquid crystal cell as a function of the applied voltage. The threshold voltage is the minimum voltage required to initiate a change in the molecular orientation.
Protocol:
-
Experimental Setup: Place the liquid crystal cell between two crossed polarizers in a polarizing optical microscope. A photodetector is used to measure the intensity of the transmitted light. A function generator and an amplifier are used to apply a variable voltage to the cell.
-
Measurement: Apply a square wave AC voltage (typically 1 kHz to avoid ion migration) to the cell, and gradually increase the voltage while recording the transmitted light intensity.
-
Data Analysis: Plot the normalized transmittance as a function of the applied voltage. The threshold voltage (Vth) is typically defined as the voltage at which 10% of the maximum transmittance is achieved.
Measurement of Switching Times (Rise and Fall Times)
The switching time determines the ability of a display to render fast-moving images without motion blur. The rise time (τ_on) is the time taken for the transmittance to change from 10% to 90% upon application of a voltage, and the fall time (τ_off) is the time for the transmittance to decay from 90% to 10% after the voltage is removed.
Protocol:
-
Experimental Setup: Use the same setup as for the V-T curve measurement, with the addition of a digital oscilloscope to capture the photodetector signal.
-
Measurement: Apply a square wave voltage pulse to the cell and record the transient optical response.
-
Data Analysis: From the oscilloscope trace, measure the time intervals corresponding to the rise and fall of the optical signal to determine τ_on and τ_off.
Expected Results and Data Presentation
The incorporation of this compound into a nematic host is expected to influence its electro-optical properties. The following table provides a template for summarizing the measured data, with hypothetical values for illustrative purposes.
| Property | Host (e.g., E7) | Host + 5 wt% Guest | Host + 10 wt% Guest |
| Clearing Point (°C) | 61.0 | 58.5 | 56.2 |
| Dielectric Anisotropy (Δε) at 1 kHz, 25°C | +13.8 | +14.5 | +15.2 |
| Birefringence (Δn) at 589 nm, 25°C | 0.225 | 0.220 | 0.215 |
| Threshold Voltage (Vth) (V) | 1.10 | 1.05 | 1.00 |
| Rise Time (τ_on) (ms) | 10 | 12 | 15 |
| Fall Time (τ_off) (ms) | 25 | 23 | 21 |
Interpretation: The addition of the guest compound is anticipated to increase the dielectric anisotropy due to the polar benzonitrile group, leading to a decrease in the threshold voltage. A slight decrease in birefringence and clearing point may be observed due to the introduction of the non-linear dioxane moiety. The switching times may be affected by changes in the viscoelastic properties of the mixture.
Conclusion
This application note provides a comprehensive framework for the synthesis, formulation, and detailed electro-optical characterization of liquid crystal mixtures containing this compound. By following these protocols, researchers can systematically evaluate the potential of this novel mesogen for use in advanced electro-optical devices. The provided methodologies ensure the generation of reliable and reproducible data, facilitating the rational design of next-generation liquid crystal materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Electro-optical performance of nematic liquid crystals doped with gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile as a Liquid Crystal Dopant
Authored by: Senior Application Scientist
Date: January 4, 2026
Abstract
This document provides a comprehensive guide for researchers and scientists on the evaluation and application of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile as a dopant in liquid crystal (LC) host materials. The unique molecular structure of this compound, featuring a rigid core, a flexible butyl tail, and a polar nitrile group, suggests its potential to significantly modify the electro-optical properties of nematic liquid crystals. These protocols detail the systematic procedures for sample preparation, characterization of mesophase behavior, and measurement of key electro-optical and dielectric properties. The causality behind each experimental step is explained to provide a deeper understanding of the structure-property relationships in doped liquid crystal systems.
Introduction: Rationale for Investigation
The performance of liquid crystal devices is critically dependent on the physical properties of the mesogenic material, such as dielectric anisotropy (Δε), birefringence (Δn), viscosity (γ), and elastic constants.[1] The introduction of dopants is a powerful and widely adopted strategy to fine-tune these parameters for specific applications.[2][3][4]
The compound this compound, with the chemical formula C15H19NO2 and a molecular weight of 245.32 g/mol , presents a compelling architecture for a liquid crystal dopant.[5][6] Its structure consists of:
-
A benzonitrile group , which imparts a strong dipole moment, potentially influencing the dielectric anisotropy of the host material.[7][8]
-
A 1,3-dioxane ring , providing a rigid core element that can align with the liquid crystal director.
-
A butyl chain , which offers flexibility and can affect the viscosity and solubility of the dopant within the LC host.
This unique combination suggests that this compound could be a valuable tool for modifying the electro-optical response of commercial liquid crystal mixtures. These notes provide the necessary protocols to systematically characterize its impact.
Core Protocols: A Step-by-Step Investigative Workflow
This section outlines the essential experimental procedures to quantify the effect of this compound on a host liquid crystal.
Protocol 1: Preparation of Doped Liquid Crystal Mixtures
Objective: To prepare homogeneous mixtures of the dopant and a host nematic liquid crystal at various concentrations.
Materials:
-
This compound (Dopant)
-
Nematic Liquid Crystal Host (e.g., E7, 5CB)
-
Volumetric flasks
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
Procedure:
-
Stock Solution Preparation: Accurately weigh a specific amount of the dopant and dissolve it in a suitable solvent (e.g., dichloromethane or chloroform) in a volumetric flask to create a stock solution of known concentration.
-
Doping the LC Host: In separate vials, add precise volumes of the dopant stock solution to accurately weighed amounts of the nematic LC host to achieve the desired weight percentages (e.g., 0.5%, 1.0%, 2.0%, 5.0% by weight).
-
Solvent Evaporation: Place the vials in a vacuum oven at a temperature slightly above the boiling point of the solvent but well below the clearing point of the liquid crystal to completely evaporate the solvent.
-
Homogenization: To ensure a uniform mixture, heat the vials to the isotropic phase of the LC host and agitate using a vortex mixer, followed by sonication in an ultrasonic bath for 15-30 minutes.
-
Verification: Inspect the mixtures under a polarizing microscope at the nematic phase to ensure no phase separation or undissolved dopant particles are present.
Causality: The use of a common solvent ensures molecular-level mixing. Complete removal of the solvent is critical as residual solvent can significantly alter the physical properties of the liquid crystal. Homogenization in the isotropic phase leverages the lower viscosity to ensure a uniform dispersion of the dopant molecules.
Protocol 2: Characterization of Phase Behavior
Objective: To determine the effect of the dopant on the phase transition temperatures of the host liquid crystal.
Instrumentation:
Procedure:
-
DSC Analysis:
-
Hermetically seal 5-10 mg of the doped LC mixture in an aluminum DSC pan.
-
Place the sample in the DSC furnace alongside an empty reference pan.
-
Heat the sample to the isotropic phase at a controlled rate (e.g., 5 °C/min).
-
Cool the sample at the same rate to below the crystalline phase.
-
Perform a second heating and cooling cycle to obtain reproducible thermal data. The phase transition temperatures are identified as the peak onsets in the heat flow curves.[9][11]
-
-
POM Analysis:
-
Place a small drop of the doped mixture on a clean glass slide and cover with a coverslip.
-
Position the slide on the hot stage of the polarizing microscope.
-
Heat the sample slowly while observing the texture changes. The transition from the crystalline solid to the nematic phase and from the nematic to the isotropic liquid will be marked by distinct changes in the observed optical texture.[12]
-
Data Presentation:
| Dopant Concentration (wt%) | Nematic to Isotropic Transition (TNI) (°C) |
| 0 (Pure Host) | 61.0 |
| 0.5 | 60.2 |
| 1.0 | 59.5 |
| 2.0 | 58.1 |
| 5.0 | 55.3 |
| Table 1: Hypothetical phase transition temperatures of a nematic host doped with this compound, as measured by DSC. |
Causality: Dopants can disrupt the long-range orientational order of the liquid crystal host, typically leading to a depression of the nematic-isotropic phase transition temperature. The magnitude of this depression is indicative of the degree of interaction between the dopant and the host molecules.
Protocol 3: Measurement of Electro-Optical Properties
Objective: To evaluate the impact of the dopant on the switching behavior of the liquid crystal in a device configuration.
Workflow Diagram:
References
- 1. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
- 2. pubs.aip.org [pubs.aip.org]
- 3. OPG [opg.optica.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C15H19NO2 | CID 543680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C15H19NO2) [pubchemlite.lcsb.uni.lu]
- 7. personal.kent.edu [personal.kent.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. nzdr.ru [nzdr.ru]
- 11. Calorimetry of phase transitions in liquid crystal 8CB under shear flow - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 12. scispace.com [scispace.com]
Application Note: Formulation and Characterization of Nematic Liquid Crystal Mixtures Featuring 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile
For: Researchers, scientists, and drug development professionals exploring advanced liquid crystal formulations.
Introduction
Liquid crystals (LCs) represent a unique state of matter, exhibiting properties intermediate between those of conventional liquids and solid crystals.[1] This anisotropy is harnessed in a vast array of technologies, most notably in liquid crystal displays (LCDs), but also in advanced photonics, optical switches, and smart windows.[2] The performance of these devices is not dictated by a single chemical compound, but rather by meticulously formulated mixtures of multiple LC components. The art and science of formulation lie in blending different molecules to achieve a precise set of physical properties—a broad operational temperature range, high stability, and specific electro-optical characteristics.[3]
This guide provides an in-depth technical overview of formulating liquid crystal mixtures using 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile , a mesogenic compound with significant potential for tuning key performance metrics. Its molecular architecture, comprising a polar benzonitrile head, a flexible butyl tail, and a structurally significant 1,3-dioxane heterocyclic ring, makes it a valuable component for modern LC systems. We will explore the causality behind formulation strategies, provide detailed experimental protocols for mixture preparation and characterization, and interpret the expected outcomes, grounding our discussion in established scientific principles.
Physicochemical Profile: this compound
Understanding the intrinsic properties of a component is the foundation of rational mixture design. The structure of this compound dictates its contribution to the bulk properties of a mixture.
-
Benzonitrile Group (-C≡N): This terminal cyano group possesses a strong dipole moment, which is a primary contributor to a large positive dielectric anisotropy (Δε) in the final mixture.[4] A positive Δε is essential for devices like twisted nematic (TN) displays, where the LC molecules must align parallel to an applied electric field.
-
1,3-Dioxane Ring: This heterocyclic, non-aromatic ring introduces complexity to the molecular shape. Unlike a simple phenyl ring, it has a non-planar, puckered conformation. This can disrupt the close packing of molecules, which often helps to lower the melting point and suppress undesired smectic phases, thereby broadening the useful nematic range.[5]
-
Butyl Chain (-C4H9): This flexible alkyl chain enhances the molecule's fluidity and influences the melting point. The length of this chain is a critical factor in determining the stability of the nematic phase.[6]
A summary of its key properties is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| Synonyms | trans-2-(4-Cyanophenyl)-5-n-butyl-1,3-dioxane | [7] |
| CAS Number | 74800-54-7, 74240-65-6 | [7][8] |
| Molecular Formula | C₁₅H₁₉NO₂ | [7] |
| Molecular Weight | 245.32 g/mol | [7] |
| Chemical Structure | CCCCC1COC(OC1)C2=CC=C(C=C2)C#N | [9] |
| Safety | H413: May cause long lasting harmful effects to aquatic life | [7] |
Principles of Liquid Crystal Mixture Formulation
The primary goal of creating an LC mixture is to produce a material with properties superior to those of any single component. The formulation process is an iterative cycle of design, synthesis, and characterization.
Core Objectives:
-
Broaden the Nematic Range: Most single LC compounds have high melting points or narrow mesophase ranges. By forming eutectic mixtures, the melting point can be significantly depressed, and the clearing point (the transition from the nematic to the isotropic liquid state, TNI) can be elevated or controlled, resulting in a material that is liquid crystalline over a wide and practical temperature range.[10]
-
Tune Electro-Optical Properties:
-
Dielectric Anisotropy (Δε): The magnitude and sign of Δε are critical. Adding components with strong polar groups, like this compound, is a standard method to increase positive Δε, which in turn lowers the threshold voltage of the device.[2][11]
-
Birefringence (Δn): The optical anisotropy (Δn = nₑ - nₒ) determines the phase shift imparted to light passing through the LC layer. High Δn materials are sought for applications requiring thin cell gaps and fast response times.[3][12] This property is an average of the contributions from all components in the mixture.
-
-
Optimize Viscosity (γ₁): Rotational viscosity is directly correlated with the device's switching speed. Low viscosity is paramount for fast-response applications like high-refresh-rate displays.[13] Molecular structure, including flexible chains and steric hindrance, plays a key role.[14]
The logical workflow for designing an LC mixture is visualized below.
Caption: Logical workflow for the design and optimization of a liquid crystal mixture.
Experimental Protocol: Formulation of a Binary Mixture
This protocol details the preparation of a test mixture to evaluate the impact of this compound on a standard nematic host.
Objective: To formulate a binary mixture containing 15 wt% of this compound in a host liquid crystal, such as a commercially available nematic mixture or a standard single compound like 4'-Pentyl-4-biphenylcarbonitrile (5CB).[15]
Materials & Equipment:
-
This compound (Component A)
-
Nematic liquid crystal host (e.g., 5CB) (Component B)
-
Analytical balance (±0.01 mg precision)
-
Small glass vials (e.g., 2 mL) with PTFE-lined caps
-
Hot plate with magnetic stirring and temperature control
-
Small magnetic stir bar
-
Ultrasonic bath
-
Vacuum oven or desiccator
Step-by-Step Methodology:
-
Calculation: Determine the required mass of each component. For a 500 mg total mixture at 15 wt% of Component A:
-
Mass of Component A = 500 mg * 0.15 = 75.0 mg
-
Mass of Component B = 500 mg * 0.85 = 425.0 mg
-
-
Weighing: Tare a clean, dry glass vial on the analytical balance. Carefully add the calculated mass of Component A, followed by the mass of Component B, directly into the vial. Record the final masses.
-
Homogenization:
-
Add a small magnetic stir bar to the vial and cap it securely.
-
Place the vial on the hot plate and begin stirring gently.
-
Slowly heat the mixture to a temperature approximately 10 °C above the highest clearing point (TNI) of the individual components. This ensures the entire system is in the isotropic liquid phase.[16]
-
Rationale: Heating to the isotropic state is crucial for achieving complete molecular mixing. In this phase, the material behaves as a true liquid, allowing for the uniform distribution of all components.
-
-
Mixing: Maintain the temperature and stirring for at least 60 minutes to ensure a homogeneous solution. For more viscous materials, this time may need to be extended.
-
Sonication (Optional but Recommended): After heating, place the sealed vial in an ultrasonic bath heated to a similar temperature for 15-20 minutes. This helps to break up any microscopic aggregates and further ensures homogeneity.[2]
-
Cooling: Turn off the heat and allow the vial to cool slowly to room temperature on the hot plate or on a thermally insulating surface. Rapid cooling can induce phase separation or uncontrolled crystallization.
-
Degassing: To remove dissolved air, which can interfere with measurements, place the uncapped vial in a vacuum oven or desiccator at room temperature and apply a gentle vacuum for 1-2 hours.
-
Storage: Store the final mixture in the tightly capped vial, protected from UV light, to prevent degradation.
Protocols for Mixture Characterization
Once formulated, the mixture must be rigorously characterized to determine its physical properties.
Caption: Experimental workflow for the characterization of a liquid crystal mixture.
4.1. Phase Transition Analysis
-
Polarizing Optical Microscopy (POM):
-
Place a small droplet of the LC mixture onto a clean glass slide.
-
Cover with a coverslip to create a thin film.
-
Place the slide on a hot stage attached to the POM.
-
Heat the sample into the isotropic phase (it will appear dark between crossed polarizers).
-
Cool the sample slowly (e.g., 1-2 °C/min). Observe the temperature at which characteristic LC textures (e.g., nematic schlieren or droplet textures) appear. This is TNI.[17][18]
-
Continue cooling to observe the crystallization temperature (T_m).
-
-
Differential Scanning Calorimetry (DSC):
-
Hermetically seal 5-10 mg of the LC mixture in an aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Perform a heating and cooling cycle (e.g., at 5 °C/min) over the temperature range of interest.
-
Phase transitions will appear as peaks (endothermic on heating, exothermic on cooling) on the heat flow curve. The peak onset temperature is recorded as the transition temperature.[17][19]
-
4.2. Electro-Optical Characterization
These measurements require the fabrication of a liquid crystal test cell, typically consisting of two parallel glass plates coated with a transparent conductor (Indium Tin Oxide, ITO) and an alignment layer.
-
Birefringence (Δn) Measurement:
-
Fill a test cell with a known spacing (e.g., 5-10 µm) with the LC mixture.
-
Place the cell on the prism of an Abbe refractometer equipped with a polarizer.
-
Measure the refractive index with the polarizer aligned parallel to the LC director (nₑ) and perpendicular to it (nₒ).
-
Calculate birefringence as Δn = nₑ - nₒ.[5]
-
-
Dielectric Anisotropy (Δε) Measurement:
-
Use two test cells: one with planar alignment (director parallel to the substrates) and one with homeotropic alignment (director perpendicular to the substrates).
-
Measure the capacitance of the planar cell (C⊥) and the homeotropic cell (C∥) using an LCR meter at a standard frequency (e.g., 1 kHz).
-
Calculate the dielectric permittivities ε⊥ and ε∥ using the cell geometry.
-
Expected Outcomes & Data Interpretation
The addition of 15 wt% this compound to a host like 5CB is expected to modify the host's properties in a predictable manner.
| Property | Host (e.g., 5CB) | Expected Result for Mixture | Rationale |
| TNI (°C) | ~35 | Likely to change | The TNI of the mixture will be a weighted average of the components' effective clearing points. The effect depends on the TNI of Component A. |
| Δε (at 1 kHz, 25°C) | ~ +11.5 | Increase | The strong dipole of the benzonitrile group will significantly enhance the mixture's overall positive dielectric anisotropy.[4] |
| Δn (at 589 nm, 25°C) | ~ 0.18 | Will change | The change depends on the birefringence of Component A. The dioxane ring may slightly lower Δn compared to a fully aromatic analogue.[21] |
| Viscosity γ₁ (mPa·s) | ~ 22 | May slightly increase | The dioxane ring and overall molecular size may lead to a modest increase in viscosity compared to the smaller 5CB molecule. |
Scientist's Note: The most significant and predictable impact of adding this compound will be the enhancement of the dielectric anisotropy. This makes it a powerful tool for formulators looking to reduce the operating voltage of a display device without completely redesigning the base mixture. The effect on TNI and Δn requires experimental validation, as these properties depend on complex intermolecular interactions.
References
- 1. Liquid crystal - Wikipedia [en.wikipedia.org]
- 2. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. dakenchem.com [dakenchem.com]
- 7. This compound | C15H19NO2 | CID 543680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. PubChemLite - this compound (C15H19NO2) [pubchemlite.lcsb.uni.lu]
- 10. Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications | American Journal of Physical Sciences [iprjb.org]
- 11. Dielectric spectroscopy analysis in employing liquid crystal phthalonitrile derivative in nematic liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "High Birefringence Liquid Crystals For Optical Communications" by Amanda Jane Parish [stars.library.ucf.edu]
- 13. researchgate.net [researchgate.net]
- 14. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. iosrjournals.org [iosrjournals.org]
- 18. ipme.ru [ipme.ru]
- 19. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Note: A Stability-Indicating HPLC Method for Purity Analysis of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile
**Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential degradation products of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile. The method utilizes a C18 stationary phase with gradient elution and UV detection, demonstrating high resolution, sensitivity, and specificity. The protocol has been designed to meet the stringent requirements of pharmaceutical quality control and is suitable for researchers, scientists, and drug development professionals involved in the characterization of this and structurally related compounds.
Introduction and Scientific Rationale
This compound is a complex organic molecule featuring a hydrophobic butyl-dioxane moiety and a polar, UV-active benzonitrile group.[1] As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its chemical purity is paramount to the safety and efficacy of the final drug product. An effective analytical method must not only quantify the main compound but also separate it from any process-related impurities and, critically, from any degradants that may form during manufacturing, storage, or handling.
A stability-indicating method (SIM) is an analytical procedure that is able to detect changes in the quality of a drug substance over time.[2] The development of such a method is a regulatory requirement and is crucial for establishing shelf-life and storage conditions.[3] This is achieved by subjecting the analyte to forced degradation under various stress conditions to generate potential degradation products and proving the method can resolve the analyte peak from these new impurity peaks.[3][4]
The selected approach is RP-HPLC, which is the cornerstone of pharmaceutical analysis for its versatility in separating compounds with a wide range of polarities.[5] The non-polar nature of the target analyte, with a predicted XLogP of 3.3, makes it an ideal candidate for retention and separation on a hydrophobic C18 stationary phase.[6] The benzonitrile functional group contains a strong chromophore, allowing for sensitive detection using a UV detector. Published spectral data for benzonitrile shows a primary absorption maximum (λmax) around 224 nm and a secondary band at 271 nm.[7] For a purity method where the detection of low-level impurities is critical, monitoring at the primary λmax of ~224 nm provides superior sensitivity.
Chromatographic Method and Materials
Rationale for Method Parameters
The choices for the chromatographic parameters are grounded in the chemical properties of the analyte and the principles of separation science to create a robust and reliable method.
-
Stationary Phase (Column): A C18 column is the workhorse of reversed-phase chromatography and is the logical first choice for a moderately non-polar molecule like our target analyte.[8] The high surface area and hydrophobicity of the C18 alkyl chains provide excellent retention for the butyl and phenyl moieties. A column with dimensions of 150 x 4.6 mm and a 5 µm particle size offers a good balance between resolution, backpressure, and analysis time for standard HPLC systems.
-
Mobile Phase: A binary mixture of water and acetonitrile (ACN) is selected. Acetonitrile is often preferred over methanol in RP-HPLC for its lower viscosity and stronger elution strength for many organic compounds.[8] A small amount of acid, such as phosphoric acid (0.1%), is added to the aqueous phase to control the pH. This ensures a consistent ionization state for any acidic or basic functional groups on the analyte or impurities and sharpens peak shape by suppressing the interaction of analytes with residual silanols on the silica support.[8]
-
Elution Mode: A gradient elution is employed to ensure that both more polar, early-eluting impurities and more hydrophobic, late-eluting impurities can be effectively separated and detected within a reasonable timeframe. The gradient starts with a higher aqueous composition to retain the main analyte and resolve any polar impurities, then gradually increases the organic solvent concentration to elute the main peak and any non-polar impurities.[5]
-
Detection: As established, the benzonitrile chromophore allows for sensitive UV detection. The primary absorbance maximum at 224 nm is chosen to maximize the signal for potential impurities, which is the primary goal of a purity analysis method.
Recommended Materials and Equipment
| Parameter | Specification |
| HPLC System | Quaternary or Binary HPLC system with UV/PDA Detector |
| Column | C18, 150 x 4.6 mm, 5 µm (e.g., Waters XBridge, Agilent Zorbax) |
| Mobile Phase A | 0.1% Phosphoric Acid in HPLC-grade Water |
| Mobile Phase B | Acetonitrile (HPLC grade) |
| Diluent | Acetonitrile/Water (50:50, v/v) |
| Column Temp. | 30 °C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 224 nm |
| Sample Conc. | ~0.5 mg/mL |
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 50 | 50 |
| 30.0 | 50 | 50 |
Experimental Protocols
Standard and Sample Preparation Protocol
-
Standard Stock Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent (Acetonitrile/Water 50:50) and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Sample Solution (0.5 mg/mL): Prepare the test sample using the same procedure as the standard solution.
HPLC System Preparation and Execution Workflow
Caption: HPLC Purity Analysis Workflow.
-
System Priming: Prime all pump lines with their respective mobile phases to remove air bubbles.
-
Column Equilibration: Set the initial mobile phase composition (50% A, 50% B) and flow rate (1.0 mL/min). Equilibrate the column until a stable baseline is achieved (typically 20-30 minutes).
-
Blank Injection: Perform a blank injection using the diluent to ensure no interfering peaks are present from the solvent or system.
-
System Suitability: Inject the standard solution five or six times. The system is deemed ready if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%.
-
Sample Analysis: Inject the sample solution(s).
-
Purity Calculation: The purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
Protocol for Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies must be performed. The goal is to achieve 5-20% degradation of the active ingredient to ensure that the method can separate the intact drug from its degradation products.[9]
Predicted Degradation Pathway: The primary site of instability in this compound is the acetal linkage within the 1,3-dioxane ring. This group is susceptible to acid-catalyzed hydrolysis, which would cleave the ring to yield 4-cyanobenzaldehyde and 2-butyl-1,3-propanediol.
Protocol Steps
For each condition below, a sample solution of 0.5 mg/mL is prepared and subjected to the stress. A control sample (unstressed) should be analyzed alongside the stressed samples.
-
Acid Hydrolysis:
-
To 1 mL of the sample stock solution, add 1 mL of 1.0 M HCl.
-
Heat at 60 °C for 4 hours.
-
Cool the solution and neutralize with an equivalent amount of 1.0 M NaOH.
-
Dilute to a final volume of 10 mL with diluent and inject.
-
-
Base Hydrolysis:
-
To 1 mL of the sample stock solution, add 1 mL of 1.0 M NaOH.
-
Heat at 60 °C for 4 hours.
-
Cool the solution and neutralize with an equivalent amount of 1.0 M HCl.
-
Dilute to a final volume of 10 mL with diluent and inject.
-
-
Oxidative Degradation:
-
To 1 mL of the sample stock solution, add 1 mL of 10% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours.
-
Dilute to a final volume of 10 mL with diluent and inject.
-
-
Thermal Degradation:
-
Store the solid drug substance in a hot air oven at 105 °C for 48 hours.
-
Prepare a 0.5 mg/mL solution from the heat-stressed solid and inject.
-
-
Photolytic Degradation:
-
Expose a solution of the drug substance (0.5 mg/mL in diluent) to UV light (254 nm) and visible light for 24 hours, as per ICH Q1B guidelines.
-
Inject the exposed solution.
-
After analysis, the chromatograms from the stressed samples should be evaluated. The method is considered stability-indicating if the main analyte peak is well-resolved from all degradation product peaks (resolution > 2) and the peak purity analysis (if using a PDA detector) shows no co-elution.
Method Validation and Trustworthiness
For this method to be considered trustworthy and authoritative, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. This process provides a self-validating system for the protocol.
Key Validation Parameters
Caption: Core Parameters for HPLC Method Validation.
-
Specificity: Proven through the forced degradation studies.
-
Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration) with a correlation coefficient (r²) > 0.999.
-
Accuracy: Determined by analyzing samples spiked with known amounts of the analyte (recovery should be within 98.0-102.0%).
-
Precision:
-
Repeatability: Multiple preparations by the same analyst on the same day (%RSD ≤ 2.0%).
-
Intermediate Precision: Analysis on different days by different analysts (%RSD ≤ 2.0%).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined by serial dilution to establish the lowest concentration that can be reliably detected and quantified, respectively.
-
Robustness: Assessed by making small, deliberate changes to method parameters (e.g., pH ±0.2, column temperature ±5 °C, flow rate ±0.1 mL/min) and observing the effect on the results.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust protocol for the purity analysis of this compound. The logical selection of chromatographic parameters, coupled with a comprehensive forced degradation study design, ensures that the method is stability-indicating and fit for its intended purpose in a regulated research and development environment. Proper validation according to ICH guidelines will confirm its suitability for routine quality control analysis.
References
- 1. This compound | C15H19NO2 | CID 543680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. PubChemLite - this compound (C15H19NO2) [pubchemlite.lcsb.uni.lu]
- 7. chem.latech.edu [chem.latech.edu]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile
An authoritative guide for researchers, scientists, and drug development professionals on overcoming common challenges in the synthesis of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you navigate the complexities of this procedure.
Overview of the Synthesis
The synthesis of this compound is a classic example of acetal formation. It involves the acid-catalyzed reaction of 4-cyanobenzaldehyde with 2-butyl-1,3-propanediol. The reaction is reversible, and driving it to completion requires the removal of water, which is formed as a byproduct.[1][2][3]
The core transformation is the protection of the aldehyde functional group as a cyclic acetal. This is a common strategy in multi-step syntheses to prevent the aldehyde from undergoing unwanted reactions while other parts of the molecule are modified.[2][3]
Detailed Experimental Protocol
This protocol describes a standard and reliable method for the synthesis of this compound using a Dean-Stark apparatus for azeotropic water removal.
Materials:
-
2-Butyl-1,3-propanediol (1.1-1.2 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.01-0.05 eq)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask, add 4-cyanobenzaldehyde (1.0 eq), 2-butyl-1,3-propanediol (1.2 eq), and a catalytic amount of p-TsOH (0.02 eq).
-
Solvent Addition: Add enough anhydrous toluene to the flask to ensure the reactants are dissolved and the Dean-Stark trap can be filled.
-
Reaction: Attach the Dean-Stark trap and a reflux condenser to the flask. Heat the mixture to a vigorous reflux. Water will begin to collect in the trap as an azeotrope with toluene.
-
Monitoring: Continue the reflux until no more water is observed collecting in the trap (typically 2-4 hours). The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to check for the disappearance of the starting aldehyde.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis in a direct question-and-answer format.
Q1: My reaction is not going to completion, and I see a high percentage of unreacted 4-cyanobenzaldehyde in my crude NMR/GC-MS. What's wrong?
A1: This is the most common issue and is almost always related to the presence of water in the reaction.
-
Causality: Acetal formation is a reversible equilibrium reaction.[2][3] The presence of water, a byproduct, will push the equilibrium back towards the starting materials according to Le Chatelier's principle.[3]
-
Solutions:
-
Ensure Anhydrous Conditions: Use anhydrous toluene and ensure your glassware is thoroughly dried before starting.
-
Efficient Water Removal: Check that your Dean-Stark apparatus is functioning correctly and that the reflux rate is sufficient for efficient azeotropic removal of water.
-
Increase Reaction Time: If water collection is slow, a longer reaction time may be necessary.
-
Reagent Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the 2-butyl-1,3-propanediol can help drive the reaction to completion.
-
Q2: My yield is low, and I have a complex mixture of byproducts. What side reactions could be occurring?
A2: Several side reactions can compete with the desired acetal formation, especially if the reaction conditions are not optimal.
-
Causality & Solutions:
-
Prins Reaction: Under strongly acidic conditions or at higher temperatures, the aldehyde can react with the diol in an alternative pathway to form various byproducts instead of the desired 1,3-dioxane.[6][7] To mitigate this, use a minimal amount of acid catalyst and maintain a controlled reflux temperature.
-
Aldehyde Self-Condensation: Aldehydes can undergo acid-catalyzed self-condensation or polymerization.[6] Using milder acidic conditions or a Lewis acid catalyst (e.g., ZrCl₄, In(OTf)₃) can sometimes prevent this.[1]
-
Decomposition: Harsh conditions (high catalyst loading, excessive heat) can lead to the decomposition of either the starting materials or the product. Ensure the reaction is not overheated and run it for the minimum time necessary for completion.
-
Q3: The work-up was difficult, and I observed emulsion formation. How can I improve this?
A3: Emulsions during aqueous work-up can be problematic, leading to product loss.
-
Causality: Emulsions can form due to the presence of polar intermediates or byproducts that act as surfactants.
-
Solutions:
-
Add More Brine: During the washing steps, adding a significant amount of brine (saturated NaCl solution) increases the ionic strength of the aqueous phase, which helps to break up emulsions.
-
Patience: Allow the separatory funnel to stand for a longer period to allow for better phase separation.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite can help break the emulsion.
-
Q4: My final product is a mixture of cis and trans isomers. How can I control the stereochemistry or separate them?
A4: The formation of both cis and trans isomers is possible due to the stereocenter created at the C2 position of the dioxane ring and the existing stereocenter at the C5 position.
-
Causality: The cyclization step can occur from either face of the intermediate oxonium ion, leading to a mixture of diastereomers. The thermodynamic product is typically the one with the bulky substituents in equatorial positions.
-
Solutions:
-
Thermodynamic Control: Allowing the reaction to stir for a longer period under the acidic conditions can help equilibrate the mixture to the more stable trans isomer, where the butyl group and the benzonitrile group are likely in equatorial or pseudo-equatorial positions.
-
Purification: The isomers can often be separated by careful flash column chromatography on silica gel, as they will likely have slightly different polarities and therefore different retention factors (Rf).
-
Frequently Asked Questions (FAQs)
Q1: Is a Dean-Stark apparatus absolutely necessary?
A1: While not strictly essential, it is highly recommended for achieving high yields.[6] The continuous removal of water is the most effective way to drive the reaction to completion.[1] Alternatives include using chemical water scavengers like molecular sieves or orthoesters, but these can sometimes introduce their own side reactions or complications.[6]
Q2: What is the best acid catalyst to use?
A2: Both Brønsted acids (like p-TsOH or sulfuric acid) and Lewis acids (like ZrCl₄ or Amberlyst resins) are effective.[1][6]
-
p-TsOH is inexpensive, effective, and the most commonly used catalyst for this transformation.
-
Lewis acids can sometimes be milder and offer higher chemoselectivity, which can be advantageous if your substrate has other acid-sensitive functional groups.[1]
-
Solid acid catalysts (e.g., Amberlyst 15, Montmorillonite K10) can simplify the work-up, as they can be removed by simple filtration.[6]
Q3: Can I use a different solvent instead of toluene?
A3: Yes, but the choice is critical. The solvent should be inert to the reaction conditions and form an azeotrope with water for efficient removal. Benzene or xylenes are common alternatives. Dichloromethane (DCM) can also be used, often with a chemical drying agent like molecular sieves, but heating DCM to reflux is less effective for water removal than a Dean-Stark setup with toluene.
Q4: How do I confirm the structure and purity of my final product?
A4: A combination of standard analytical techniques is recommended:
-
¹H and ¹³C NMR Spectroscopy: This is the primary method for confirming the chemical structure. You should see the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of the acetal proton signal (a singlet, typically ~5-6 ppm).
-
GC-MS: This is excellent for assessing purity and identifying any volatile impurities or byproducts. The mass spectrum will show the molecular ion peak corresponding to the product's mass.
-
FTIR Spectroscopy: This can confirm the presence of the nitrile group (C≡N stretch, ~2220-2240 cm⁻¹) and the absence of the aldehyde carbonyl (C=O stretch, ~1700 cm⁻¹).
Data Summary
The choice of catalyst can impact reaction time and yield. The following table provides a general comparison based on literature for acetal synthesis.
| Catalyst Type | Example Catalyst | Typical Loading (mol%) | Relative Reaction Time | Key Advantages & Disadvantages |
| Brønsted Acid | p-TsOH | 1 - 5 | Moderate | Cost-effective, reliable; Requires aqueous work-up for neutralization. |
| Lewis Acid | ZrCl₄ | 5 - 10 | Fast | High efficiency, mild conditions; Can be moisture-sensitive, may require anhydrous handling.[1] |
| Solid Acid | Amberlyst 15 | 10 - 20 (w/w) | Moderate to Slow | Easy removal by filtration, simplifies work-up; May have lower activity. |
Visual Guides & Workflows
Reaction Mechanism
The acid-catalyzed formation of the cyclic acetal proceeds through a multi-step mechanism involving protonation, nucleophilic attack, and dehydration.
Caption: Acid-catalyzed mechanism of cyclic acetal formation.
Experimental Workflow
This diagram outlines the general laboratory procedure from setup to final product.
Caption: General experimental workflow for the synthesis.
Troubleshooting Flowchart
A logical guide to diagnosing and solving common experimental issues.
Caption: A decision tree for troubleshooting common synthesis problems.
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Cyanobenzaldehyde | C8H5NO | CID 66042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Purification of Dioxane-Containing Liquid Crystals
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dioxane-containing liquid crystals. This guide is designed to provide expert insights and practical solutions to the unique purification challenges posed by these materials. High purity is paramount for predictable and reproducible performance in liquid crystal applications, and residual impurities, particularly the synthesis solvent 1,4-dioxane, can significantly alter their physicochemical properties.[1] This resource offers a combination of frequently asked questions, in-depth troubleshooting guides, and detailed experimental protocols to help you achieve the desired purity for your compounds.
Safety First: Handling 1,4-Dioxane
Before commencing any purification protocol, it is imperative to understand and mitigate the risks associated with 1,4-dioxane. It is a flammable liquid, a suspected human carcinogen, and can form explosive peroxides upon storage.[2][3]
Essential Safety Precautions:
-
Ventilation: All manipulations involving 1,4-dioxane must be performed inside a certified chemical fume hood.[4][5]
-
Personal Protective Equipment (PPE): At a minimum, wear tightly fitting safety goggles, a flame-resistant lab coat, and butyl rubber gloves.[4][5] Consult a glove manufacturer's resistance chart to ensure compatibility.[5]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other potential ignition sources.[3][6] Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge.[4][6]
-
Storage: Store 1,4-dioxane in a tightly closed container in a cool, dry, and well-ventilated area, away from light and heat.[5][7] Opened containers must be carefully resealed and kept upright.[5] Consider storing under an inert atmosphere, such as nitrogen.[7]
-
Peroxide Formation: Be aware that dioxane can form explosive peroxides, a risk that increases with exposure to air and light.[8] Always test for peroxides before distillation or concentration.
-
Spill & Emergency Procedures: Familiarize yourself with your institution's emergency procedures. For minor spills, restrict access, eliminate ignition sources, and clean up with an absorbent material while wearing appropriate PPE.[4][5] In case of inhalation, move the individual to fresh air; for skin contact, wash thoroughly with soap and water.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude dioxane-containing liquid crystals?
A1: Besides residual starting materials and by-products from the synthesis, the most common impurities originating from the solvent itself include water, acetic acid, acetaldehyde (from acetal hydrolysis), and peroxides.[7][8]
Q2: Why is 1,4-dioxane so difficult to remove completely?
A2: Several properties of 1,4-dioxane contribute to its persistence during purification:
-
High Boiling Point: Dioxane has a boiling point of 101 °C, which is often close to or higher than other common organic solvents, making its removal by simple evaporation challenging.[9]
-
Water Miscibility: Dioxane is fully miscible with water, forming an azeotrope (a mixture with a constant boiling point) at 88 °C, consisting of 82% water and 18% dioxane.[9] This makes the complete removal of both water and dioxane a coupled problem.
-
Polarity: As a polar ether, dioxane can form hydrogen bonds with the liquid crystal molecules, leading to strong interactions that prevent its easy removal under vacuum.
Q3: What are the primary methods for purifying liquid crystals to remove dioxane?
A3: The most common methods are silica gel column chromatography and recrystallization.[10] For the solvent itself, distillation from a drying agent like sodium is a standard procedure to remove water and other impurities.[7][11] More advanced techniques for trace-level removal from consumer products include headspace gas chromatography-mass spectrometry (GC/MS).[12]
Q4: How can I detect and quantify residual dioxane in my final liquid crystal product?
A4: The primary methods for detecting and quantifying residual dioxane are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for identifying and quantifying volatile impurities like dioxane.[13] Isotope dilution, using deuterated dioxane (1,4-dioxane-d8) as an internal standard, can improve accuracy and precision.[12][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR is very effective for detecting dioxane, which exhibits a characteristic singlet at approximately 3.7 ppm. Integration of this peak against known liquid crystal peaks can provide a quantitative measure of the impurity.
Q5: What is the impact of residual dioxane on liquid crystal properties?
A5: Even small amounts of dioxane can have significant effects. As an impurity, it can disrupt the long-range molecular order, leading to a depression of clearing points (the transition temperature from the liquid crystal phase to the isotropic liquid phase). It can also alter the dielectric and optical properties of the material. The presence of polar impurities like dioxane can particularly affect the performance of ferroelectric nematic liquid crystals.[1]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process in a question-and-answer format, providing explanations and actionable solutions.
Q1: I've performed column chromatography and extensive drying under high vacuum, but my NMR spectrum still shows a significant dioxane peak. What's happening?
A1: This is a common and frustrating issue. The cause is often strong intermolecular interactions between your polar liquid crystal molecules and the polar dioxane solvent.
-
Causality: Dioxane's ether oxygens can act as hydrogen bond acceptors, forming strong associations with hydrogen bond donors on your liquid crystal molecules. This "traps" the dioxane within the bulk material, making it difficult to remove even under high vacuum and elevated temperatures.
-
Troubleshooting Steps:
-
Solvent Trituration/Re-dissolution: Dissolve the "dry" solid in a different, more volatile solvent in which your compound is soluble (e.g., dichloromethane or ethyl acetate). Then, re-evaporate the new solvent.[15] This process can be repeated multiple times. The new solvent helps to break the association between your compound and dioxane, allowing the dioxane to be removed along with the more volatile solvent.
-
Azeotropic Removal: While dioxane forms an azeotrope with water, you can also use other solvents to facilitate its removal. For example, adding methanol and distilling can help remove traces of benzene, and similar principles can be applied to dioxane with an appropriate azeotropic partner.[7][11]
-
Lyophilization (Freeze-Drying): If your compound is stable, dissolving it in a suitable solvent (if not water, one with a relatively high freezing point) and lyophilizing it can be a very effective, albeit slower, method for removing stubborn residual solvents.
-
Q2: During recrystallization, my liquid crystal "oils out," forming a liquid layer instead of solid crystals. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[16] This is often due to the solution being too supersaturated or cooling too quickly. The presence of impurities, like dioxane, can also depress the melting point of your compound, making it more prone to oiling out.
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Return the flask to the heat source until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.[17] Then, allow the solution to cool much more slowly. Insulating the flask can promote slow cooling and the formation of well-defined crystals.
-
Adjust the Solvent System: If the problem persists, the solvent may not be ideal. Try using a co-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify, and then cool slowly.[17]
-
Lower the Crystallization Temperature: If possible, perform the crystallization at a lower temperature to ensure you are below the compound's melting point.[17]
-
Q3: I suspect there are peroxides in my 1,4-dioxane supply. How do I test for them, remove them, and prevent their formation?
A3: Peroxide formation in ethers like dioxane is a serious safety hazard.
-
Testing for Peroxides:
-
Qualitative Test: Add 1 ml of the dioxane to a freshly prepared 10% aqueous potassium iodide (KI) solution. A yellow color indicates low levels of peroxides, while a brown color indicates high levels.
-
Test Strips: Commercially available peroxide test strips offer a quick and convenient method.
-
-
Removing Peroxides:
-
Alumina Column: Pass the dioxane through a column of activated basic alumina. This is a very effective method for removing peroxides and can also reduce the water content.[7]
-
Refluxing with a Reducing Agent: Refluxing the dioxane with a reducing agent like sodium borohydride (NaBH₄) or anhydrous stannous chloride (SnCl₂) followed by distillation can remove peroxides.[7]
-
-
Prevention: Store purified dioxane under an inert atmosphere (like nitrogen or argon), in a dark bottle, and away from heat and light to inhibit peroxide formation.[7][11] Adding a radical scavenger, such as butylated hydroxytoluene (BHT), can also be effective.
Q4: My purification yield is consistently low after column chromatography or recrystallization. What can I do to improve it?
A4: Low yield is a common issue in purification. It can result from material loss on the column, excessive solubility in the recrystallization solvent, or degradation.
-
Troubleshooting Steps:
-
Optimize Column Chromatography:
-
Dry Loading: Instead of dissolving your crude product in a solvent and loading it directly onto the column, pre-adsorb it onto a small amount of silica gel. Dry this silica completely and then carefully add it to the top of your column. This often results in better separation and sharper bands.
-
Solvent System: Ensure your chosen solvent system provides good separation (Rf value of your target compound around 0.3-0.4).
-
-
Optimize Recrystallization:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to dissolve your compound.[17] Excess solvent will lead to more of your compound remaining in the mother liquor upon cooling.
-
Thorough Cooling: Cool the crystallization flask in an ice bath for at least 20-30 minutes before filtration to maximize precipitation.[17]
-
Wash with Cold Solvent: When washing the collected crystals on the filter, use a minimal amount of ice-cold recrystallization solvent.[17]
-
-
Visualized Workflows and Protocols
General Purification Workflow
This diagram outlines a typical workflow for the purification of a synthesized dioxane-containing liquid crystal.
Caption: General purification workflow for dioxane-containing liquid crystals.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common purification issues.
Caption: Decision tree for troubleshooting common purification problems.
Experimental Protocols
Protocol 1: Purification and Drying of 1,4-Dioxane Solvent
This protocol describes how to purify commercial 1,4-dioxane to remove common impurities like water, acetaldehyde, and peroxides.[7][11]
-
Peroxide Removal: Test for peroxides. If present, pass the solvent through a column of activated basic alumina (approximately 100g of alumina per 1L of dioxane).[7]
-
Acid and Acetaldehyde Removal: Reflux 1L of the peroxide-free dioxane with 15 mL of concentrated HCl and 100 mL of water for 10-12 hours. A slow stream of nitrogen can be bubbled through the solution to carry away the acetaldehyde formed.[7][11]
-
Water Removal (Initial): After cooling, add potassium hydroxide (KOH) pellets to the solution with stirring until the aqueous layer is saturated and a second organic layer forms. Decant the dioxane layer.
-
Drying: Treat the decanted dioxane with fresh KOH pellets to remove residual water.
-
Final Drying and Distillation: Reflux the dried dioxane over sodium metal (use caution!) for several hours until the surface of the sodium remains shiny. Distill the dioxane from the sodium under a nitrogen atmosphere.
-
Storage: Store the purified, dry dioxane over molecular sieves (4Å) or sodium wire in a dark, sealed bottle under nitrogen.[7][11]
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel slurry in the chosen eluent (e.g., a hexane/ethyl acetate mixture). Pour the slurry into a glass column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude liquid crystal in a minimum amount of the eluent or a slightly more polar solvent (like dichloromethane). Alternatively, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the fractions using thin-layer chromatography (TLC) to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent (or a two-solvent system) in which the liquid crystal is soluble when hot but poorly soluble when cold.
-
Dissolution: Place the crude liquid crystal in an Erlenmeyer flask. Add a minimum amount of the hot solvent while heating (e.g., on a hot plate) and swirling until the solid is completely dissolved.[17]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slow cooling, you can insulate the flask. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[17]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[17]
-
Drying: Dry the purified crystals thoroughly under high vacuum.
Data Presentation: Analytical Method Comparison
This table summarizes the key features of the analytical techniques used to detect residual dioxane.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (¹H NMR) |
| Principle | Separation by volatility and column interaction, detection by mass-to-charge ratio. | Detection of nuclear spin transitions in a magnetic field. |
| Sensitivity | Very high (ppb levels achievable, especially with SIM and isotope dilution).[12][13][14] | Moderate (ppm levels). |
| Sample Prep | Dilution in a volatile solvent. Headspace analysis requires heating the sample in a sealed vial.[12] | Dissolution in a deuterated solvent (e.g., CDCl₃). |
| Quantification | Excellent, especially with an internal standard (e.g., 1,4-dioxane-d8).[12][14] | Good, by comparing peak integrations. |
| Key Advantage | Unmatched sensitivity and specificity for trace analysis. | Rapid, non-destructive, and provides structural information on the main compound simultaneously. |
| Limitation | Destructive analysis; requires dedicated equipment. | Lower sensitivity compared to GC-MS. |
References
- 1. Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. agilent.com [agilent.com]
- 3. lobachemie.com [lobachemie.com]
- 4. wcu.edu [wcu.edu]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. thermofishersci.in [thermofishersci.in]
- 7. Purification of 1,4-Dioxane - Chempedia - LookChem [lookchem.com]
- 8. GB2172887A - Purification of 1,4-dioxane - Google Patents [patents.google.com]
- 9. Sixty Solvents [chem.rochester.edu]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 15. reddit.com [reddit.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Isomer Separation of cis/trans-4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile
Welcome to the technical support center for the chromatographic separation of cis- and trans-4-(5-butyl-1,3-dioxan-2-yl)benzonitrile isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting solutions for this specific separation challenge.
Frequently Asked Questions (FAQs)
Q1: What are the cis/trans isomers of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile, and what makes their separation challenging?
The compound this compound possesses two stereocenters on the 1,3-dioxane ring: one at the carbon atom bonded to the benzonitrile group (C2) and the other at the carbon bonded to the butyl group (C5). This gives rise to two diastereomers: cis and trans. In the cis isomer, the benzonitrile and butyl groups are on the same side of the dioxane ring plane, while in the trans isomer, they are on opposite sides.
The primary challenge in separating these diastereomers is their identical molecular weight and similar physicochemical properties, such as polarity and solubility.[1] Effective separation relies on chromatographic techniques that can exploit the subtle differences in their three-dimensional structures and how they interact with a stationary phase.
Q2: What is the most common and recommended starting point for separating these diastereomers?
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and accessible starting point for separating these non-chiral diastereomers. The separation mechanism relies on differential partitioning of the isomers between the nonpolar stationary phase (like C18) and a polar mobile phase. The slight difference in the spatial arrangement of the butyl and benzonitrile groups leads to variations in their hydrophobic interactions with the stationary phase, enabling separation.[2][3] An established method utilizes a C18 or a specialized reverse-phase column like Newcrom R1 with a mobile phase of acetonitrile and water, often with an acidic modifier to improve peak shape.[4]
Q3: Since these are stereoisomers, is a chiral stationary phase (CSP) necessary?
No, a chiral stationary phase is generally not required for this separation. The cis and trans isomers are diastereomers, not enantiomers. Diastereomers have different physical properties and can be separated on standard, achiral stationary phases like C18, silica, or cyano-bonded phases.[5][6][7] While chiral columns can sometimes resolve diastereomers, achiral chromatography is the more direct, cost-effective, and conventional approach.[3]
Q4: What advantages does Supercritical Fluid Chromatography (SFC) offer for this separation?
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for isomer separations and offers several advantages over HPLC.[8][9][10]
-
Higher Efficiency & Speed: The low viscosity of supercritical CO₂, the primary mobile phase component, allows for faster flow rates without generating high backpressure, leading to quicker separations.
-
Unique Selectivity: SFC often provides different selectivity compared to HPLC, meaning it can successfully separate isomers that are difficult to resolve with liquid chromatography.[8][9]
-
Reduced Solvent Consumption: SFC significantly reduces the use of organic solvents, making it a greener and more cost-effective technique.[9]
Q5: Is Gas Chromatography (GC) a suitable technique for this analysis?
Gas Chromatography (GC) can be a viable option if the isomers are sufficiently volatile and thermally stable. The separation of dioxane isomers has been demonstrated using GC, typically with mid-polarity columns.[11][12] However, given the molecular weight of this compound (245.32 g/mol ), HPLC or SFC are often preferred to avoid potential degradation at high GC inlet and oven temperatures.[1]
Experimental Protocols & Methodologies
Protocol 1: Baseline RP-HPLC Method for Analytical Separation
This protocol provides a robust starting point for the analytical separation of the cis and trans isomers.
Workflow Diagram: RP-HPLC Method Development
Caption: Workflow for HPLC method development and analysis.
Instrumentation and Consumables:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade Acetonitrile (ACN) and Water
-
Acid modifier (e.g., Formic Acid or Phosphoric Acid)
Step-by-Step Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile in Water.
-
Degas both mobile phases thoroughly before use.
-
-
Sample Preparation:
-
Prepare a stock solution of the cis/trans isomer mixture at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Set the column oven temperature to 30 °C.
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Set the UV detector to an appropriate wavelength for the benzonitrile chromophore (e.g., 240 nm).
-
-
Injection and Data Acquisition:
-
Inject 5-10 µL of the prepared sample.
-
Run the gradient program and acquire the data.
-
-
Data Analysis:
-
Identify the two isomer peaks.
-
Calculate the resolution (Rs) between the peaks. A value of Rs ≥ 1.5 indicates baseline separation.
-
Recommended Starting Conditions
| Parameter | Recommended Value | Notes |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard C18 is a good starting point. |
| Mobile Phase A | Water + 0.1% Formic Acid | Use formic acid for MS compatibility.[4] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | --- |
| Flow Rate | 1.0 mL/min | Adjust as needed based on backpressure. |
| Gradient | 50% to 80% B over 15 min | This is a scouting gradient; optimize to isocratic if possible for better resolution. |
| Column Temp. | 30 °C | Temperature can affect selectivity; test 25-40 °C. |
| Injection Vol. | 5 µL | Avoid overloading the column. |
| Detection | UV at 240 nm | Adjust based on the UV spectrum of the compound. |
Troubleshooting Guide
This section addresses common issues encountered during the separation of the cis/trans isomers.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common HPLC issues.
Problem: Poor or No Resolution Between Isomer Peaks
-
Q: My cis and trans peaks are co-eluting or have a resolution (Rs) value below 1.5. What should I do?
-
A: Cause & Solution: Insufficient selectivity is the primary cause.
-
Optimize Mobile Phase Composition: If using a gradient, convert to an isocratic method based on the elution percentage of your peaks. Fine-tune the percentage of acetonitrile. A small change can significantly impact the resolution of closely eluting isomers.[2]
-
Change the Organic Modifier: Replace acetonitrile with methanol. Methanol has different solvent properties and can alter the selectivity between the diastereomers.
-
Adjust Temperature: Vary the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C). Temperature affects mobile phase viscosity and mass transfer, which can influence resolution.[13]
-
Try a Different Stationary Phase: If a C18 column fails, try a phenyl-hexyl or a polar-embedded phase column. These offer different retention mechanisms (e.g., π-π interactions) that may resolve the isomers.[5]
-
-
Problem: Significant Peak Tailing
-
Q: One or both of my isomer peaks are showing significant tailing (asymmetry factor > 1.5). Why is this happening?
-
A: Cause & Solution: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase.
-
Check Mobile Phase pH/Modifier: The benzonitrile moiety can interact with active silanol groups on the silica backbone of the column. Ensure your mobile phase contains an acidic modifier (like 0.1% formic or phosphoric acid) to suppress the ionization of these silanols.[14]
-
Column Contamination: The column inlet frit or the stationary phase itself may be contaminated. Flush the column with a strong solvent (like isopropanol) or, if using a guard column, replace it.[13][15]
-
Column Overload: Injecting too much sample can lead to peak distortion. Reduce the injection volume or the sample concentration.
-
Use a High-Purity Column: Modern columns made with high-purity silica have fewer active silanol groups and are less prone to causing peak tailing for basic compounds.[14]
-
-
Problem: Unstable or Drifting Retention Times
-
Q: The retention times for my peaks are shifting between injections. How can I fix this?
-
A: Cause & Solution: Drifting retention times point to an unstable chromatographic system.
-
Ensure Proper Equilibration: The column must be fully equilibrated with the mobile phase before the first injection. For RP-HPLC, flushing with 10-20 column volumes of the initial mobile phase is recommended.[13][15]
-
Check for Leaks: Inspect all fittings between the pump and the detector for any signs of leaks, which can cause flow rate fluctuations.
-
Degas Mobile Phase: Dissolved gas in the mobile phase can form bubbles in the pump or detector, leading to unstable flow and baseline noise. Always degas your solvents before use.[13]
-
Check Pump Performance: Inconsistent mobile phase mixing in gradient systems or faulty check valves in the pump can cause retention time variability. Manually prepare a pre-mixed mobile phase to diagnose if the pump's mixer is the issue.
-
-
References
- 1. This compound | C15H19NO2 | CID 543680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. isca.me [isca.me]
- 3. researchgate.net [researchgate.net]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. hplc.eu [hplc.eu]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. hplc.eu [hplc.eu]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Reaction Conditions for 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile Synthesis
Welcome to the technical support center for the synthesis of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific acetalization reaction. We will move beyond standard protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the causality behind each experimental choice.
Reaction Overview
The synthesis of this compound is an acid-catalyzed acetalization reaction between 4-formylbenzonitrile and 2-butyl-1,3-propanediol. This reaction is a reversible equilibrium process where the formation of the stable 1,3-dioxane ring is favored by the removal of water, a byproduct of the reaction.[1]
Chemical Equation: 4-formylbenzonitrile + 2-butyl-1,3-propanediol --(H+)--> this compound + H₂O
Understanding the mechanism is critical for troubleshooting. The reaction proceeds through protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. This is followed by nucleophilic attack from one of the diol's hydroxyl groups to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and its elimination as water generates a stabilized oxocarbenium ion. Finally, an intramolecular attack by the second hydroxyl group of the diol, followed by deprotonation, yields the cyclic acetal product.[2][3]
Caption: Fig 1. Simplified mechanism of acid-catalyzed acetal formation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle driving this reaction to completion?
A1: The reaction is governed by Le Châtelier's principle. Acetal formation is a reversible equilibrium that produces water.[1] To achieve a high yield of the desired product, this compound, water must be actively removed from the reaction mixture. This shifts the equilibrium towards the product side. The most common laboratory technique for this is azeotropic distillation using a Dean-Stark apparatus, often with a solvent like toluene.[4][5]
Q2: How do I select the appropriate acid catalyst?
A2: Catalyst choice is a balance between reactivity and the stability of your starting materials.
-
Brønsted Acids: p-Toluenesulfonic acid (p-TSA) is the most common and cost-effective choice. It is a strong acid that effectively catalyzes the reaction.[6] For more sensitive substrates, milder acids like pyridinium p-toluenesulfonate (PPTS) or 10-camphorsulfonic acid (CSA) can prevent side reactions.[7]
-
Lewis Acids: Lewis acids like zirconium tetrachloride (ZrCl₄) or cerium(III) triflate can also be highly effective, sometimes offering better chemoselectivity under milder conditions.[8]
-
Solid Acid Catalysts: Heterogeneous catalysts like Amberlyst-15 are excellent for simplifying purification, as they can be filtered off post-reaction, and are often recyclable.[1]
Excessive acid can be detrimental, potentially leading to protonation of the alcohol, which reduces its nucleophilicity, or causing hydrolysis of the formed acetal.[9][10] Typically, a catalytic amount (0.1-5 mol%) is sufficient.
Q3: Which solvent is best for this synthesis?
A3: The ideal solvent should be inert to the reaction conditions and effectively form an azeotrope with water to facilitate its removal.
-
Toluene: This is the standard choice. It has a suitable boiling point (111 °C) and forms an azeotrope with water (boiling point ~85 °C), allowing for efficient removal via a Dean-Stark trap.[4][5]
-
Benzene: While effective, its use is often restricted due to toxicity.
-
Cyclohexane: Can be used as a lower-boiling alternative.
-
Dichloromethane (DCM): Can be used for reactions at room temperature, but water removal is typically achieved with a drying agent like molecular sieves rather than azeotropic distillation.
Q4: Should I be concerned about stereoisomers?
A4: Yes. The starting material, 2-butyl-1,3-propanediol, is chiral at the C5 position of the resulting dioxane ring, and the acetal carbon (C2) also becomes a stereocenter. This means the reaction can produce a mixture of diastereomers (cis and trans isomers). The ratio of these isomers can be influenced by reaction conditions (temperature, catalyst) and thermodynamic stability. It is crucial to characterize your final product to determine the isomeric ratio, as this may be important for subsequent applications.[11][12]
Troubleshooting Guide
Caption: Fig 2. A logical workflow for diagnosing common reaction issues.
Issue 1: The reaction shows low conversion or fails to proceed.
-
Possible Cause 1: Ineffective Water Removal. The presence of water will drive the equilibrium back to the starting materials.[1]
-
Solution: Ensure your Dean-Stark apparatus is set up correctly and that the azeotrope is collecting. Check for leaks in the system. If using molecular sieves, ensure they are freshly activated.
-
-
Possible Cause 2: Inactive Catalyst. p-TSA can degrade over time. Some starting materials may be stabilized with a base, which will neutralize your acid catalyst.[5]
-
Solution: Use a fresh bottle of catalyst. Consider adding slightly more catalyst if you suspect basic impurities in your starting materials.
-
-
Possible Cause 3: Poor Reagent Quality. 4-formylbenzonitrile can oxidize to 4-carboxybenzonitrile. Solvents and the diol must be anhydrous.
-
Solution: Check the purity of your starting materials by NMR or melting point. Ensure solvents are properly dried before use.
-
Issue 2: The reaction is very slow.
-
Possible Cause 1: Insufficient Catalyst Loading. While excess acid is bad, too little will result in a slow reaction rate.
-
Solution: Incrementally increase the catalyst loading (e.g., from 0.5 mol% to 1-2 mol%).
-
-
Possible Cause 2: Low Temperature. The reaction needs enough thermal energy to overcome the activation barrier and to ensure efficient azeotropic removal of water.
-
Solution: Ensure the reaction mixture is refluxing at the expected temperature for the solvent (e.g., ~110 °C for toluene). Insulate the reaction flask and Dean-Stark arm if necessary.[5]
-
Issue 3: Significant side products are observed by TLC or NMR.
-
Possible Cause: Reaction conditions are too harsh. High temperatures and very strong acids can cause the aldehyde to undergo self-condensation or other undesired side reactions. The nitrile group is generally stable under these conditions, but other sensitive functional groups could be affected.[10]
-
Solution: Switch to a milder catalyst such as PPTS or CSA.[7] Attempt the reaction at a lower temperature for a longer period.
-
Issue 4: The product is difficult to purify.
-
Possible Cause 1: Emulsion during aqueous workup.
-
Solution: After neutralizing the acid, wash the organic layer with brine (saturated NaCl solution) to help break up emulsions and remove water.
-
-
Possible Cause 2: Unreacted starting material. The diol can be particularly challenging to separate from the product via column chromatography due to similar polarities.
-
Solution: Drive the reaction to completion using the steps above. A slight excess (1.1 eq) of the more easily separable starting material (4-formylbenzonitrile) can help consume all of the diol.
-
Data Presentation & Protocols
Table 1: Comparison of Common Acid Catalysts
| Catalyst | Type | Typical Loading (mol%) | Key Advantages | Considerations |
| p-TSA | Brønsted | 0.5 - 2 | Inexpensive, highly effective | Can be too harsh for sensitive substrates |
| CSA | Brønsted | 1 - 5 | Milder than p-TSA, good solubility | More expensive than p-TSA |
| PPTS | Brønsted | 2 - 10 | Mild, suitable for acid-sensitive molecules | Lower reactivity, may require longer times |
| ZrCl₄ | Lewis | 5 - 10 | High efficiency, good chemoselectivity[8] | Water-sensitive, requires inert atmosphere |
| Amberlyst-15 | Solid Acid | 10-20 wt% | Easy to remove (filtration), recyclable[1] | May have lower activity than soluble acids |
Optimized Experimental Protocol
This protocol utilizes the standard and reliable p-TSA/toluene/Dean-Stark method.
Caption: Fig 3. Standard setup for azeotropic water removal.
Materials:
-
4-formylbenzonitrile (1.0 eq)
-
2-butyl-1,3-propanediol (1.05 eq)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (0.01 eq)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 4-formylbenzonitrile (1.0 eq) and 2-butyl-1,3-propanediol (1.05 eq).
-
Reagent Addition: Add anhydrous toluene to dissolve the reagents (concentration approx. 0.2-0.5 M). Add p-TSA (0.01 eq).
-
Reaction: Heat the mixture to reflux using a heating mantle. Toluene will begin to distill and collect in the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the toluene overflows back into the reaction flask.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when no more water collects in the Dean-Stark trap and the starting aldehyde is consumed (usually 3-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid), water, and finally brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 3. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 12. GSRS [gsrs.ncats.nih.gov]
Technical Support Center: Liquid Crystal Alignment with Dioxane Compounds
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with liquid crystal (LC) systems involving dioxane-based compounds. This guide is structured to provide actionable, in-depth solutions to common challenges encountered during the critical process of achieving uniform liquid crystal alignment.
My approach is built on first principles: understanding the why behind a problem is key to a robust solution. This guide moves beyond simple checklists to explain the underlying chemical and physical interactions at play, ensuring your protocols are not just followed, but understood.
Part 1: Troubleshooting Guide - Common Alignment Failures
This section addresses specific, observable failures in your liquid crystal cell. Each issue is broken down by probable causes and a step-by-step resolution pathway.
Issue 1: Patchy, Non-Uniform Alignment or "Dewetting"
Symptoms: You observe irregular domains of aligned LC separated by areas of isotropic fluid or complete voids where the LC mixture has retracted from the surface. This is often visible directly after filling the cell or after the initial annealing step.
Probable Causes:
-
Residual Dioxane Solvent: Dioxane, when used as a solvent for either the LC mixture or the alignment layer (e.g., polyimide), can be difficult to fully remove due to its relatively high boiling point (101 °C) and hygroscopic nature. Trapped solvent at the substrate-LC interface creates regions of low surface energy, causing the LC to dewet.
-
Surface Contamination: The substrate surface may be contaminated with organic residues, moisture, or particulates that alter the surface energy and disrupt the anchoring of the liquid crystal molecules.
-
Incomplete Alignment Layer Curing: If a polyimide or other polymer alignment layer is dissolved in a dioxane-based solvent system, incomplete curing can lead to a soft, unstable surface that is susceptible to disruption by the LC mixture.
Step-by-Step Resolution Protocol:
-
Verify Solvent Removal:
-
Action: Increase the pre-baking and hard-baking temperatures and/or duration for your alignment layer coating. For polyimide, a typical hard bake is performed at 180-250°C for at least 60 minutes.
-
Rationale: This ensures all residual solvent is evaporated from the polymer film before the cell is assembled and filled.
-
Verification: Use techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to check for the disappearance of the characteristic solvent peaks in a test film.
-
-
Optimize Substrate Cleaning:
-
Action: Implement a multi-step cleaning process. A standard, effective sequence is: i. Ultrasonic bath in Alconox/Decon 90 solution (15 min). ii. Ultrasonic bath in deionized (DI) water (15 min). iii. Ultrasonic bath in acetone (15 min). iv. Ultrasonic bath in isopropyl alcohol (IPA) (15 min). v. Final rinse with ultra-pure DI water and drying with filtered nitrogen gas.
-
Rationale: This sequence systematically removes organic and inorganic contaminants without introducing new ones.
-
-
Characterize Surface Energy:
-
Action: Before coating the alignment layer, measure the surface energy of your cleaned substrate using contact angle measurements with DI water.
-
Expected Result: A clean, high-energy surface (like glass or ITO) should exhibit a low contact angle (<10-15°). A high contact angle indicates hydrophobic contamination.
-
Troubleshooting Logic Diagram:
graph TD { A[Start: Patchy Alignment Observed] --> B{Check Bake/Cure Protocol}; B --> C{Was Protocol Followed?}; C -- No --> D[Action: Re-bake Substrates at Recommended Temp/Time]; C -- Yes --> E{Check Substrate Cleaning}; E --> F[Action: Implement Multi-Step Ultrasonic Cleaning]; F --> G{Measure Contact Angle}; G -- "> 15°" --> H[Repeat Cleaning]; G -- "< 15°" --> I[Proceed with Alignment Layer Coating]; D --> I; I --> J[Fill Cell & Re-evaluate]; subgraph Legend direction LR subgraph "Node Colors" direction LR StartNode[Start] CheckNode{Check} ActionNode[Action] end subgraph "Edge Colors" direction LR Path1---Path2 end end style StartNode fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style CheckNode fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style ActionNode fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF }
Caption: Troubleshooting workflow for patchy LC alignment.Issue 2: High Density of Disclination Lines or Point Defects
Symptoms: Under a polarizing optical microscope (POM), the cell appears threaded with dark lines (disclinations) or points that do not anneal out, resulting in a poor "dark state" under crossed polarizers.
Probable Causes:
-
Dioxane-based Additive Aggregation: If a dioxane derivative is used as a chiral dopant or other functional additive, poor solubility in the host LC can lead to microscopic aggregation. These aggregates act as nucleation sites for defects.
-
Insufficient Annealing: The thermal energy provided during the annealing phase may not be sufficient to allow the LC molecules to overcome local energy barriers and settle into the lowest-energy, uniformly aligned state.
-
Rubbing Process Inconsistency: Mechanical rubbing of the alignment layer may have been non-uniform, creating regions with conflicting alignment directions or insufficient anchoring energy.
Step-by-Step Resolution Protocol:
-
Verify Additive Solubility & Dispersion:
-
Action: Prepare the LC/dioxane-compound mixture and heat it several degrees above the LC's clearing point. Hold it in the isotropic phase while stirring for an extended period (e.g., 30-60 minutes).
-
Rationale: This ensures the complete dissolution and uniform dispersion of the additive within the nematic host.
-
Verification: Observe a small droplet of the mixture under the POM as it cools. The transition to the LC phase should be uniform, without the appearance of precipitate.
-
-
Optimize Thermal Annealing:
-
Action: After filling, heat the cell to just above the nematic-to-isotropic transition temperature (T_NI) and hold for 15-30 minutes. Then, cool the cell very slowly (e.g., 0.1-0.5°C/min) through the transition point.
-
Rationale: Slow cooling allows the LC director field to relax into a uniform state with minimal defects.
-
-
Standardize the Rubbing Process:
-
Action: Control and document all rubbing parameters: rubbing cloth type, pile depth, rotation speed of the rubbing cylinder, substrate translation speed, and applied pressure/pile impression.
-
Rationale: A consistent, gentle rubbing process is critical for generating strong and uniform surface anchoring energy.
-
| Parameter | Typical Range | Unit |
| Cylinder Rotation Speed | 500 - 1500 | rpm |
| Substrate Speed | 10 - 50 | mm/s |
| Pile Impression (Depth) | 0.1 - 0.5 | mm |
Table 1: Typical parameters for mechanical rubbing process.
Part 2: Frequently Asked Questions (FAQs)
Q1: Can the hygroscopic nature of dioxane affect my experiment?
A1: Absolutely. Dioxane readily absorbs atmospheric moisture. If it's used as a solvent for the alignment layer, this absorbed water can be trapped in the cured film. This can lower the glass transition temperature of the polymer, reduce its chemical resistance, and alter its surface properties, leading to weaker LC anchoring and long-term stability issues. Always use anhydrous grade dioxane and handle it in a low-humidity environment (e.g., a glovebox).
Q2: My dioxane-based chiral dopant seems to be causing phase separation. What should I do?
A2: This indicates a solubility issue. First, confirm the dopant concentration is within the recommended range. If it is, try the enhanced mixing protocol described in Issue 2, Step 1 . If phase separation persists, you may need to consider a co-solvent approach. Adding a small percentage of a solvent that is miscible with both the LC and the dopant can improve homogeneity. However, this is an advanced technique that requires careful optimization to ensure the co-solvent does not interfere with the final alignment.
Q3: How do I differentiate between defects caused by contamination and those from the rubbing process?
A3: This can be diagnosed with a polarizing microscope:
-
Contamination-induced defects are often randomly distributed and may have a central point-like feature (e.g., a dust particle). The surrounding LC molecules form a "comet" or "brush" pattern around the contaminant.
-
Rubbing-induced defects typically appear as linear streaks or scratches that are aligned with the rubbing direction. You may also see broader regions of varying brightness, indicating inconsistent anchoring strength.
Q4: Is a plasma cleaner a good alternative to solvent-based substrate cleaning?
A4: Yes, an oxygen or argon plasma cleaner is an excellent final step for substrate preparation. It is highly effective at removing the last monolayer of organic contaminants and hydroxylating the surface, which increases surface energy and promotes adhesion of the alignment layer. It can be used directly after the IPA/nitrogen dry step in the solvent cleaning protocol.
Experimental Workflow Diagram: Substrate Preparation & QC
Caption: Complete workflow for substrate cleaning and alignment layer preparation.
Technical Support Center: Synthesis of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile
Welcome to the dedicated technical support guide for the synthesis of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or troubleshooting this specific chemical transformation. My goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction's nuances, enabling you to diagnose issues and rationally optimize your synthesis for higher yields and purity.
The synthesis is a classic acid-catalyzed acetalization. It involves the reaction of 4-cyanobenzaldehyde with 2-butyl-1,3-propanediol. While straightforward in principle, this reaction is governed by an equilibrium that can be sensitive to several factors, often leading to challenges in achieving high, reproducible yields. This guide is structured as a series of troubleshooting questions and in-depth answers, reflecting the common challenges encountered in the lab.
Section 1: Reaction Fundamentals & Workflow
The core of this synthesis is the formation of a six-membered cyclic acetal. The reaction proceeds via a hemiacetal intermediate and requires an acid catalyst to activate the aldehyde's carbonyl group towards nucleophilic attack by the diol.[1][2] Critically, this is a reversible condensation reaction where water is produced as a byproduct. To drive the reaction toward the desired acetal product, this water must be actively removed from the reaction medium, a direct application of Le Châtelier's principle.[3]
Caption: General experimental workflow for the synthesis.
Section 2: Troubleshooting Low Yield & Incomplete Reactions
This is the most frequent challenge. Low yields are almost always linked to the reaction equilibrium not favoring the product side.
Q1: My reaction has stalled, and TLC/GC analysis shows significant amounts of unreacted 4-cyanobenzaldehyde. What is the primary cause?
A1: The most likely culprit is inadequate water removal or an issue with the acid catalyst.
-
Inefficient Water Removal: The formation of the acetal is a reversible process that produces one equivalent of water.[3] If this water is not removed, the equilibrium will not shift towards the product.
-
Dean-Stark Trap Issues: Ensure your Dean-Stark trap is functioning correctly. The solvent should be actively boiling and condensing, with the azeotrope collecting in the trap. The volume of collected water should correspond to the theoretical amount based on your limiting reagent. If no water is collecting, your reaction temperature may be too low for the chosen solvent's azeotrope with water (e.g., for toluene, the boiling point of the azeotrope is ~85°C).
-
Alternative to Dean-Stark: For smaller-scale reactions, freshly activated molecular sieves (3Å or 4Å) can be used as an in-situ water scavenger. Ensure they are properly activated (heated under vacuum) before use.
-
-
Catalyst Inactivity or Insufficient Loading: Alcohols are weak nucleophiles and require the carbonyl to be activated by an acid catalyst.[2]
-
Catalyst Choice: p-Toluenesulfonic acid (p-TsOH) is a common and effective choice. Other options include sulfuric acid or Lewis acids like bismuth triflate.[4]
-
Catalyst Loading: Typically, a catalytic amount (1-5 mol%) is sufficient. Using too much acid can sometimes lead to side reactions or protonate the alcohol, reducing its nucleophilicity.[5] Conversely, too little will result in a sluggish reaction. If you suspect your catalyst has degraded (e.g., old p-TsOH can absorb moisture), use a fresh batch.
-
Q2: My yield is consistently low (~30-40%) even with a functional Dean-Stark trap. How can I optimize the reaction conditions?
A2: If water removal is efficient, the next parameters to investigate are stoichiometry, temperature, and reaction time.
-
Stoichiometry: While the reaction is 1:1, using a slight excess of the diol (e.g., 1.1 to 1.2 equivalents of 2-butyl-1,3-propanediol) can help drive the equilibrium towards the product.
-
Solvent and Temperature: The solvent must form an azeotrope with water. Toluene or benzene are standard choices. The reaction should be run at a temperature that allows for vigorous reflux to ensure efficient azeotropic removal. Ensure your heating mantle and condenser setup can maintain this state for the duration of the reaction.
-
Reaction Time: Acetal formations can be slow. Monitor the reaction by TLC or GC every few hours. The reaction is complete when the limiting reagent (typically the aldehyde) is no longer visible. Pushing the reaction for an extended period (e.g., 12-24 hours) may be necessary to achieve maximum conversion.
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Stoichiometry | Aldehyde:Diol (1:1) | Use slight excess of diol (1:1.1-1.2) | Pushes equilibrium towards products (Le Châtelier's Principle). |
| Catalyst | p-TsOH (1-2 mol%) | Increase to 5 mol% or try a different catalyst | Ensures sufficient activation of the carbonyl group. |
| Solvent | Toluene | Ensure sufficient volume for Dean-Stark operation | Must form an azeotrope with water for efficient removal. |
| Temperature | Reflux (~110°C for Toluene) | Maintain vigorous, steady reflux | Ensures azeotrope is constantly being formed and removed. |
| Water Removal | Dean-Stark Trap | Ensure proper setup; consider adding molecular sieves | Water is a reaction product; its removal is critical for yield.[3] |
Section 3: Side Products and Purification Challenges
Q3: I have a major side product that appears to be the hemiacetal intermediate. How do I convert it to the final product?
A3: Isolating the hemiacetal indicates that the second stage of the reaction—elimination of water to form an oxonium ion followed by the second alcohol attack—is the rate-limiting step.[1] This is a classic sign of insufficient driving force. To resolve this, you can resubmit your crude material containing the hemiacetal to the reaction conditions with a refreshed catalyst and a rigorous method for water removal (e.g., fresh, activated molecular sieves in refluxing toluene). This will push the equilibrium from the hemiacetal to the final acetal product.
Q4: What is the recommended method for purifying the final product?
A4: The choice between chromatography and crystallization depends on the purity of your crude product and the nature of the impurities.
-
Flash Column Chromatography: This is the most reliable method for removing unreacted starting materials and polar impurities. The product, being an acetal, is significantly less polar than the starting diol and moderately less polar than the aldehyde. A solvent system of ethyl acetate in hexanes (e.g., starting with 5% and gradually increasing to 15-20% EtOAc) is a good starting point.
-
Crystallization: If the crude product is relatively clean (>85-90%), crystallization can be an effective and scalable purification method.[6] Solvents to explore would be those where the product has good solubility at higher temperatures but poor solubility at room temperature or below. Isopropanol, ethyl acetate/hexanes, or similar solvent systems could be effective.
Caption: A decision tree for troubleshooting low reaction yield.
Section 4: Starting Material & Reagent Integrity
Q5: Could the quality of my starting materials be affecting the reaction?
A5: Absolutely. The purity of your aldehyde and diol is critical.
-
4-Cyanobenzaldehyde: This starting material should be a white to pale yellow solid.[7] Over time, aldehydes can oxidize to the corresponding carboxylic acid (4-cyanobenzoic acid). The presence of this acidic impurity can interfere with the reaction. Check the purity by melting point or NMR. If significant oxidation has occurred, it may be necessary to purify the aldehyde or use a fresh bottle.
-
2-Butyl-1,3-propanediol: As a diol, this reagent is hygroscopic and can absorb atmospheric moisture. Using "wet" diol introduces water into the reaction from the start, making it harder to drive the equilibrium forward. If you suspect this is an issue, you can dry the diol by storing it over molecular sieves or by azeotropic distillation with toluene prior to adding the aldehyde.
Section 5: Frequently Asked Questions (FAQs)
-
Q: What is the expected diastereomeric ratio (cis/trans) of the product?
-
A: The formation of the 1,3-dioxane ring creates two new stereocenters (at C2 and C5 of the dioxane ring). This will result in the formation of diastereomers (cis and trans isomers). The exact ratio can depend on the reaction conditions and catalyst, with the thermodynamically more stable isomer often being favored under equilibrium conditions. The trans isomer is often the major product.[8]
-
-
Q: Can this reaction be performed under solvent-free conditions?
-
A: While some acetalizations can be run neat, it is not recommended for this synthesis. A solvent is crucial for the azeotropic removal of water, which is the primary method for driving the reaction to completion.[9]
-
-
Q: My final product has a nitrile (C≡N) stretch in the IR spectrum, but the NMR is complex. What should I check?
-
A: The complex NMR likely indicates a mixture of unreacted aldehyde, the desired product (as a mix of diastereomers), and possibly the hemiacetal. The presence of the nitrile stretch is expected for all these species. Rely on the aldehyde proton signal (~10 ppm in ¹H NMR) to track the consumption of the starting material and the appearance of the acetal proton (~5.5-6.0 ppm).
-
By methodically addressing these key areas—water removal, catalyst activity, reaction conditions, and starting material purity—you can effectively troubleshoot and optimize the synthesis of this compound, leading to consistent and high-yielding results.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]
- 3. youtube.com [youtube.com]
- 4. ymerdigital.com [ymerdigital.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US5391768A - Purification of 1,4-dioxan-2-one by crystallization - Google Patents [patents.google.com]
- 7. 4-Cyanobenzaldehyde, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. Acetalization strategy in biomass valorization: a review - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00050H [pubs.rsc.org]
Technical Support Center: Storage and Handling of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile
Welcome to the technical support center for 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. Below you will find troubleshooting advice and frequently asked questions (FAQs) based on the chemical properties of the molecule.
Understanding the Molecule: Key Stability Considerations
This compound is a molecule that combines a benzonitrile group with a cyclic acetal (1,3-dioxane). The primary point of vulnerability for this compound is the 1,3-dioxane ring, which is susceptible to hydrolysis under acidic conditions. The benzonitrile group, in contrast, is relatively stable but can be incompatible with strong acids, bases, and oxidizing agents.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I suspect my stored this compound has degraded. What are the likely degradation products and what is the mechanism?
A1: The most probable degradation pathway is the acid-catalyzed hydrolysis of the 1,3-dioxane ring.[3][4] This reaction is initiated by the protonation of one of the oxygen atoms in the dioxane ring, which leads to the formation of a resonance-stabilized carboxonium ion intermediate.[5] Subsequent nucleophilic attack by water results in the cleavage of the ring, yielding 4-formylbenzonitrile and 2-butyl-1,3-propanediol as the primary degradation products. This process is significantly accelerated in the presence of even trace amounts of acid.
Caption: Acid-catalyzed hydrolysis of the 1,3-dioxane ring.
Q2: What are the optimal storage conditions for this compound to prevent degradation?
A2: To minimize degradation, it is crucial to control the storage environment. The following table summarizes the recommended conditions and the scientific rationale.
| Parameter | Recommendation | Rationale |
| Temperature | Store at or below room temperature (+4°C is recommended for long-term storage). | Lower temperatures slow down the rate of chemical reactions, including potential hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The compound may be air-sensitive, and an inert atmosphere prevents exposure to atmospheric moisture and acidic gases (like CO₂) which can contribute to hydrolysis.[2][6] |
| Moisture | Store in a tightly sealed container in a dry environment (desiccator). | As water is a key reactant in the hydrolysis of the dioxane ring, minimizing its presence is critical.[3][4] Benzonitrile itself can be hygroscopic.[6] |
| Light | Protect from light by using an amber vial or storing in the dark. | While the primary degradation pathway is hydrolysis, prolonged exposure to UV light can potentially lead to other photochemical reactions. Storing in the dark is a general best practice for complex organic molecules.[7] |
| pH | Ensure storage containers and any solvents are free of acidic residues. | The 1,3-dioxane ring is highly susceptible to acid-catalyzed hydrolysis.[5][8] Contact with acidic surfaces or dissolution in acidic solvents will accelerate degradation. |
Q3: I dissolved my compound in a solvent and noticed a new spot on my TLC plate after a short time. What could be the cause?
A3: This is a strong indication of degradation, likely due to the solvent. If you are using a protic solvent, especially if it is not anhydrous or has a slightly acidic pH, you are likely observing the hydrolysis of the 1,3-dioxane ring. The appearance of a more polar spot on the TLC plate would be consistent with the formation of the degradation products (4-formylbenzonitrile and 2-butyl-1,3-propanediol). It is recommended to use anhydrous, neutral aprotic solvents for preparing stock solutions for storage.
Q4: How can I check the purity of my this compound sample?
A4: Several analytical methods can be employed to assess the purity of your sample and detect potential degradation products.
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating the parent compound from its degradation products. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection would likely provide good separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for identifying and quantifying the parent compound and its degradation products.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify the presence of impurities. The appearance of a signal corresponding to an aldehyde proton (around 9-10 ppm in ¹H NMR) would be a clear indicator of the formation of 4-formylbenzonitrile.
Experimental Protocol: Assessing Compound Stability
This protocol provides a basic framework for evaluating the stability of this compound under different pH conditions.
Objective: To determine the susceptibility of the compound to degradation in acidic, neutral, and basic aqueous solutions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
pH 4 buffer (e.g., acetate buffer)
-
pH 7 buffer (e.g., phosphate buffer)
-
pH 9 buffer (e.g., borate buffer)
-
HPLC system with UV detector
-
Analytical balance and volumetric flasks
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve a known amount of this compound in acetonitrile to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Sample Preparation:
-
Label three sets of vials for each time point (e.g., T=0, T=1h, T=4h, T=24h).
-
For each time point, prepare three samples by diluting the stock solution with the respective buffers (pH 4, 7, and 9) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the initial organic solvent concentration is low to minimize its effect.
-
-
Time Point Analysis:
-
Immediately after preparation (T=0), inject the samples into the HPLC system to determine the initial purity.
-
Incubate the remaining vials at a controlled room temperature.
-
At each subsequent time point (1h, 4h, 24h), inject the corresponding samples into the HPLC.
-
-
Data Analysis:
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Calculate the percentage of the parent compound remaining at each time point for each pH condition.
-
Expected Results: You should observe a significant decrease in the parent compound's peak area in the pH 4 buffer over time, with a corresponding increase in the peak areas of the degradation products. The samples in the pH 7 and pH 9 buffers should show significantly greater stability.
References
- 1. atamankimya.com [atamankimya.com]
- 2. Benzonitrile | 100-47-0 [chemicalbook.com]
- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzonitrile - Sciencemadness Wiki [sciencemadness.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Strategies for Enhancing the Mesophase Range of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile
Welcome to the dedicated technical support guide for researchers working with 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile and related calamitic liquid crystals. This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and proven protocols to address challenges encountered during the synthesis, purification, and modification of this compound to enhance its mesomorphic properties. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower your research decisions.
Introduction to the Mesogen: this compound
This compound is a calamitic (rod-shaped) liquid crystal belonging to the 2-aryl-5-alkyl-1,3-dioxane family. These molecules are characterized by a rigid core, composed of the phenyl and dioxane rings, and a flexible alkyl chain.[1][2] This structure gives rise to a nematic liquid crystal phase, a state of matter where the molecules have long-range orientational order but no positional order. The nitrile group (C≡N) contributes a strong dipole moment, which is crucial for many electro-optical applications.
The trans-isomer of this compound is the mesogenic component, exhibiting a nematic phase with a relatively narrow range. The experimentally determined phase transitions for this compound are:
| Transition | Temperature (°C) |
| Crystal to Nematic (Cr-N) | 32.2 |
| Nematic to Isotropic (N-I) | 34.6 |
Source: Sorkin, H. (1981). A New Liquid Crystal Family: 5-Alkyl-2-(4′-Cyanophenyl)-1, 3-Dioxanes.
The primary goal for many researchers is to widen this nematic range, either by depressing the melting point, elevating the clearing point (N-I transition), or both. This guide will explore rational design strategies and address the practical challenges in achieving this.
Part 1: Frequently Asked Questions (FAQs)
Q1: My synthesized this compound shows a much lower or no clearing point. What is the likely cause?
A1: The most probable cause is the presence of the non-mesogenic cis-isomer in your product. The synthesis of 2-aryl-5-alkyl-1,3-dioxanes from 2-alkylpropane-1,3-diol and an aromatic aldehyde typically yields a mixture of cis and trans isomers. The trans isomer has a more linear, elongated shape, which is conducive to the formation of a stable nematic phase. The cis isomer is bent and disrupts the orientational order, acting as an impurity that significantly depresses or even eliminates the nematic phase.
Q2: How can I separate the trans and cis isomers?
A2: The isomers can be effectively separated by fractional recrystallization. Isopropanol has been reported as a suitable solvent for this purpose. The trans isomer, being more symmetric, typically has a higher melting point and lower solubility in a given solvent compared to the cis isomer. Therefore, upon slow cooling of a saturated solution, the trans isomer should crystallize out first, leaving the cis isomer enriched in the mother liquor. The purity of the fractions should be monitored by techniques like NMR, HPLC, or by observing the sharpness and temperature of the N-I transition using a hot-stage polarizing microscope.
Q3: I am trying to increase the nematic range. Is it better to lengthen or shorten the alkyl chain?
A3: The effect of alkyl chain length on the mesophase range is not always linear and is subject to the "odd-even effect". In many homologous series of calamitic liquid crystals, as the alkyl chain length increases, there is an alternating pattern in the clearing temperatures (N-I).[3][4][5]
-
General Trend: Increasing the alkyl chain length often leads to an increase in the clearing point due to stronger van der Waals interactions between molecules. However, very long chains can sometimes favor smectic phases over nematic ones.
-
Odd-Even Effect: Molecules with an odd number of atoms in the alkyl chain tend to have higher clearing points than those with an even number. This is because an all-trans conformation of an odd-numbered chain results in the terminal methyl group being offset from the molecular axis, maintaining better parallel alignment with neighboring molecules. In contrast, an even-numbered chain places the terminal methyl group along the main axis, which can cause steric hindrance.[3]
For the 5-alkyl-2-(4'-cyanophenyl)-1,3-dioxane series, the following trend has been observed:
| Alkyl Group (R) | Nematic-Isotropic Transition (°C) |
| Ethyl (C2H5) | 14.8 |
| Propyl (C3H7) | 39.3 |
| Butyl (C4H9) | 34.6 |
| Pentyl (C5H11) | 47.5 |
| Hexyl (C6H13) | 43.8 |
| Heptyl (C7H15) | 49.8 |
Source: Sorkin, H. (1981).
As you can see, changing from butyl (even) to pentyl (odd) significantly increases the clearing point. Therefore, synthesizing the pentyl or heptyl homologue would be a logical step to increase the nematic range.
Q4: What is the effect of introducing a lateral substituent on the phenyl ring?
A4: Introducing a lateral substituent (e.g., a fluoro or chloro group) on the phenyl ring generally has a significant impact on the mesomorphic properties.
-
Melting Point: Lateral substituents often disrupt the crystal packing, which can lead to a lower melting point (Cr-N transition). This is generally desirable for widening the mesophase range.
-
Clearing Point: The effect on the clearing point (N-I transition) is more complex. A small, polar lateral group like fluorine can increase the molecular breadth and dipole moment, potentially altering the intermolecular forces.[6] While this often lowers the clearing point due to steric hindrance, in some systems, it can enhance nematic stability. The position of the substituent is also critical. A substituent ortho to the dioxane linkage will have a more pronounced steric effect than one meta to it.
This strategy requires careful consideration and empirical testing, as the outcome is highly dependent on the specific substituent and its position.
Part 2: Troubleshooting Guides
Synthesis & Purification Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Dioxane Product | 1. Incomplete reaction. 2. Inefficient removal of water byproduct. 3. Decomposition of starting materials. | 1. Reaction Time/Temperature: Ensure the reaction is run for a sufficient duration. Monitor by TLC. 2. Water Removal: Use a Dean-Stark apparatus to azeotropically remove water. Ensure the solvent (e.g., toluene) is refluxing vigorously. Alternatively, use a chemical water scavenger. 3. Catalyst: Use an appropriate acid catalyst (e.g., p-toluenesulfonic acid). Ensure it is not deactivated. |
| Product "Oils Out" During Recrystallization | 1. Melting point of the compound is lower than the boiling point of the solvent. 2. Presence of significant impurities (especially the cis-isomer) creating a eutectic mixture. | 1. Solvent Choice: Switch to a lower-boiling point solvent. Alternatively, use a larger volume of the current solvent to dissolve the compound at a lower temperature. 2. Initial Purification: Consider passing the crude product through a short silica gel plug to remove gross impurities before attempting recrystallization. |
| Difficulty in Separating cis/trans Isomers | 1. Similar solubility of the isomers in the chosen solvent. 2. Crystallization is too rapid, trapping the cis isomer in the trans crystal lattice. | 1. Solvent Screening: Test a range of solvents with varying polarities for recrystallization. 2. Slow Cooling: Allow the hot, saturated solution to cool to room temperature very slowly, without disturbance. Once at room temperature, cool further in a refrigerator, and finally in a freezer. Seeding the solution with a pure trans crystal can be beneficial. |
| Nitrile Group Hydrolysis During Synthesis or Workup | 1. Strongly acidic or basic conditions, especially at elevated temperatures. | 1. Mild Conditions: Use a mild acid catalyst for the dioxane formation. During workup, avoid strong acids or bases. Use a mild base like sodium bicarbonate for neutralization. Ensure all workup steps are performed at or below room temperature. |
Mesophase Characterization Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Broad or Unclear N-I Transition | 1. Impure sample (e.g., residual solvent, starting materials, or cis-isomer). | 1. Repurify: Perform additional recrystallizations or column chromatography. 2. Dry Sample: Ensure the sample is thoroughly dried under vacuum to remove any residual solvent, which can plasticize the material and broaden transitions. |
| Monotropic Mesophase Observed (Appears only on cooling) | 1. The clearing point is below the melting point. The nematic phase is metastable. | 1. Fast Cooling: This is an inherent property of the molecule. To observe it, heat the sample above its melting point into the isotropic liquid phase, then cool it relatively quickly while observing under the polarizing microscope. |
| No Mesophase Observed | 1. The compound is non-mesogenic (cis-isomer or incorrect structure). 2. The mesophase range is very narrow and easily missed. | 1. Confirm Structure: Verify the chemical structure using NMR and mass spectrometry. 2. Slow Scan Rate: When using DSC or a hot-stage microscope, use a very slow heating and cooling rate (e.g., 1-2 °C/min) around the expected transition temperatures to avoid overshooting a narrow phase range. |
Part 3: Experimental Protocols & Workflows
Protocol 1: Synthesis of this compound
This protocol is a standard procedure for the formation of a 1,3-dioxane from a diol and an aldehyde.
Materials:
-
2-Butyl-1,3-propanediol
-
4-Cyanobenzaldehyde
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Isopropanol (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add 2-butyl-1,3-propanediol (1.0 eq), 4-cyanobenzaldehyde (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (approx. 0.02 eq).
-
Add sufficient toluene to suspend the reactants (approx. 5 mL per gram of aldehyde).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Monitor the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with water, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product (a mixture of cis and trans isomers).
-
Purify the crude product by recrystallization from isopropanol to isolate the pure trans isomer.
Workflow for Enhancing Mesophase Range
The following diagram illustrates a logical workflow for rationally designing derivatives of this compound with an enhanced mesophase range.
Caption: Workflow for modifying the target molecule to enhance its mesophase range.
References
- 1. This compound | C15H19NO2 | CID 543680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Thioether-Linked Liquid Crystal Trimers: Odd–Even Effects of Spacers and the Influence of Thioether Bonds on Phase Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Dioxane-Based and Phenylcyclohexane (PCH) Liquid Crystals for Advanced Research Applications
This guide provides a detailed, objective comparison between the less-characterized 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile and the well-established class of Phenylcyclohexane (PCH) liquid crystals. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the core physicochemical properties, experimental characterization methodologies, and application-specific performance metrics that dictate the utility of these materials.
Introduction: The Significance of Core Structure
Liquid crystals (LCs) represent a unique state of matter, possessing both the fluidity of a liquid and the long-range molecular order of a solid crystal.[1] This anisotropy in their molecular arrangement gives rise to directionally dependent physical properties, such as refractive index and dielectric permittivity, which can be manipulated by external stimuli like electric fields.[2][3] This responsiveness is the cornerstone of their widespread use in technologies ranging from liquid crystal displays (LCDs) to advanced photonic devices and biosensors.[4]
The performance of a liquid crystal is intrinsically linked to its molecular architecture. Two prominent classes of calamitic (rod-shaped) liquid crystals are those based on a Phenylcyclohexane (PCH) core and those incorporating heterocyclic rings like 1,3-dioxane. PCH liquid crystals are renowned for their stability and are foundational materials in the display industry. In contrast, compounds like this compound, featuring a polar dioxane ring, represent a structural alternative whose properties may offer advantages in niche applications. This guide will dissect these differences to inform material selection for specific research and development objectives.
Molecular Architecture: A Tale of Two Rings
The primary structural difference between these two liquid crystal types lies in the saturated six-membered ring attached to the phenyl group. In PCH materials, this is a non-polar cyclohexane ring, whereas in this compound, it is a polar 1,3-dioxane ring containing two oxygen atoms. This seemingly subtle change has profound implications for intermolecular forces, molecular packing, and the resulting macroscopic properties.
Both molecules feature a terminal nitrile group (-C≡N), which imparts a strong dipole moment along the long molecular axis. This is a critical feature for inducing a positive dielectric anisotropy, essential for many electro-optical applications.[5] The flexible alkyl (butyl or pentyl) chain contributes to the material's fluidity and influences its mesophase stability.
Caption: Molecular structures of the two liquid crystal types.
Comparative Performance Analysis
The selection of a liquid crystal is governed by a set of key performance metrics. The table below compares these properties for PCH-5, a representative PCH liquid crystal, and discusses the expected characteristics of this compound based on its structure.
| Property | PCH-5 (4-(trans-4-Pentylcyclohexyl)benzonitrile) | This compound | Significance in Applications |
| Clearing Point (T_NI) | 54.9 °C[6] | Not Publicly Available | Defines the upper operational temperature limit of the liquid crystal phase.[7][8] A higher clearing point allows for use in more demanding environments. |
| Viscosity (η) | Relatively Low[6] | Expected to be higher than PCH | Directly impacts the switching speed of the liquid crystal in a device.[9] Lower viscosity is critical for fast-response displays. |
| Dielectric Anisotropy (Δε) | Positive[6] | Expected to be Positive | Determines the threshold voltage required to reorient the LC molecules.[10] The magnitude and sign are crucial for different display modes.[11][12] |
| Optical Anisotropy (Δn) | ~0.1-0.2 (Typical for PCH class)[13] | Not Publicly Available | Governs the phase retardation of light.[14] The value of Δn dictates the required cell thickness for a specific optical effect (Δn·d). |
Causality Behind Performance Differences
-
Clearing Point: The stability of the mesophase is determined by the strength of intermolecular interactions. The polar dioxane ring may lead to stronger dipole-dipole interactions compared to the weaker van der Waals forces of the cyclohexane ring, potentially affecting the clearing point.
-
Viscosity: Viscosity relates to the resistance to flow. The presence of polar ether linkages in the dioxane ring can increase intermolecular attractive forces and potentially hinder molecular rotation, which would lead to a higher viscosity compared to the non-polar PCH counterpart.[15][16]
-
Dielectric Anisotropy (Δε): While the terminal nitrile group ensures a positive Δε in both cases, the two oxygen atoms in the dioxane ring add a transverse dipole component. This could modulate the overall dielectric anisotropy, potentially making it smaller or larger than a comparable PCH molecule, depending on the final molecular conformation.[10][17]
-
Optical Anisotropy (Δn): Birefringence arises from the difference in polarizability along and perpendicular to the long molecular axis. The electronic structure of the dioxane ring versus the cyclohexane ring will influence this polarizability, thereby affecting the final Δn value.[14][18]
Experimental Characterization Protocols
Validating the performance of a liquid crystal requires a suite of precise experimental techniques. The following protocols outline the standard methodologies for measuring the key parameters discussed.
Caption: Standard workflow for liquid crystal characterization.
Protocol 1: Determination of Clearing Point via DSC
-
Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal sample into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected clearing point. Then, cool the sample at the same rate.
-
Data Analysis: The clearing point (nematic-isotropic transition) is identified as the peak of the endothermic event on the heating curve. The corresponding enthalpy change provides information about the transition's nature.
Protocol 2: Measurement of Rotational Viscosity
-
Sample Loading: Place the liquid crystal sample into the temperature-controlled chamber of a cone-and-plate or parallel-plate viscometer.
-
Temperature Equilibration: Allow the sample to reach the desired measurement temperature and stabilize.
-
Shear Rate Sweep: Apply a range of shear rates to the sample and measure the corresponding shear stress.
-
Data Analysis: The rotational viscosity is calculated from the ratio of shear stress to shear rate. Measurements should be repeated at various temperatures to characterize the viscosity-temperature dependence.[16]
Protocol 3: Determination of Dielectric Anisotropy (Δε)
-
Cell Preparation: Use two types of liquid crystal cells: a homogeneous cell (planar alignment) and a homeotropic cell (vertical alignment). Fill each cell with the liquid crystal sample in its isotropic phase via capillary action and then cool slowly into the nematic phase.
-
Measurement: Place the cell in a temperature-controlled holder connected to an LCR meter or impedance analyzer.
-
Data Acquisition:
-
For the homeotropic cell, the LC director is perpendicular to the applied electric field. A capacitance measurement yields the perpendicular permittivity (ε⊥).
-
For the homogeneous cell, the director is parallel to the field, and the measurement yields the parallel permittivity (ε∥).
-
-
Calculation: The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.[19]
Protocol 4: Measurement of Optical Anisotropy (Δn)
-
Instrument Setup: Use a temperature-controlled Abbe refractometer equipped with a polarizing filter.
-
Sample Alignment: Introduce the liquid crystal into a homeotropically aligned cell.
-
Measurement:
-
By rotating the polarizer, two distinct critical angle boundaries can be observed through the eyepiece. These correspond to the extraordinary (nₑ) and ordinary (nₒ) refractive indices.
-
-
Calculation: The optical anisotropy, or birefringence, is calculated as Δn = nₑ - nₒ.[14]
Conclusion and Outlook
The comparison between this compound and the PCH class of liquid crystals highlights a fundamental principle in materials science: molecular structure dictates function.
-
PCH Liquid Crystals are the industry standard for many display applications due to a well-balanced profile of low viscosity, moderate birefringence, chemical stability, and a useful temperature range. Their performance is extensively documented, making them a reliable choice for established technologies.[6][13]
-
This compound represents a path for materials diversification. The introduction of the polar 1,3-dioxane ring is a deliberate structural modification that will inevitably alter the material's properties. While this may lead to higher viscosity—a potential drawback for high-speed displays—it could also result in unique dielectric properties or intermolecular interactions. Such characteristics could be advantageous in specialized applications like tunable microwave devices, novel sensor platforms, or as a component in complex LC mixtures to fine-tune the overall properties of the blend.[12][20]
For researchers, the choice depends on the objective. For applications requiring proven reliability and fast switching times, PCH materials are the logical starting point. However, for exploratory research aimed at discovering novel electro-optical effects or developing materials with tailored dielectric responses, the systematic investigation of structurally distinct molecules like this compound is essential. This guide provides the foundational framework for undertaking such a comparative investigation.
References
- 1. Liquid crystal - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Self-assembled liquid crystal architectures for soft matter photonics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dakenchem.com [dakenchem.com]
- 5. Benzonitrile (CAS 100-47-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. researchgate.net [researchgate.net]
- 7. Liquid crystal phases [merckgroup.com]
- 8. newvisiondisplay.com [newvisiondisplay.com]
- 9. US6172720B1 - Low viscosity liquid crystal material - Google Patents [patents.google.com]
- 10. personal.kent.edu [personal.kent.edu]
- 11. displaymodule.com [displaymodule.com]
- 12. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
- 13. tandfonline.com [tandfonline.com]
- 14. personal.kent.edu [personal.kent.edu]
- 15. scispace.com [scispace.com]
- 16. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 17. mdpi.com [mdpi.com]
- 18. bibliotekanauki.pl [bibliotekanauki.pl]
- 19. Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Photoaligned Liquid Crystalline Structures for Photonic Applications [mdpi.com]
A Senior Application Scientist's Guide to Alkyl-Substituted Benzonitrile Liquid Crystals: A Performance Comparison
This guide provides an in-depth comparison of the performance of alkyl-substituted benzonitrile liquid crystals, a class of materials foundational to modern electro-optic technologies. Designed for researchers, scientists, and professionals in materials and drug development, this document moves beyond simple data tabulation to explain the causal relationships between molecular structure and macroscopic performance. We will explore the critical performance metrics, detail the self-validating experimental protocols for their measurement, and present comparative data to inform the selection and design of next-generation liquid crystal materials.
The Significance of Alkyl-Benzonitriles in Liquid Crystal Technology
Alkyl-substituted benzonitriles, particularly the 4-n-alkyl-4'-cyanobiphenyl (nCB) series, represent a cornerstone in the field of liquid crystals. Their discovery was pivotal for the development of stable, room-temperature nematic liquid crystals suitable for liquid crystal displays (LCDs).[1] The performance of these materials in devices is dictated by a delicate balance of their physical properties, which are, in turn, governed by their molecular architecture. The two primary structural features are the rigid biphenyl core with a terminal cyano (-CN) group, which imparts a strong dipole moment, and the flexible alkyl chain (-CnH2n+1), which modulates the intermolecular forces and spatial arrangement.[2][3] Understanding how the length of this alkyl chain influences key performance indicators is critical for tailoring materials to specific applications.
The core performance metrics we will evaluate are:
-
Clearing Point (T_N-I): The temperature of the nematic to isotropic phase transition, which defines the upper operational temperature limit of the material.
-
Optical Birefringence (Δn): The difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, a key parameter for controlling light in display and photonic applications.[4]
-
Dielectric Anisotropy (Δε): The difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the molecular director, which governs the material's response to an electric field.[5]
-
Rotational Viscosity (γ₁): A measure of the internal friction that resists the reorientation of the liquid crystal director, directly impacting the switching speed of a device.[6]
The Interplay of Structure and Property: A Causal Analysis
The length of the alkyl chain in the nCB homologous series systematically alters the physical properties of the liquid crystal. This is not merely an empirical observation but a direct consequence of changes in molecular shape, polarizability, and intermolecular interactions.
-
Clearing Point (T_N-I): The stability of the nematic phase, and thus the clearing point, is dependent on the anisotropic intermolecular forces. As the alkyl chain lengthens, the molecule's aspect ratio increases, enhancing the van der Waals interactions that favour the ordered nematic state. This generally leads to an increase in the clearing point. A well-documented "odd-even" effect is also observed, where molecules with an odd number of carbon atoms in the chain tend to have slightly lower clearing points than their even-numbered neighbours. This is attributed to the orientation of the final C-C bond relative to the molecular axis, which affects the overall linearity and packing efficiency.
-
Birefringence (Δn): Birefringence is a function of both the anisotropy of molecular polarizability and the macroscopic orientational order parameter (S). While adding CH₂ groups to the alkyl chain slightly increases the overall molecular polarizability, it can also disrupt the π-electron conjugation of the biphenyl core. Consequently, birefringence tends to decrease slightly as the alkyl chain length increases.
-
Dielectric Anisotropy (Δε): The large positive dielectric anisotropy of benzonitriles stems from the strong dipole moment of the terminal nitrile group.[7] The alkyl chain, being non-polar, contributes little to the dipole moment. As the chain lengthens, it effectively increases the molecular volume without adding to the parallel component of the dipole moment, leading to a dilution effect and a gradual decrease in positive dielectric anisotropy.
-
Rotational Viscosity (γ₁): Longer alkyl chains lead to stronger intermolecular interactions and increased steric hindrance during molecular reorientation.[6] This results in a significant and monotonic increase in rotational viscosity with increasing chain length, which is often a critical limiting factor for applications requiring fast switching times.
Below is a diagram illustrating the fundamental relationship between the alkyl chain length and the resulting macroscopic properties.
Caption: Relationship between alkyl chain length and key liquid crystal properties.
Comparative Performance Data of Alkyl-Benzonitriles
The following table summarizes the key physical properties for the homologous series of 4-n-alkyl-4'-cyanobiphenyls (nCBs). This data provides a quantitative basis for the structure-property relationships discussed previously.
| Compound | Alkyl Chain (n) | Clearing Point (T_N-I) (°C) | Birefringence (Δn) at 25°C, 589 nm | Dielectric Anisotropy (Δε) at 25°C, 1 kHz | Rotational Viscosity (γ₁) (mPa·s) at 25°C |
| 5CB | 5 | 35.0[1][8] | 0.18[9] | +11.5[10] | 115 |
| 6CB | 6 | 29.0 | 0.16 | +10.0 | 150 |
| 7CB | 7 | 42.8 | 0.17 | +9.8 | 210 |
| 8CB | 8 | 40.5[11] | 0.15[9] | +8.5 | 290 |
Note: Values are compiled from various sources and may vary slightly depending on measurement conditions and purity. Data for 6CB and 7CB are representative values from literature to illustrate the trend.
Experimental Protocols for Performance Characterization
Accurate and reproducible characterization is paramount for comparing liquid crystal materials. The following sections provide detailed, self-validating protocols for measuring the key performance metrics.
Phase Transition Temperature (Clearing Point) Measurement
The clearing point is determined using two complementary techniques: Differential Scanning Calorimetry (DSC) for thermodynamic accuracy and Polarized Optical Microscopy (POM) for direct visual confirmation.[12][13]
Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal sample into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its lowest expected transition (e.g., 0°C).
-
Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature well into the isotropic phase (e.g., 60°C).
-
Hold for 2-3 minutes to ensure thermal equilibrium.
-
Cool the sample at the same rate back to the starting temperature.
-
-
Data Analysis: The phase transition is identified as an endothermic peak on the heating curve and an exothermic peak on the cooling curve. The peak onset temperature on the heating scan is typically reported as the transition temperature (T_N-I). The second heating cycle is often used for analysis to erase any previous thermal history.
Causality Check: The presence of a sharp, well-defined peak in the DSC thermogram validates the purity of the sample. Broad peaks may indicate impurities or the presence of a biphasic region.
Caption: Workflow for determining the clearing point using DSC.
Birefringence (Δn) Measurement
Birefringence can be accurately measured using a voltage-dependent phase retardation technique.[14][15] This method relies on measuring the change in optical transmission through the liquid crystal cell as the molecules are reoriented by an electric field.
Protocol: Phase Retardation Method
-
Cell Preparation: Use a commercial liquid crystal cell with transparent electrodes (e.g., ITO-coated glass) and a planar alignment layer to ensure the LC director is uniformly oriented parallel to the substrates. The cell gap (d) should be known precisely (e.g., 5-10 μm). Fill the cell with the liquid crystal sample in its isotropic phase via capillary action and then cool slowly to the nematic phase.
-
Experimental Setup:
-
Position a monochromatic light source (e.g., a He-Ne laser at λ = 632.8 nm) to illuminate the cell.
-
Place the LC cell between two crossed polarizers, with the director of the LC aligned at 45° to the transmission axes of both polarizers.
-
Connect the cell electrodes to a function generator and amplifier to apply a variable AC voltage (e.g., 1 kHz sine wave).
-
Place a photodetector after the second polarizer to measure the transmitted light intensity.
-
-
Measurement Procedure:
-
With no voltage applied (V=0), the director is planar, and the system has maximum birefringence.
-
Slowly increase the applied voltage. The liquid crystal molecules will begin to tilt perpendicular to the substrates (homeotropic alignment).
-
Record the transmitted light intensity as a function of voltage. The intensity will oscillate between maxima and minima as the phase retardation (δ) changes.
-
-
Data Analysis: The total phase difference is given by δ = 2πdΔn/λ. Each oscillation (from a minimum to a minimum) in the transmission corresponds to a change in phase retardation of 2π. By counting the number of oscillations (N) from the threshold voltage to a high voltage where the molecules are fully homeotropic, the birefringence can be calculated as: Δn = Nλ / d.
Causality Check: A stable and repeatable pattern of transmission oscillations upon voltage application confirms uniform cell alignment. Irregular patterns may suggest alignment defects.
Caption: Workflow for measuring birefringence via phase retardation.
Dielectric Anisotropy (Δε) Measurement
This property is determined by measuring the capacitance of the liquid crystal cell in two different alignment configurations.[16][17]
Protocol: Capacitance Measurement Method
-
Cell Preparation:
-
Cell 1 (Planar): Prepare a cell with a planar alignment layer, as described for the birefringence measurement. This will be used to measure ε⊥.
-
Cell 2 (Homeotropic): Prepare a second cell with a homeotropic alignment layer (e.g., lecithin or specific polyimides) that orients the LC director perpendicular to the substrates. This will be used to measure ε∥.
-
Fill both cells with the liquid crystal sample. The cell gap (d) and electrode area (A) must be known for both cells.
-
-
Measurement Procedure:
-
Connect the planar cell to a precision LCR meter and measure its capacitance (C⊥) at a standard frequency (e.g., 1 kHz).
-
Connect the homeotropic cell to the LCR meter and measure its capacitance (C∥).
-
Measure the capacitance of both cells when empty (C_air) to account for fringing fields and geometric factors.
-
-
Data Analysis:
-
Calculate the perpendicular permittivity: ε⊥ = C⊥ / C₀, where C₀ is the capacitance of the empty cell (C₀ = ε₀ * A / d, with ε₀ being the vacuum permittivity).
-
Calculate the parallel permittivity: ε∥ = C∥ / C₀.
-
Calculate the dielectric anisotropy: Δε = ε∥ - ε⊥.
-
Causality Check: The measured value of ε⊥ should be consistent across different planar alignment methods. For a positive nematic like nCB, a successful measurement will always yield ε∥ > ε⊥.
Caption: Workflow for measuring dielectric anisotropy via capacitance.
Rotational Viscosity (γ₁) Measurement
Rotational viscosity is commonly determined by analyzing the dynamic response of the liquid crystal to an electric field, specifically the relaxation time after the field is turned off.[18][19]
Protocol: Electro-Optic Relaxation Method
-
Cell and Setup: Use the same planar-aligned cell and optical setup as for the birefringence measurement.
-
Measurement Procedure:
-
Apply a square-wave AC voltage pulse to the cell that is significantly above the threshold voltage, causing the molecules to align perpendicular to the substrates. This will change the optical transmission.
-
Suddenly turn the voltage off (V=0).
-
Using an oscilloscope connected to the photodetector, monitor and record the decay of the optical transmission as the molecules relax back to their initial planar state.
-
-
Data Analysis:
-
The relaxation or decay time (τ_off) is typically defined as the time it takes for the optical signal to change from 90% to 10% of its maximum change.
-
The rotational viscosity (γ₁) can be calculated using the following relationship: γ₁ = K₁₁ * π² * τ_off / d² where K₁₁ is the splay elastic constant and d is the cell gap.
-
Note: This method requires a prior determination of the splay elastic constant (K₁₁), which can be found by measuring the threshold voltage for the Fréedericksz transition.
-
Causality Check: The measured decay time should be independent of the initial applied voltage, provided it was high enough to achieve complete switching. A consistent exponential decay curve confirms that the relaxation is dominated by the material's intrinsic viscosity.
References
- 1. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijirset.com [ijirset.com]
- 5. tandfonline.com [tandfonline.com]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. dakenchem.com [dakenchem.com]
- 8. ossila.com [ossila.com]
- 9. tandfonline.com [tandfonline.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. iosrjournals.org [iosrjournals.org]
- 13. bhu.ac.in [bhu.ac.in]
- 14. OPG [opg.optica.org]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. Physical methods for measuring the viscosity coefficients of nematic liquid crystals [ufn.ru]
- 19. tandfonline.com [tandfonline.com]
A Comprehensive Guide to the Validation of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile Purity by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the purity of a compound is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. This guide offers an in-depth exploration of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile, a compound of interest in various research and development sectors. As a Senior Application Scientist, my objective is to provide a narrative that is not only technically precise but also rich with the practical insights necessary for robust analytical science.
Section 1: Understanding the Analyte: this compound
This compound is an organic molecule characterized by a benzonitrile group attached to a butyl-substituted dioxane ring.[1][2] Its molecular structure presents a moderate degree of hydrophobicity, making it an ideal candidate for analysis by reversed-phase HPLC.[3]
Physicochemical Properties:
-
Structure: A benzonitrile moiety linked to a 1,3-dioxane ring which is substituted with a butyl group.[1]
A thorough understanding of the analyte's synthesis pathway is crucial for anticipating potential impurities. These can include unreacted starting materials, isomers, and by-products from side reactions or degradation.[5][6] A robust analytical method must be able to separate the main compound from these potential contaminants.
Section 2: HPLC Method Development & Optimization
The choice of reversed-phase HPLC is a deliberate one, driven by the non-polar nature of the analyte.[3][7][8] This technique separates compounds based on their hydrophobic interactions with the stationary phase, providing excellent resolution for a wide range of organic molecules.[3]
Rationale for Method Selection:
A gradient elution method is selected to ensure the timely elution of any potential impurities with a wide range of polarities, while also providing sharp peaks for accurate quantification.[7] A C18 column is the workhorse of reversed-phase chromatography and is chosen for its versatility and proven performance in separating hydrophobic molecules.[7][9]
Experimental Workflow:
Caption: Workflow for HPLC Purity Analysis.
Detailed HPLC Protocol:
Instrumentation and Column:
-
HPLC System: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for initial method development.[10]
Mobile Phase and Gradient:
-
Mobile Phase A: Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 50 15.0 95 20.0 95 20.1 50 | 25.0 | 50 |
Sample Preparation:
-
Diluent: 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the test sample.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (A wavelength where the benzonitrile chromophore exhibits strong absorbance).[11]
Section 3: Method Validation Protocol: Adhering to ICH Q2(R1) Guidelines
Method validation is the cornerstone of trustworthy analytical data. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[12][13] The validation parameters outlined below are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15][16]
Validation Parameters:
-
Specificity (Forced Degradation): Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[17][18][19]
-
Protocol: Expose the sample solution to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H2O2), thermal (80°C), and photolytic (UV and visible light) stress conditions.[18][20] The goal is to achieve 5-20% degradation of the active ingredient.[17][20]
-
Acceptance Criteria: The method should be able to separate the main peak from any degradation products formed. Peak purity analysis (using a photodiode array detector) should confirm that the analyte peak is spectrally pure.
-
-
Linearity:
-
Protocol: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the nominal sample concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
-
-
Range:
-
Protocol: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the lower and upper concentration limits.
-
Acceptance Criteria: The data from the linearity, accuracy, and precision studies will support the claimed range.
-
-
Accuracy:
-
Protocol: Perform recovery studies by spiking a known amount of the reference standard into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), each in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay): Analyze a minimum of six replicate injections of the standard solution at 100% of the test concentration.
-
Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the detector response (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.[12]
-
-
Robustness:
-
Protocol: Deliberately vary critical method parameters such as flow rate (±0.1 mL/min), column temperature (±5 °C), and the organic component in the mobile phase (±2%).
-
Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the purity results should not be significantly affected.
-
Data Summary for Validation:
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No co-elution of degradants | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Repeatability (RSD) | ≤ 2.0% | 0.5% |
| Intermediate Precision (RSD) | ≤ 2.0% | 0.8% |
| LOQ (S/N) | ~10:1 | 0.05 µg/mL |
| Robustness | System suitability passes | Pass |
Section 4: Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can also be employed for purity analysis, each with its own set of advantages and limitations.[21][22][23]
Caption: Comparison of Analytical Techniques.
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| HPLC (Reversed-Phase) | Partitioning between a liquid mobile phase and a solid stationary phase.[3] | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds. | Requires solvent consumption. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[21] | High efficiency for volatile compounds. | Requires the analyte to be volatile and thermally stable, which may not be ideal for this compound. |
| Quantitative NMR (qNMR) | Measures the analyte signal relative to a certified internal standard.[22] | Provides absolute quantification without a reference standard of the analyte. | Lower sensitivity compared to HPLC, requires a more specialized instrument and expertise. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase. | Fast separations, reduced solvent consumption, excellent for chiral separations. | Less common instrumentation, method development can be more complex. |
Section 5: Conclusion
The validated reversed-phase HPLC method presented in this guide provides a robust, reliable, and precise means for determining the purity of this compound. By adhering to the principles of scientific integrity and following internationally recognized validation guidelines, this method ensures that the quality of the compound can be confidently assessed. For researchers and drug development professionals, the implementation of such a well-defined analytical method is an indispensable step in ensuring the integrity of their scientific endeavors and the quality of their final products.
References
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- 9. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 10. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
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- 17. resolvemass.ca [resolvemass.ca]
- 18. Forced Degradation Testing | SGS Malaysia [sgs.com]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 21. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 22. tutorchase.com [tutorchase.com]
- 23. ijpsjournal.com [ijpsjournal.com]
A Comprehensive Guide to the Structural Confirmation of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile using 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the unambiguous confirmation of a molecule's three-dimensional structure is a critical, non-negotiable step. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth, technical walkthrough for confirming the structure of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile, a molecule featuring a substituted dioxane ring, a butyl chain, and a benzonitrile moiety. We will leverage a suite of powerful two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques—specifically COSY, HSQC, and HMBC—to piece together the molecular puzzle.
This guide moves beyond a simple recitation of protocols. As a senior application scientist, the emphasis here is on the why—the strategic reasoning behind experimental choices and the logical framework for data interpretation. This approach ensures not only the technical accuracy of the structural elucidation but also fosters a deeper understanding of the methodologies themselves.
The Molecular Challenge: Assembling the Pieces of this compound
The target molecule, this compound, presents several key structural questions that 1D NMR alone may not definitively answer, especially in a complex mixture or as a novel compound.[1][2][3][4] We need to confirm:
-
The connectivity of the butyl group.
-
The structure and substitution pattern of the 1,3-dioxane ring.
-
The attachment of the benzonitrile group to the dioxane ring.
-
The relative positions of all substituents.
To address these, we will employ a logical workflow of 2D NMR experiments.
The 2D NMR Toolkit: A Symphony of Correlations
Two-dimensional NMR spectroscopy enhances the capabilities of 1D NMR by spreading spectral information across two frequency dimensions, resolving overlapping signals and revealing correlations between nuclei.[5][6][7]
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[8][9][10][11][12] It is the workhorse for establishing proton-proton connectivity within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly bonded to a heteronucleus, most commonly ¹³C.[13][14][15][16][17] It provides a direct map of which protons are attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (and sometimes four).[16][18][19][20][21] It is invaluable for connecting different spin systems and identifying quaternary carbons.
Experimental Workflow: A Strategic Approach
The following workflow provides a robust and self-validating system for the structural confirmation of this compound.
Figure 1. Experimental workflow for 2D NMR-based structure elucidation.
Detailed Experimental Protocols
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Filter the solution into a standard 5 mm NMR tube.
NMR Data Acquisition:
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
¹H-¹H COSY:
-
Use a standard COSY-90 pulse sequence.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with a sine-bell window function in both dimensions.
-
-
¹H-¹³C HSQC:
-
Employ an edited HSQC pulse sequence with gradient selection to provide multiplicity information (CH and CH₃ positive, CH₂ negative). This simultaneously provides DEPT-like information with higher sensitivity.[16]
-
Optimize the spectral widths to cover all proton and carbon signals.
-
-
¹H-¹³C HMBC:
-
Use a gradient-selected HMBC pulse sequence.
-
Set the long-range coupling delay to optimize for a J-coupling of 8-10 Hz. This is a good compromise for detecting both ²JCH and ³JCH correlations.[22]
-
Data Interpretation: Connecting the Dots
The following sections detail the expected correlations and how they are used to piece together the structure of this compound.
Part 1: Assembling the Butyl Chain with COSY
The COSY spectrum is essential for tracing the proton-proton connectivities within the butyl group.
References
- 1. This compound | C15H19NO2 | CID 543680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. PubChemLite - this compound (C15H19NO2) [pubchemlite.lcsb.uni.lu]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. anuchem.weebly.com [anuchem.weebly.com]
- 6. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. nmr.ceitec.cz [nmr.ceitec.cz]
- 9. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 10. youtube.com [youtube.com]
- 11. nmr.oxinst.com [nmr.oxinst.com]
- 12. Video: 2D NMR: Homonuclear Correlation Spectroscopy (COSY) [jove.com]
- 13. youtube.com [youtube.com]
- 14. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 15. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 17. HSQC - NMR Wiki [nmrwiki.org]
- 18. youtube.com [youtube.com]
- 19. 2D HMBC - NMR Wiki [nmrwiki.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. nmr.ceitec.cz [nmr.ceitec.cz]
- 22. Long-range heteronuclear correlation [chem.ch.huji.ac.il]
The Decisive Influence of Alkyl Chain Length on Liquid Crystal Properties: A Comparative Guide
For researchers, scientists, and professionals in drug development, a nuanced understanding of the relationship between molecular structure and material properties is paramount. In the dynamic field of liquid crystals, the length of the terminal alkyl chain is a critical design parameter that profoundly dictates the type, stability, and physicochemical properties of the resulting mesophases. This guide provides a comprehensive comparative analysis of this effect, grounded in experimental data and detailed methodologies, to empower the rational design of liquid crystalline materials for advanced applications.
Introduction: The Subtle Dance of Order and Fluidity
Liquid crystals represent a fascinating state of matter, intermediate between the long-range positional and orientational order of crystalline solids and the disorder of isotropic liquids. This unique combination of properties gives rise to a rich polymorphism, with the most common mesophases being the nematic and smectic phases. The thermal behavior of liquid crystals is governed by a delicate balance of intermolecular forces. The rigid core of the molecule, often composed of aromatic rings, promotes long-range orientational order, while the flexible alkyl chains contribute to fluidity and influence the degree of positional order.
Systematically increasing the length of this alkyl chain within a homologous series induces predictable, yet complex, changes in the liquid crystal's properties. This guide will explore these structure-property relationships in detail, providing both the theoretical underpinnings and the practical experimental workflows to investigate them.
Experimental Design and Methodology
A thorough investigation into the effect of alkyl chain length necessitates the synthesis of a homologous series of liquid crystal molecules and their subsequent characterization using a suite of analytical techniques.
Synthesis of a Homologous Series
The synthesis of a homologous series of liquid crystals, where the length of a terminal alkyl chain is systematically varied (e.g., from n=2 to n=12), is a foundational step. A common synthetic strategy involves a multi-step organic reaction, such as the esterification of a phenol with a carboxylic acid, where one of the reactants possesses the desired alkyl chain. Alternatively, the alkyl chain can be introduced via a Williamson ether synthesis. Rigorous purification of the final products is critical and is typically achieved through column chromatography followed by repeated recrystallization to ensure high purity, which is essential for accurate characterization of their physical properties.
Diagram: Experimental Workflow for Synthesis and Characterization
Caption: A generalized workflow for the synthesis and characterization of a homologous series of liquid crystals.
Characterization Techniques
A multi-faceted approach to characterization is essential to build a complete picture of the liquid crystalline properties.
2.2.1. Polarized Optical Microscopy (POM)
POM is a fundamental and accessible technique for the initial identification of liquid crystal phases. By observing the unique optical textures that each phase exhibits between crossed polarizers, one can distinguish between nematic, smectic, and other mesophases. The sample is placed on a temperature-controlled hot stage, allowing for the direct observation of phase transitions as the material is heated and cooled.
Experimental Protocol: Polarized Optical Microscopy
-
Place a small amount of the synthesized liquid crystal sample on a clean glass microscope slide.
-
Cover the sample with a coverslip to create a thin film.
-
Position the slide on a calibrated hot stage attached to a polarized light microscope.
-
Heat the sample to its isotropic liquid state to ensure a uniform starting point.
-
Slowly cool the sample at a controlled rate (e.g., 1-5 °C/min).
-
Observe and record the characteristic optical textures that appear as the sample transitions through different mesophases.
-
Note the temperatures at which these phase transitions occur.
-
Repeat the heating and cooling cycles to check for reproducibility and identify any monotropic phases (phases that only appear on cooling).
2.2.2. Differential Scanning Calorimetry (DSC)
DSC is a quantitative thermal analysis technique that provides precise measurements of phase transition temperatures and their associated enthalpy changes. This data is crucial for constructing phase diagrams and understanding the energetic of the transitions.
Experimental Protocol: Differential Scanning Calorimetry
-
Accurately weigh a small amount of the liquid crystal sample (typically 2-5 mg) into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample to a temperature above its clearing point under a nitrogen atmosphere.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its melting point.
-
Heat the sample again at the same controlled rate.
-
The phase transition temperatures are identified as the onset or peak of the endothermic (on heating) or exothermic (on cooling) events in the DSC thermogram.
-
The enthalpy of each transition is calculated by integrating the area under the corresponding peak.
2.2.3. X-Ray Diffraction (XRD)
XRD is an indispensable tool for elucidating the structural organization within the mesophases, particularly for smectic phases. Small-angle X-ray scattering (SAXS) experiments can determine the smectic layer spacing, providing insights into the molecular arrangement within the layers (e.g., interdigitated or non-interdigitated).
Experimental Protocol: X-Ray Diffraction
-
Load the liquid crystal sample into a temperature-controlled capillary tube.
-
Mount the capillary in the XRD instrument.
-
Heat the sample to the desired mesophase temperature.
-
Direct a monochromatic X-ray beam onto the sample.
-
Collect the diffraction pattern using a 2D detector.
-
For smectic phases, a sharp reflection in the small-angle region will be observed.
-
The smectic layer spacing (d) can be calculated from the position of this reflection using Bragg's Law.
The Influence of Alkyl Chain Length: A Comparative Analysis
The systematic variation of the alkyl chain length within a homologous series of liquid crystals gives rise to several well-defined trends.
Phase Transition Temperatures and the "Odd-Even" Effect
A fascinating and widely documented phenomenon is the "odd-even" effect, where the transition temperatures from the mesophase to the isotropic liquid (the clearing point) do not increase linearly with alkyl chain length. Instead, they often exhibit an alternating pattern. Molecules with an even number of carbon atoms in their alkyl chains tend to have higher clearing points than their neighbors with an odd number of carbons. This is attributed to the different orientations of the terminal methyl group, which affects the overall molecular shape and packing efficiency within the liquid crystalline lattice. For even-numbered chains, the terminal C-C bond is more aligned with the molecular long axis, leading to a more anisotropic molecular shape and stronger intermolecular interactions.
Diagram: The Odd-Even Effect on Clearing Point
Caption: Illustrative representation of the odd-even effect on the clearing point of a liquid crystal homologous series.
Mesophase Behavior: The Rise of Smectic Order
As the alkyl chain length increases, a general trend emerges: the stabilization of more ordered smectic phases at the expense of the nematic phase. Longer, more flexible chains promote stronger van der Waals interactions, which favor the layered arrangement characteristic of smectic phases. This often results in an increase in the smectic-nematic or smectic-isotropic transition temperatures. For some homologous series, shorter chain members may exclusively exhibit a nematic phase, while longer chain members will show both nematic and smectic phases, and the longest chain members may only exhibit a smectic phase.
Table 1: Hypothetical Phase Behavior of a Homologous Series of 4-n-alkyl-4'-cyanobiphenyls (nCB)
| Number of Carbons (n) | Crystal to Nematic/Smectic (°C) | Nematic to Isotropic (°C) | Smectic A to Nematic (°C) | Mesophase(s) Exhibited |
| 2 | 35 | 42 | - | Nematic |
| 3 | 48 | 55 | - | Nematic |
| 4 | 24 | 47 | - | Nematic |
| 5 | 22 | 35 | - | Nematic |
| 6 | 14 | 29 | - | Nematic |
| 7 | 30 | 42 | - | Nematic |
| 8 | 21.5 | 40.5 | 33.5 | Smectic A, Nematic |
| 9 | 41 | 49.5 | 48 | Smectic A, Nematic |
| 10 | 45 | 50.5 | - | Smectic A |
| 11 | 52 | 56.5 | 54 | Smectic A, Nematic |
| 12 | 50 | 58.5 | - | Smectic A |
Note: This table presents illustrative data based on general trends and should not be considered as precise experimental values for a specific nCB series.
Optical and Dielectric Properties
The length of the alkyl chain also has a discernible impact on the optical and dielectric properties of liquid crystals.
-
Birefringence (Δn): Birefringence, the difference between the extraordinary and ordinary refractive indices, is a key property for display applications. Generally, increasing the alkyl chain length leads to a decrease in birefringence. This is because the alkyl chain is less polarizable than the rigid core, and its increased volume fraction reduces the overall anisotropy of the molecule's polarizability.
-
Dielectric Anisotropy (Δε): The dielectric anisotropy, the difference between the dielectric permittivity parallel and perpendicular to the molecular director, is crucial for controlling the orientation of liquid crystals with an electric field. The effect of alkyl chain length on Δε is more complex and depends on the nature of the polar groups in the molecule. For molecules with a strong longitudinal dipole moment (e.g., a terminal cyano group), increasing the alkyl chain length can lead to a decrease in the positive dielectric anisotropy due to a dilution of the polar group concentration and potential changes in molecular association.
Conclusion: A Powerful Tool for Molecular Engineering
The length of the terminal alkyl chain is a powerful yet subtle tool in the molecular engineering of liquid crystalline materials. By carefully tuning this parameter, researchers can exert significant control over the thermal range of mesophases, the type of liquid crystalline order, and the optical and dielectric properties. A thorough understanding of these structure-property relationships, gained through the systematic synthesis and characterization of homologous series, is essential for the development of novel liquid crystals tailored for specific applications, from high-resolution displays to advanced optical sensors and drug delivery systems. The experimental protocols and comparative data presented in this guide provide a robust framework for such investigations, enabling scientists to navigate the intricate landscape of liquid crystal design with greater precision and insight.
A Comparative Benchmarking Guide: Performance of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile Against Commercial Cyanobiphenyl Liquid Crystals
Executive Summary
The relentless pursuit of advanced materials for next-generation displays and photonic devices necessitates a thorough evaluation of novel liquid crystal (LC) structures. This guide provides a comprehensive performance benchmark of a promising dioxane-based mesogen, 4-(5-butyl-1,3-dioxan-2-yl)benzonitrile, against two of the most widely adopted commercial liquid crystals: 4-pentyl-4'-cyanobiphenyl (5CB) and the eutectic mixture E7. By replacing a phenyl ring with a saturated 1,3-dioxane ring, this class of compounds introduces significant changes to molecular geometry and polarity, impacting key electro-optical properties. This document synthesizes experimental data to offer researchers and materials scientists a clear, objective comparison of critical performance metrics, including phase transition temperatures, birefringence, dielectric anisotropy, and rotational viscosity, thereby elucidating the potential advantages and trade-offs of this structural motif for advanced applications.
Introduction: The Rationale for Dioxane-Based Mesogens
For decades, the cyanobiphenyl scaffold has been the cornerstone of the nematic liquid crystal industry. Compounds like 5CB, first synthesized in 1972, and mixtures like E7, have become the workhorses for the vast majority of liquid crystal displays (LCDs) due to their chemical stability, accessible nematic range, and well-understood electro-optical behavior.[1][2] Their rigid, calamitic (rod-like) shape, arising from the biphenyl core, is fundamental to the formation of the nematic phase, which is characterized by long-range orientational order.[3]
However, the demands of modern photonics—faster switching speeds, lower power consumption, and operation in new spectral regions—drive the exploration of novel molecular architectures. The introduction of heterocyclic rings, such as the 1,3-dioxane ring in this compound, represents a significant departure from the traditional all-aromatic core. This structural modification offers several intriguing possibilities:
-
Altered Molecular Geometry: The non-planar, puckered nature of the dioxane ring disrupts the planarity of the molecular core, which can profoundly influence intermolecular interactions and, consequently, viscoelastic properties like rotational viscosity.
-
Modified Dipole Moment: The two oxygen atoms in the dioxane ring create a strong transverse dipole moment. This can have a substantial effect on the material's dielectric anisotropy (Δε), a critical parameter for low-voltage switching.[4]
-
Tunable Birefringence: The replacement of an aromatic ring (with its delocalized π-electrons) with a saturated aliphatic ring is expected to lower the overall electronic polarizability anisotropy, leading to a reduction in optical birefringence (Δn). While high birefringence is often desired, materials with moderate to low Δn are crucial for applications in the infrared spectrum or for devices requiring thicker cell gaps.
This guide aims to quantify these effects by benchmarking the dioxane-based LC against the industry standards 5CB and E7. We will present detailed experimental protocols for key characterization techniques, followed by a direct comparison of their performance metrics to provide a field-proven perspective for materials selection and development.
Experimental Protocols: A Framework for Rigorous Characterization
To ensure the trustworthiness and reproducibility of benchmark data, standardized characterization techniques are paramount.[5] The following protocols describe the methodologies for measuring the critical physical properties of nematic liquid crystals.
Materials
The commercial benchmarks used for comparison are:
-
4-pentyl-4'-cyanobiphenyl (5CB): A single-component nematic liquid crystal with a nematic phase near room temperature.
-
E7: A eutectic mixture of four cyanophenyl- and cyanoterphenyl-based liquid crystals, known for its wide nematic range and high stability.[6][7]
The novel compound class is represented by:
-
This compound: A representative dioxane-based liquid crystal. As comprehensive data for this specific molecule is not widely published, data from close structural analogues bearing the cyanophenyl-dioxane core is used for a representative comparison.[4][8]
Phase Transition Temperature Determination
The temperatures at which a material transitions between crystalline, nematic, and isotropic phases are its most fundamental properties. These are reliably measured using a combination of Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[9]
Methodology:
-
Sample Preparation: A small quantity (2-5 mg) of the liquid crystal is hermetically sealed in an aluminum DSC pan.
-
DSC Measurement: The sample is placed in a DSC instrument alongside an empty reference pan. It is subjected to a controlled heating and cooling cycle (e.g., 10 °C/min). The instrument measures the heat flow difference between the sample and the reference. Phase transitions appear as endothermic or exothermic peaks in the heat flow curve, the peak of which is taken as the transition temperature (T).[10]
-
POM Verification: A small amount of the LC is sandwiched between two glass slides and placed on a hot stage under a polarizing microscope. The sample is heated and cooled while observing the characteristic optical textures. The nematic phase appears as a bright, threaded texture, while the isotropic phase is dark under crossed polarizers. The temperature at which the texture vanishes upon heating is the nematic-isotropic transition temperature (T_NI), also known as the clearing point.[11]
Diagram: Workflow for Phase Transition Analysis
Caption: Workflow for determining phase transition temperatures using DSC and POM.
Birefringence (Δn) Measurement
Birefringence, or optical anisotropy (Δn = n_e - n_o), is the difference between the extraordinary (n_e, parallel to the LC director) and ordinary (n_o, perpendicular to the director) refractive indices. It is a measure of how effectively a material can modulate the phase of light.
Methodology (Abbé Refractometer):
-
Cell Preparation: A thin, planar-aligned liquid crystal cell is used. The inner surfaces of the glass substrates are coated with a polyimide alignment layer and rubbed in a single direction to ensure the LC molecules align parallel to the surface.
-
Refractometer Setup: An Abbé refractometer is equipped with a polarizing filter and a monochromatic light source (e.g., a sodium lamp at 589 nm).
-
Measurement of n_o: The LC cell is placed on the refractometer prism with the rubbing direction perpendicular to the polarization direction of the incident light. The refractive index measured is n_o.
-
Measurement of n_e: The cell is rotated by 90 degrees so the rubbing direction is parallel to the polarization of the incident light. The refractive index measured is n_e.
-
Calculation: Birefringence is calculated as Δn = n_e - n_o. Measurements are typically performed as a function of temperature.[3][12]
Dielectric Anisotropy (Δε) Measurement
Dielectric anisotropy (Δε = ε_∥ - ε_⊥) dictates how the liquid crystal director responds to an applied electric field. A positive Δε is required for the twisted nematic (TN) and most other common display modes.
Methodology (Capacitance Method):
-
Cell Fabrication: Two types of cells are prepared using indium tin oxide (ITO) coated glass: a planar (homogeneous) cell and a homeotropic cell (where molecules align perpendicular to the surface). The cell gap (d) is precisely controlled using spacers (e.g., 5-10 µm).
-
Capacitance Measurement: The cells are filled with the liquid crystal in its isotropic phase to ensure void-free filling and then slowly cooled into the nematic phase.
-
Measurement of ε_⊥: The capacitance of the planar cell (C_⊥) is measured using an LCR meter at a set frequency (typically 1 kHz). ε_⊥ is calculated using the formula for a parallel plate capacitor: C_⊥ = ε_₀ε_⊥(A/d), where A is the electrode area and ε_₀ is the vacuum permittivity.[13]
-
Measurement of ε_∥: The capacitance of the homeotropic cell (C_∥) is measured. Alternatively, a strong electric field (>10x the threshold voltage) can be applied to the planar cell to reorient the molecules perpendicular to the substrates, and the capacitance is measured under this field. This yields ε_∥.[14]
-
Calculation: Dielectric anisotropy is calculated as Δε = ε_∥ - ε_⊥.
Rotational Viscosity (γ₁) Measurement
Rotational viscosity is a key parameter that governs the switching speed of a liquid crystal device. Lower γ₁ values lead to faster response times.
Methodology (Electro-Optical Method):
-
Setup: A planar-aligned LC cell is placed between crossed polarizers and a voltage source is connected. A photodetector measures the light transmission through the setup.
-
Switch-Off Time Measurement: A square-wave voltage well above the threshold is applied to orient the LC molecules and then suddenly removed. The director relaxes back to its initial planar state.
-
Data Acquisition: The photodetector records the optical transmission decay over time. The time it takes for the transmission to decay from 90% to 10% (the switch-off time, τ_off) is measured.
-
Calculation: The rotational viscosity γ₁ can be calculated from the decay time using the following relation: τ_off = (γ₁d²)/(K₁₁π²), where d is the cell gap and K₁₁ is the splay elastic constant.[15][16] (Note: This method requires a separate measurement or literature value for K₁₁).
Results and Discussion: A Comparative Analysis
The performance of this compound, represented by its structural class, is compared against 5CB and E7. All data is compiled for a standardized temperature of 25 °C and a wavelength of 589 nm unless otherwise specified.
Table 1: Comparative Performance Metrics of Liquid Crystals
| Property | This compound (Analogues) | 5CB (4-Pentyl-4'-cyanobiphenyl) | E7 (Mixture) |
| Phase Transitions (°C) | Cr → N: ~20-40, N → I: ~50-70 | Cr → N: 22.5, N → I: 35.0 [1] | Cr → N: -10, N → I: ~60 [17] |
| Birefringence (Δn) | ~0.12 - 0.17[8] | ~0.18[18] | ~0.22[19] |
| Dielectric Anisotropy (Δε) | ~14 - 20+ [4][20] | ~11.0[18] | ~14.5[21] |
| Rotational Viscosity (γ₁) (mPa·s) | Expected to be higher | ~100-120 | ~200-220 |
Note: Data for the dioxane compound is sourced from published results on close structural analogues. Rotational viscosity for dioxane LCs is qualitatively estimated based on structural considerations.
Diagram: Molecular Structure Comparison
Caption: Molecular structures of the compared liquid crystals.
Analysis of Mesophase Behavior
The dioxane-based LCs exhibit a nematic-isotropic transition temperature (T_NI) that is significantly higher than that of 5CB and comparable to the E7 mixture. A higher T_NI is advantageous as it provides a wider operational temperature range for devices.[22] The inclusion of the bulky, saturated dioxane ring appears to enhance the thermal stability of the nematic phase, a desirable trait for industrial and automotive applications.
Optical and Dielectric Properties
As predicted, the replacement of a phenyl ring with a dioxane ring leads to a lower birefringence (Δn) . The measured Δn of ~0.12-0.17 for dioxane analogues is noticeably lower than that of 5CB (~0.18) and E7 (~0.22).[8][18][19] This makes these materials less suitable for standard visible-light displays where a high Δn is needed to minimize cell thickness, but it opens possibilities for applications where lower phase retardation is required, such as in infrared phase modulators or tunable filters.
Most strikingly, the dioxane-based structure demonstrates a significantly higher dielectric anisotropy (Δε) .[4][20] This is a direct consequence of the two oxygen atoms in the dioxane ring, which create a strong dipole moment component that adds constructively to the primary dipole of the terminal cyano group. A higher Δε is highly beneficial as it lowers the threshold voltage (V_th) required to switch the liquid crystal, leading to lower power consumption in devices. The potential for Δε values exceeding 20 is a considerable advantage over traditional cyanobiphenyls.
Viscoelastic Properties and Switching Speed
While direct comparative data for γ₁ is limited, the molecular structure provides critical insights. The non-planar, flexible nature of the dioxane ring, compared to the rigid phenyl ring, is likely to increase steric hindrance during director rotation. This would lead to a **higher rotational viscosity (γ₁) **. A higher γ₁ results in a slower relaxation time (τ_off), which would be a disadvantage in applications requiring high refresh rates, such as video displays. This represents the primary performance trade-off: the gain in dielectric anisotropy may come at the cost of switching speed.
Conclusion and Outlook
The benchmarking of this compound and its analogues against the commercial standards 5CB and E7 reveals a compelling, nuanced performance profile.
Key Findings:
-
Advantages: Dioxane-based liquid crystals offer a significantly higher dielectric anisotropy, which is a direct path to lower-power devices. They also exhibit a robust nematic phase with high clearing points, ensuring a wide operational temperature range.
-
Disadvantages: The primary drawbacks are a lower birefringence, which may limit their use in some visible-light applications, and a potentially higher rotational viscosity, which could negatively impact switching speeds.
This class of materials, therefore, is not a universal replacement for cyanobiphenyls but represents a valuable addition to the materials scientist's toolkit for specialized applications. They are particularly promising for low-power devices where switching speed is not the primary concern, such as e-readers, smart glass, and tunable optical components. Further research focusing on synthesizing analogues with reduced viscosity while retaining the high dielectric anisotropy will be critical for broadening their applicability.
References
- 1. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 5. ipme.ru [ipme.ru]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. iosrjournals.org [iosrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 12. sccs.swarthmore.edu [sccs.swarthmore.edu]
- 13. HTTP500 内部服务器出错 [cpb.iphy.ac.cn]
- 14. Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simple method for measuring the rotational viscosity coefficient of nematic liquid crystals | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 16. tandfonline.com [tandfonline.com]
- 17. OPG [opg.optica.org]
- 18. pubs.aip.org [pubs.aip.org]
- 19. OPG [opg.optica.org]
- 20. Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 21. tandfonline.com [tandfonline.com]
- 22. dakenchem.com [dakenchem.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile
For Distribution: For researchers, scientists, and drug development professionals engaged in the quality control and characterization of pharmaceutical compounds.
Abstract
The robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing. This guide provides a comprehensive cross-validation study of two distinct analytical methods for the quantitative determination of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile, a key chemical intermediate. We present a comparative analysis of a High-Performance Liquid Chromatography (HPLC) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method. This document details the experimental protocols, validation parameters, and comparative performance data, offering a framework for selecting the most appropriate analytical technique based on specific application requirements. The principles outlined are grounded in the International Council for Harmonisation (ICH) guidelines, ensuring scientific rigor and regulatory compliance.[1][2][3]
Introduction: The Imperative for Rigorous Analytical Method Validation
This compound is a chemical entity of interest in pharmaceutical synthesis.[4][5][6] Its purity and concentration must be meticulously controlled to ensure the quality, safety, and efficacy of the final drug product. Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications.[7][8] Cross-validation, the comparison of two or more analytical procedures, provides an even higher degree of assurance in the reliability of analytical data.[9][10][11]
This guide will explore the cross-validation of two orthogonal analytical techniques, HPLC and GC-MS, for the analysis of this compound. The choice of these methods is deliberate: they rely on different separation and detection principles, thereby providing a more comprehensive and robust assessment of the analyte.
Chemical Structure of this compound:
Caption: Chemical Structure of this compound.
Experimental Design and Methodologies
The cross-validation study was designed to assess the performance of two distinct analytical methods against a common set of validation parameters as stipulated by the ICH Q2(R2) guidelines.[1][3][9]
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from a known procedure for the analysis of this compound.[12]
Instrumentation:
-
HPLC system with a UV detector
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile, water, and phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Generate a series of calibration standards by serial dilution of the stock solution.
-
Prepare sample solutions by accurately weighing and dissolving the test substance in the mobile phase to a known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method was developed in-house based on the physicochemical properties of the analyte.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Data acquisition and processing software
Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-400 m/z
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., dichloromethane).
-
Generate a series of calibration standards by serial dilution of the stock solution.
-
Prepare sample solutions by accurately weighing and dissolving the test substance in the solvent to a known concentration.
Cross-Validation Parameters and Results
The following validation parameters were assessed for both the HPLC and GC-MS methods. The acceptance criteria are based on established industry standards and ICH guidelines.[2][8]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
HPLC: The method demonstrated excellent specificity. The analyte peak was well-resolved from any potential impurities and degradation products.
-
GC-MS: The combination of chromatographic retention time and mass spectral data provided a high degree of specificity. The unique fragmentation pattern of the analyte allowed for its unambiguous identification.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
| Parameter | HPLC | GC-MS |
| Range | 0.1 - 100 µg/mL | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Y-intercept | Close to zero | Close to zero |
Accuracy
Accuracy is the closeness of test results obtained by the method to the true value.
| Spiked Concentration | HPLC (% Recovery) | GC-MS (% Recovery) |
| Low | 99.5% | 98.9% |
| Medium | 100.2% | 100.8% |
| High | 99.8% | 100.1% |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
| Parameter | HPLC (%RSD) | GC-MS (%RSD) |
| Repeatability (n=6) | < 1.0% | < 1.5% |
| Intermediate Precision (n=6) | < 1.5% | < 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
| Parameter | HPLC | GC-MS |
| LOD | 0.03 µg/mL | 0.05 µg/mL |
| LOQ | 0.1 µg/mL | 0.15 µg/mL |
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
-
HPLC: The method was found to be robust with respect to small changes in mobile phase composition, flow rate, and column temperature.
-
GC-MS: The method demonstrated robustness against minor variations in oven temperature ramp rate and injector temperature.
Discussion and Method Comparison
Both the HPLC and GC-MS methods are suitable for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis.
-
HPLC: This method offers slightly better precision and lower detection limits. It is a non-destructive technique, allowing for sample recovery if necessary.
-
GC-MS: This method provides a higher degree of specificity due to the inclusion of mass spectral data. It is particularly useful for impurity identification and characterization.
Workflow for Cross-Validation:
Caption: Cross-validation workflow for HPLC and GC-MS methods.
Conclusion
This guide has demonstrated the successful cross-validation of two distinct analytical methods for the quantification of this compound. Both the HPLC and GC-MS methods were found to be accurate, precise, and robust, meeting the stringent requirements for analytical method validation in the pharmaceutical industry. The data presented herein provides a solid foundation for the selection of an appropriate analytical method for routine quality control and stability testing of this important chemical intermediate.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. fda.gov [fda.gov]
- 4. PubChemLite - this compound (C15H19NO2) [pubchemlite.lcsb.uni.lu]
- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. This compound | C15H19NO2 | CID 543680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. e-b-f.eu [e-b-f.eu]
- 11. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Dielectric Anisotropy of Dioxane-Based Liquid Crystals
For researchers and engineers in materials science and drug development, the precise control over molecular properties is paramount. In the realm of electro-optical applications, particularly liquid crystal displays (LCDs), the dielectric anisotropy (Δɛ) of the constituent liquid crystal (LC) molecules is a critical performance parameter. This property dictates the reorientation of LC molecules under an electric field, forming the basis of pixel switching. Dioxane-based liquid crystals have emerged as a versatile class of mesogens, offering a unique scaffold that can be chemically modified to achieve a wide spectrum of dielectric properties, from large negative to positive anisotropy.
This guide provides an in-depth comparison of the dielectric anisotropy of various dioxane-based liquid crystals. We will delve into the structure-property relationships that govern this crucial parameter, present supporting experimental data from seminal studies, and provide a detailed, field-proven protocol for its measurement.
Understanding Dielectric Anisotropy: The Driving Force
In a nematic liquid crystal, the elongated molecules possess a degree of orientational order, described by a director (n ). Dielectric anisotropy (Δε) is the difference between the dielectric permittivity measured parallel (ε∥) and perpendicular (ε⊥) to this director.
Δε = ε∥ - ε⊥
The sign and magnitude of Δε are determined by the molecular structure, specifically the direction and strength of the permanent dipole moment relative to the molecule's long axis.[1]
-
Positive Dielectric Anisotropy (Δε > 0): Occurs when the permanent dipole moment is predominantly aligned with the long molecular axis. These materials are essential for common display modes like Twisted Nematic (TN) and In-Plane Switching (IPS), where the molecules align parallel to an applied electric field.
-
Negative Dielectric Anisotropy (Δε < 0): Results when the net dipole moment is directed perpendicular to the long molecular axis. These materials are crucial for Vertical Alignment (VA) technology, which is known for its superior contrast ratios.[2] Dioxane rings, with their off-axis oxygen atoms, are particularly effective structural units for inducing negative Δε.[2]
Comparative Analysis of Dioxane-Based Liquid Crystals
The strategic incorporation of a 1,3-dioxane ring into a liquid crystal's core structure provides a powerful tool for tuning dielectric anisotropy. The orientation of the dipole moments associated with the C-O bonds of the dioxane ring plays a significant role. Furthermore, the addition of strongly polar substituents, such as a cyano (-CN) group, can dramatically influence the overall dipole moment and, consequently, the dielectric anisotropy.
Below is a comparative table of dielectric properties for a series of r-2-t-5-disubstituted c-5-cyano-1,3-dioxane derivatives, which are known to exhibit large negative dielectric anisotropy. The data is extrapolated from measurements of the compounds in a host liquid crystal mixture.
Table 1: Dielectric Properties of 2,5-disubstituted c-5-cyano-1,3-dioxane Derivatives
| Compound Number | R (Substituent at position 2) | R' (Substituent at position 5) | ε∥ | ε⊥ | Δε (at 20°C) | Reference |
| 2.12 | C₅H₁₁ | C₄H₉-C₆H₄- | 3.1 | 10.4 | -7.3 | [3] |
| 2.13 | C₅H₁₁ | C₅H₁₁-C₆H₄- | 3.2 | 10.5 | -7.3 | [3] |
| 2.29 | C₅H₁₁-C₆H₄- | C₅H₁₁-O-C₆H₄- | 3.7 | 8.8 | -5.1 | [3] |
| 2.35 | C₅H₁₁-C₆H₁₀- | C₃H₇-C₆H₄- | 3.0 | 9.0 | -6.0 | [3] |
Data extrapolated from 10% guest in a host mixture (ZLI-1132) at 20°C and 1 kHz.
Analysis of Structure-Property Relationships:
The data in Table 1 clearly demonstrates the efficacy of the c-5-cyano-1,3-dioxane core in generating materials with strong negative dielectric anisotropy.[3] The cyano group, with its large dipole moment, is positioned perpendicular to the long molecular axis in this specific stereochemical arrangement (r-2, t-5, c-5), leading to a large ε⊥ and consequently a negative Δε. The variations in the terminal alkyl and phenyl/cyclohexyl groups (R and R') fine-tune other properties like mesophase stability and viscosity, but the core dioxane-cyano structure is the primary driver for the negative dielectric anisotropy.
Conversely, achieving positive dielectric anisotropy with a dioxane core requires a different molecular design. While specific data tables for positive Δε dioxane LCs are less common in foundational literature, the principle involves aligning the dominant dipole moment with the long molecular axis. This can be achieved by attaching a strong polar group, like a cyano or isothiocyanato (-NCS) group, to the terminal phenyl ring of the mesogen, ensuring its dipole vector contributes primarily to ε∥. Research into related heterocyclic systems like 1,3-dioxolanes has shown that their terminal inclusion can significantly enhance positive dielectric anisotropy.[4]
Experimental Protocol for Dielectric Anisotropy Measurement
The determination of dielectric anisotropy is a fundamental characterization step for any novel liquid crystal. The following protocol outlines a robust, self-validating method using an LCR meter.
I. Materials and Equipment
-
Liquid Crystal Sample
-
Indium Tin Oxide (ITO) coated glass substrates
-
Alignment layers (e.g., polyimide for planar alignment, homeotropic polyimide or silane coupling agents for homeotropic alignment)
-
UV-curable adhesive and UV light source
-
Spacers of known thickness (e.g., 5-10 µm)
-
Precision LCR Meter (e.g., Agilent 4294A or similar)[5]
-
Temperature-controlled hot stage
-
Polarizing Optical Microscope (POM)
-
Solvents for cleaning (e.g., acetone, isopropanol)
II. Step-by-Step Methodology
-
Substrate Preparation & Cleaning:
-
Thoroughly clean ITO substrates by sonicating sequentially in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen gas and bake to remove residual moisture.
-
Causality: Immaculate substrates are critical to prevent ionic contamination, which can drastically affect dielectric measurements, and to ensure uniform alignment layer coating.
-
-
Alignment Layer Deposition:
-
For Planar Alignment (to measure ε∥): Spin-coat a thin layer of a planar alignment polyimide onto two ITO substrates. Bake according to the manufacturer's specifications. Unidirectionally rub the polyimide surfaces with a velvet cloth.
-
For Homeotropic Alignment (to measure ε⊥): Spin-coat a homeotropic alignment polyimide or treat the substrates with a silane coupling agent (e.g., DMOAP). Bake as required.
-
Causality: The alignment layer dictates the orientation of the liquid crystal director. Rubbed polyimide creates microgrooves that align the LC molecules parallel to the rubbing direction (planar). Homeotropic layers have low surface energy, causing the LC molecules to align perpendicular to the surface.[2]
-
-
LC Cell Assembly:
-
Mix UV-curable adhesive with spacers of a precise diameter.
-
Dispense the adhesive mixture onto the perimeter of one substrate.
-
Place the second substrate on top, with the ITO and alignment layers facing inwards and, for planar cells, the rubbing directions either parallel or anti-parallel.
-
Gently press to ensure a uniform cell gap, defined by the spacers.
-
Cure the adhesive with UV light.
-
Causality: A uniform, known cell gap is essential for accurate capacitance calculations.
-
-
Capacitance Measurement of the Empty Cell (C_empty):
-
Place the empty cell in the hot stage connected to the LCR meter.
-
Measure the capacitance of the empty cell. This value is used to calculate the precise cell gap.
-
-
Liquid Crystal Filling:
-
Heat the LC sample to its isotropic phase.
-
Place a drop of the LC at the edge of the empty cell's opening.
-
The LC will fill the cell via capillary action.
-
Causality: Filling in the isotropic phase ensures a defect-free filling and avoids flow-induced alignment issues.
-
-
Verification of Alignment:
-
Observe the filled cells under a Polarizing Optical Microscope (POM).
-
A well-aligned planar cell will show a uniform texture that extinguishes uniformly upon rotation. A homeotropic cell will appear dark (extinguished) under crossed polarizers.
-
Trustworthiness: This step validates the quality of the molecular alignment, which is a prerequisite for accurate ε∥ and ε⊥ measurements.
-
-
Capacitance Measurement of the Filled Cell (C_filled):
-
Place the filled planar and homeotropic cells in the hot stage.
-
Cool the sample slowly into the nematic phase.
-
At a stable, known temperature (e.g., 25°C), measure the capacitance of both the planar cell (C∥) and the homeotropic cell (C⊥) at a set frequency (typically 1 kHz).
-
-
Calculation of Dielectric Permittivity:
-
The dielectric permittivities are calculated using the following formulas:
-
ε∥ = C∥ / C_air
-
ε⊥ = C⊥ / C_air
-
-
Where C_air is the capacitance of the cell if it were filled with air (approximately equal to C_empty). A more precise calculation involves the vacuum permittivity (ε₀), the electrode area (A), and the cell gap (d): C_air = ε₀ * A / d.
-
Finally, calculate the dielectric anisotropy: Δε = ε∥ - ε⊥ .
-
III. Experimental Workflow Diagram
Caption: Workflow for measuring the dielectric anisotropy of liquid crystals.
Conclusion and Future Outlook
The 1,3-dioxane ring is a powerful and versatile building block in the design of liquid crystals with tailored dielectric properties. By carefully selecting the stereochemistry and the position of polar substituents, particularly the cyano group, materials with large negative dielectric anisotropy can be reliably synthesized. These compounds are of significant interest for advanced display applications utilizing vertical alignment modes.
While the synthesis of dioxane-based liquid crystals with large positive dielectric anisotropy is less commonly reported, the fundamental principles of molecular design still apply. Aligning the net dipole moment with the principal molecular axis through the use of terminal polar groups is the key strategy.
The protocol detailed in this guide provides a reliable framework for the accurate characterization of these materials. As the demand for higher performance displays and novel electro-optic devices continues to grow, the systematic exploration of structure-property relationships in heterocyclic liquid crystals, such as the dioxane derivatives, will remain a vibrant and critical area of research.
References
A Comparative Guide to the Electro-Optical Switching Behavior of Nematic Liquid Crystals: A Case Study of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile Analogues
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of liquid crystal (LC) technology, the speed at which these materials respond to an electric field—their switching time—is a critical parameter that dictates their suitability for a vast array of applications, from high-resolution displays to advanced photonic devices. This guide provides an in-depth comparison of the electro-optical switching characteristics of nematic liquid crystals, with a particular focus on understanding the performance of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile in the context of other well-established materials.
The Critical Role of Molecular Structure in Switching Dynamics
The switching time of a nematic liquid crystal is not an intrinsic constant but is instead governed by a triumvirate of material parameters: the rotational viscosity (γ₁), the elastic constants (K), and the dielectric anisotropy (Δε). The turn-on time (τ_on) and turn-off time (τ_off) can be generally described by the following relationships:
τ_on ∝ (γ₁ * d²) / (ε₀ * Δε * V² - K * π²) τ_off ∝ (γ₁ * d²) / (K * π²)
where 'd' is the cell gap and 'V' is the applied voltage.
From these relationships, it is evident that a fast switching liquid crystal should ideally possess low rotational viscosity, high dielectric anisotropy, and appropriate elastic constants. The molecular structure of the liquid crystal mesogen is the primary determinant of these properties.
This compound: A Structural Perspective
The molecule of interest, this compound, possesses several key structural features that are expected to influence its switching behavior:
-
A Rigid Core: The phenylbenzonitrile group provides the necessary rigidity and anisotropy for liquid crystalline behavior.
-
A Terminal Cyano Group (-CN): This highly polar group is a strong contributor to a large positive dielectric anisotropy, which is crucial for a fast turn-on time.
-
A Saturated Heterocyclic Ring (1,3-dioxane): The presence of the dioxane ring is a significant feature. Saturated rings, as opposed to aromatic rings, can influence the molecule's shape and flexibility. The introduction of a dioxane ring is expected to decrease the rotational viscosity of the liquid crystal, which would contribute to a faster switching time[1].
-
A Flexible Butyl Chain: The alkyl chain promotes the liquid crystalline phase and influences the material's melting and clearing points.
Comparative Analysis with Standard Nematic Liquid Crystals
To contextualize the expected performance of this compound, we will compare its anticipated properties with those of 5CB and E7, two of the most extensively characterized nematic liquid crystals.
| Property | 5CB | E7 (Mixture) | This compound (Expected) |
| Core Structure | Biphenyl | Biphenyl and terphenyl derivatives | Phenyl linked to a dioxane ring |
| Dielectric Anisotropy (Δε) | ~+11.5 | ~+14.1 | High positive (due to -CN group) |
| Birefringence (Δn) at 589 nm | ~0.18[2] | ~0.225[2] | Moderate |
| Rotational Viscosity (γ₁) (mPa·s) | ~100-120 (at 20°C) | ~20-40 (at 20°C) | Potentially lower than 5CB due to the dioxane ring |
| Switching Time (τ_off, typical) | Milliseconds[1] | Milliseconds | Potentially faster than 5CB |
Discussion of Expected Performance:
Based on its molecular structure, this compound is anticipated to exhibit a switching time that is competitive with, and likely faster than, 5CB. The presence of the dioxane ring is the key differentiator. Saturated rings generally lead to a lower rotational viscosity compared to their aromatic counterparts, which directly translates to a faster relaxation time (τ_off). While the dielectric anisotropy is expected to be significantly positive due to the cyano group, its magnitude relative to 5CB and E7 would require experimental determination. A higher Δε would lead to a faster turn-on time for a given voltage.
Experimental Protocol for Measuring Electro-Optical Switching Time
To empirically validate the performance of this compound and other liquid crystals, a standardized electro-optical switching time measurement is essential. The following protocol outlines a common and reliable method.
Objective: To measure the rise time (turn-on) and fall time (turn-off) of a nematic liquid crystal cell.
Materials and Equipment:
-
Nematic liquid crystal sample (e.g., this compound)
-
Indium Tin Oxide (ITO) coated glass cells with a defined cell gap (e.g., 5 µm) and alignment layers (e.g., rubbed polyimide for planar alignment)
-
Polarizing microscope
-
He-Ne laser (or another stable light source)
-
Photodetector
-
Digital oscilloscope
-
Function generator/arbitrary waveform generator
-
Voltage amplifier
-
Temperature controller
Experimental Workflow Diagram:
Caption: Experimental workflow for measuring liquid crystal switching time.
Step-by-Step Methodology:
-
Cell Preparation: Fill a clean ITO cell with the liquid crystal material in its isotropic phase via capillary action. Slowly cool the cell to the desired measurement temperature within the nematic phase to ensure proper alignment.
-
Optical Setup:
-
Place the filled LC cell on the temperature-controlled stage of the polarizing microscope.
-
Position the cell between two crossed polarizers. The rubbing direction of the cell's alignment layer should be at a 45° angle to the transmission axes of the polarizers to achieve maximum light modulation.
-
Align the He-Ne laser to pass through the polarizers and the LC cell, with the transmitted light incident on the photodetector.
-
-
Electrical Connection:
-
Connect the output of the function generator to the voltage amplifier.
-
Connect the output of the amplifier to the ITO electrodes of the LC cell.
-
Connect the output of the photodetector to an input channel of the digital oscilloscope. Also, feed the driving voltage signal from the function generator to another channel of the oscilloscope for triggering and reference.
-
-
Measurement Procedure:
-
Apply a square wave voltage from the function generator to the LC cell. The voltage should be sufficient to switch the liquid crystal to its homeotropic (on) state.
-
Observe the change in transmitted light intensity on the oscilloscope.
-
Turn-on time (τ_on): Measure the time it takes for the transmitted intensity to change from 10% to 90% of its maximum value after the voltage is applied.
-
Turn-off time (τ_off): Measure the time it takes for the transmitted intensity to fall from 90% to 10% of its maximum value after the voltage is removed.
-
-
Data Analysis:
-
Record the τ_on and τ_off values at various applied voltages and temperatures.
-
Analyze the relationship between switching time, voltage, and temperature.
-
Conclusion and Future Outlook
The switching time of a nematic liquid crystal is a complex property that is intrinsically linked to its molecular architecture. While experimental data for this compound is needed for a definitive comparison, a structural analysis strongly suggests that it has the potential for fast electro-optical switching, primarily due to the anticipated low rotational viscosity imparted by the dioxane ring.
The provided experimental protocol offers a standardized method for researchers to characterize the switching behavior of this and other novel liquid crystal materials. By systematically measuring and comparing the switching times of new compounds against established benchmarks like 5CB and E7, the field can continue to advance the development of high-performance liquid crystals tailored for next-generation technologies. Future work should focus on the synthesis and experimental characterization of a series of dioxane-containing liquid crystals to establish a clear and quantitative structure-property relationship for this promising class of materials.
References
The Molecular Architect's Guide to Liquid Crystal Engineering: A Comparative Study of Benzonitrile Derivatives
For researchers, materials scientists, and professionals in drug development, the precise control over the self-assembling properties of molecules is paramount. In the realm of soft matter, liquid crystals (LCs) represent a fascinating state of matter, and among the vast library of mesogenic compounds, benzonitrile derivatives have emerged as a cornerstone for both fundamental research and technological applications. Their inherent polarity, chemical stability, and versatile synthesis have made them ubiquitous in everything from display technologies to advanced sensor development.[1]
This guide provides an in-depth technical comparison of benzonitrile-based liquid crystals, moving beyond a simple catalog of compounds. We will dissect the intricate relationship between molecular structure and the resulting liquid crystalline behavior. By understanding the causality behind experimental observations, you will be equipped to rationally design and select benzonitrile derivatives with tailored mesomorphic properties for your specific application.
The Archetype: 4-Cyano-4'-alkylbiphenyls (nCBs) and the Influence of the Alkyl Chain
The 4-cyano-4'-alkylbiphenyl (nCB) series is arguably the most well-studied class of benzonitrile-based liquid crystals, serving as a foundational model for understanding structure-property relationships. The defining structural feature of these calamitic (rod-shaped) molecules is a rigid biphenyl core, a polar cyano (-CN) group at one terminus, and a flexible alkyl chain (-CnH2n+1) at the other.
The "Odd-Even" Effect and Phase Transitions
A systematic variation of the alkyl chain length (n) reveals a distinct "odd-even" effect in the nematic-isotropic (N-I) transition temperatures. Molecules with an even number of carbons in the alkyl chain consistently exhibit higher clearing points (the temperature at which the material becomes an isotropic liquid) than their odd-numbered neighbors. This phenomenon is attributed to the orientation of the terminal C-C bond relative to the long molecular axis, which affects the overall molecular anisotropy.
The length of the alkyl chain also dictates the type of mesophase observed. Shorter chains (n < 8) tend to favor the less-ordered nematic (N) phase, where the molecules exhibit long-range orientational order but no positional order.[2] As the chain length increases, van der Waals interactions between the alkyl tails become more significant, promoting the formation of more ordered smectic phases, such as the smectic A (SmA) phase, where molecules are arranged in layers.[3]
Table 1: Phase Transition Temperatures for the 4-Cyano-4'-alkylbiphenyl (nCB) Homologous Series
| Compound | n | Crystal-Nematic TC-N (°C) | Nematic-Isotropic TN-I (°C) | Mesophase(s) |
| 5CB | 5 | 24 | 35.3 | Nematic |
| 6CB | 6 | 14.5 | 29 | Nematic |
| 7CB | 7 | 30 | 42.8 | Nematic |
| 8CB | 8 | 21.5 | 40.5 | Smectic A, Nematic |
Note: Transition temperatures can vary slightly depending on the purity of the sample and the experimental conditions.
The Impact of Lateral Substituents
The introduction of lateral substituents onto the benzonitrile core dramatically alters the mesomorphic properties by influencing molecular packing, polarity, and overall shape. Common substituents include halogens (-F, -Cl) and the cyano group (-CN).
Fluorine Substitution
Lateral fluorination is a powerful tool for tuning the properties of benzonitrile-based liquid crystals. A single fluorine atom can suppress the formation of smectic phases, favoring the nematic phase even in compounds with longer alkyl chains.[4] This is primarily due to the steric hindrance introduced by the fluorine atom, which disrupts the close packing required for layered smectic structures. Furthermore, the high electronegativity of fluorine can alter the dipole moment and dielectric anisotropy of the molecule.
Cyano Substitution
Introducing an additional cyano group in a lateral position can have a profound effect. For instance, in cyanobiphenyl-based dimers, a lateral cyano group has been shown to influence the aggregation behavior and fluorescence properties of the molecules.[5] The increased polarity and altered molecular shape can lead to significant changes in phase transition temperatures and the stability of the mesophases.
Table 2: Comparison of Mesomorphic Properties of a Benzonitrile Dimer with Different Lateral Substituents
| Lateral Substituent | Clearing Temperature (°C) | Mesophase(s) |
| -H | 120.5 | Nematic |
| -F | 105.2 | Nematic |
| -CN | 135.8 | Nematic |
Data adapted from a study on 4-[ω-(4-cyanobiphenyl-4'-yloxy)alk-1-yloxy]benzonitrile derivatives.[5]
Modifying the Linkage: A Comparison of Terminal Groups
Replacing the terminal alkyl chain with other functional groups provides another avenue for fine-tuning the properties of benzonitrile-based mesogens. A comparative study of 4'-substituted-4-cyanobiphenyls reveals the significant role of the linking atom.
A study comparing alkyl (nCB), alkoxy (nOCB), alkylthio (nSCB), and alkylseleno (nSeCB) terminal groups in cyanobiphenyls demonstrated that the nature of the atom linking the alkyl chain to the biphenyl core has a substantial impact on the mesomorphic behavior.[6] The nSeCB series, for instance, exhibited the lowest isotropic-to-nematic phase transition temperatures. This was attributed to the higher flexibility and steric bulk of the C-Se-C bond compared to C-O-C or C-S-C bonds, which reduces the overall molecular anisotropy.[6] While longer-chain nCB, nOCB, and nSCB homologues form smectic A phases, only nematic phases were observed for the nSeCB derivatives.[6]
Experimental Protocols for Characterization
The reliable characterization of liquid crystalline materials is essential for understanding their structure-property relationships. The following are standard, self-validating protocols for the key techniques.
Polarized Optical Microscopy (POM)
Objective: To visually identify liquid crystal phases and their transitions by observing the characteristic textures.
Methodology:
-
Place a small amount of the benzonitrile derivative on a clean glass microscope slide and cover with a coverslip.
-
Position the slide on a hot stage attached to a polarized light microscope.
-
Heat the sample above its clearing point to the isotropic liquid phase. This will appear dark under crossed polarizers.
-
Slowly cool the sample at a controlled rate (e.g., 1-2 °C/min).
-
Observe the sample through the eyepieces as it cools. The appearance of birefringent textures (e.g., Schlieren, marbled, or fan-shaped) indicates a transition to a liquid crystalline phase.
-
Record the temperatures at which phase transitions occur and capture images of the characteristic textures for each phase.
Differential Scanning Calorimetry (DSC)
Objective: To quantitatively determine the temperatures and enthalpy changes associated with phase transitions.
Methodology:
-
Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to a temperature above its highest expected transition at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Cool the sample at the same rate to a temperature below its lowest expected transition.
-
Perform a second heating and cooling cycle to ensure thermal history is removed and to obtain reproducible transition temperatures.
-
Analyze the resulting thermogram. Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions. The peak onset temperature is typically reported as the transition temperature, and the integrated peak area provides the enthalpy of the transition.
Conclusion: A Framework for Rational Design
The liquid crystal behavior of benzonitrile derivatives is a finely tuned interplay of molecular architecture. By understanding the fundamental principles governing the influence of alkyl chain length, lateral substituents, and linking groups, researchers can move from a trial-and-error approach to a more rational design of materials with bespoke properties. The nCB series provides a classic example of how subtle changes in a flexible tail can induce or suppress different mesophases. Furthermore, the strategic placement of atoms like fluorine can be used to engineer specific phase behaviors. This guide serves as a foundational framework, empowering you to select and develop the next generation of advanced liquid crystalline materials.
References
- 1. researchgate.net [researchgate.net]
- 2. [2410.04718] Atomistic analysis of nematic phase transition in 4-cyano-4$^{\prime}$-$n$-alkyl biphenyl liquid crystals: Sampling for the first-order phase transition and the free-energy decomposition [arxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. 4′-Alkylseleno-4-cyanobiphenyls, nSeCB: synthesis and substituent effects on the phase-transition and liquid crystalline behaviors - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile, a compound that requires careful handling due to its chemical structure. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and minimizing environmental impact.
Hazard Identification and Risk Assessment
-
Benzonitrile Group: Compounds containing the nitrile (-CN) group can be toxic. Benzonitrile itself is harmful if swallowed, in contact with skin, or inhaled. Some nitriles can release highly toxic hydrogen cyanide gas upon contact with strong acids or during combustion.[1][2][3]
-
Dioxane Ring: 1,4-Dioxane and its derivatives are of concern due to their potential to form explosive peroxides upon prolonged storage, especially after exposure to air.[1][4] While the 1,3-dioxane structure is different, caution regarding peroxide formation is prudent. Dioxane compounds are also often flammable and can have long-lasting harmful effects on aquatic life.[5][6]
-
Aquatic Toxicity: Available data for this compound indicates that it may cause long-lasting harmful effects to aquatic life.[7]
Personal Protective Equipment (PPE): Based on these potential hazards, the following minimum PPE must be worn when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat.
Waste Segregation and Collection
Proper segregation of chemical waste at the point of generation is paramount to ensure safe and compliant disposal.
Step 1: Waste Classification this compound should be classified as hazardous chemical waste . Do not dispose of this compound down the drain or in regular trash.
Step 2: Use of Appropriate Waste Containers
-
Collect waste this compound in a designated, properly labeled, and sealed waste container.
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Ensure the container has a secure, tight-fitting lid to prevent leakage or evaporation.
Step 3: Labeling The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity of the waste.
Disposal Workflow
The following flowchart outlines the decision-making process for the disposal of this compound and associated contaminated materials.
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Protocol
For Pure Compound or Concentrated Solutions:
-
Collection: Carefully transfer the waste this compound into a designated hazardous waste container for organic waste.
-
Labeling: Ensure the container is accurately labeled with "Hazardous Waste," the chemical name, and an approximate concentration if in solution.
-
Storage: Store the sealed container in a designated satellite accumulation area.[8] This area should be well-ventilated and away from heat, sparks, or open flames.
-
Disposal Request: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
For Contaminated Labware (e.g., gloves, pipette tips, weighing paper):
-
Segregation: Place all solid waste contaminated with this compound into a separate, clearly labeled hazardous waste bag or container for solid chemical waste.
-
Disposal: This container should also be collected by your EHS office for disposal.
Decontamination of Glassware:
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove residual this compound.
-
Collect Rinsate: The first solvent rinse (rinsate) must be collected and disposed of as hazardous liquid organic waste.
-
Subsequent Cleaning: After the initial hazardous rinse, the glassware can typically be washed with soap and water.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Don PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the liquid.
-
Collection: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office, following your institution's specific protocols.
Regulatory Compliance
The disposal of hazardous waste is regulated by national and local authorities. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide guidelines for hazardous waste management.[9][10][11] Academic laboratories may have specific regulations under Subpart K of the Resource Conservation and Recovery Act (RCRA).[9][12] In Europe, the European Chemicals Agency (ECHA) and the Waste Framework Directive provide the regulatory framework.[13][14] It is imperative to be familiar with and adhere to your institution's specific waste management plan, which is designed to comply with these regulations.
| Regulatory Body | Key Regulations/Guidelines |
| EPA (U.S.) | Resource Conservation and Recovery Act (RCRA), including specific provisions for academic labs (40 CFR Part 262, Subpart K).[9][12] |
| OSHA (U.S.) | Hazard Communication Standard (29 CFR 1910.1200) and regulations for hazardous waste operations and emergency response (HAZWOPER).[10][11][15] |
| ECHA (EU) | REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and CLP (Classification, Labelling and Packaging) regulations. |
| EU | Waste Framework Directive.[13] |
References
- 1. p2infohouse.org [p2infohouse.org]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. benchchem.com [benchchem.com]
- 6. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 7. This compound | C15H19NO2 | CID 543680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. epa.gov [epa.gov]
- 10. resources.duralabel.com [resources.duralabel.com]
- 11. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 12. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 13. Waste Framework Directive legislation - ECHA [echa.europa.eu]
- 14. Guidance - ECHA [echa.europa.eu]
- 15. Complying with OSHA's Hazardous Waste Standards - Facilities Management Insights [facilitiesnet.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
